Diboron
説明
特性
InChI |
InChI=1S/2BH/h2*1H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPLFFGWZKAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH].[BH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
23.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of Diboron(4) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron(4) compounds have emerged from being structural curiosities to indispensable reagents in modern organic synthesis.[1][2] Their unique reactivity, particularly the ability to readily form carbon-boron bonds, has positioned them as vital tools in the construction of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis of common this compound(4) reagents and delves into their diverse reactivity, with a focus on practical experimental protocols and mechanistic insights.
Synthesis of Key this compound(4) Compounds
The utility of this compound(4) compounds is underpinned by the accessibility of key reagents, primarily bis(pinacolato)this compound (B₂pin₂) and tetrahydroxythis compound (B₂(OH)₄).
Bis(pinacolato)this compound (B₂pin₂)
B₂pin₂ is a commercially available, air- and moisture-stable white solid, making it a convenient reagent for a wide array of borylation reactions.[3] Its synthesis is commonly achieved from tetrakis(dimethylamino)this compound.
Experimental Protocol: Synthesis of Bis(pinacolato)this compound (B₂pin₂) from Tetrakis(dimethylamino)this compound [4]
A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source is charged with tetrakis(dimethylamino)this compound (64.4 g, 0.325 mol) and toluene (600 mL). A solution of pinacol (76.9 g, 0.652 mol) in toluene (400 mL) is then added. The flask is cooled in an ice-water bath, and a 6.6 M ethereal solution of hydrogen chloride (200 mL, 1.32 mol) is added dropwise over 2 hours, leading to the precipitation of dimethylamine hydrochloride. The slurry is stirred at room temperature for an additional 4 hours. The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in pentane (ca. 700 mL), and any remaining solid is filtered off. The pentane solution is washed with water (3 x 500 mL) and dried over anhydrous magnesium sulfate. After filtration, the solution is concentrated to approximately 150 mL and cooled to -30°C to induce crystallization. The crystals are collected by filtration, washed with cold pentane, and dried under reduced pressure to afford B₂pin₂ as colorless plates.
| Parameter | Value | Reference |
| Starting Material | Tetrakis(dimethylamino)this compound | [4] |
| Reagents | Pinacol, HCl in ether, Toluene, Pentane | [4] |
| Reaction Time | 6 hours | [4] |
| Temperature | 0°C to room temperature | [4] |
| Yield | 91% | [4] |
Tetrahydroxythis compound (B₂(OH)₄)
Tetrahydroxythis compound, also known as diboronic acid, is another important this compound(4) compound, often used as a borylating agent and a reducing agent.[5][6] It can be synthesized by the hydrolysis of tetrakis(dimethylamino)this compound.
Experimental Protocol: Synthesis of Tetrahydroxythis compound (B₂(OH)₄) from Tetrakis(dimethylamino)this compound [5]
In a reaction flask, 10% hydrochloric acid (4.5 eq) is cooled to 0°C. Tetrakis(dimethylamino)this compound (39.6 g, 0.2 mol, 1.0 eq) is slowly added dropwise to the cooled acid solution. A solid precipitate forms during the addition. After the addition is complete, the mixture is gradually warmed to room temperature and stirred for 3 hours. The white solid product is collected by filtration and dried under vacuum at 40-60°C.
| Parameter | Value | Reference |
| Starting Material | Tetrakis(dimethylamino)this compound | [5] |
| Reagents | Hydrochloric acid | [5] |
| Reaction Time | 3 hours | [5] |
| Temperature | 0°C to room temperature | [5] |
| Yield | 94.2% | [5] |
Reactivity of this compound(4) Compounds
This compound(4) compounds exhibit a rich and diverse reactivity, enabling a wide range of synthetic transformations.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a this compound(4) compound, typically B₂pin₂, with aryl or vinyl halides or triflates to synthesize boronate esters.[7][8] These products are key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[7]
Experimental Protocol: Miyaura Borylation of an Aryl Halide [9]
A flask is charged with PdCl₂(PPh₃)₂ (0.021 g, 0.03 mmol), PPh₃ (0.016 g, 0.06 mmol), bis(pinacolato)this compound (0.279 g, 1.1 mmol), and KOPh (0.198 g, 1.5 mmol). The flask is flushed with nitrogen, and then toluene (6 mL) and the aryl halide (1.0 mmol) are added. The mixture is stirred at 50°C for the appropriate time. After cooling, water is added, and the product is extracted with benzene, washed with brine, and dried over MgSO₄.
| Parameter | Value | Reference |
| Catalyst | PdCl₂(PPh₃)₂/PPh₃ | [9] |
| Base | KOPh | [9] |
| Boron Source | B₂pin₂ | [9] |
| Solvent | Toluene | [9] |
| Temperature | 50°C | [9] |
| Substrate Scope | Aryl and vinyl halides/triflates | [7][8] |
Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle for the Miyaura borylation reaction.
Catalytic Diboration of Alkenes and Alkynes
The addition of a B-B bond across a carbon-carbon multiple bond, known as diboration, is a powerful method for the stereoselective synthesis of 1,2-diborylated compounds.[10] This reaction is typically catalyzed by transition metals, most notably platinum.[7][11]
Experimental Protocol: Platinum-Catalyzed Diboration of an Alkyne [10]
In a nitrogen-filled flask, a mixture of an alkyne (1.0 mmol), bis(pinacolato)this compound (1.1 mmol), and Pt(PPh₃)₄ (0.03 mmol) in toluene (5 mL) is stirred at 80°C for several hours. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to give the cis-1,2-diborylalkene.
| Parameter | Value | Reference |
| Catalyst | Pt(PPh₃)₄ | [10] |
| Boron Source | B₂pin₂ | [10] |
| Solvent | Toluene | [10] |
| Temperature | 80°C | [10] |
| Stereochemistry | cis-addition | [10] |
Catalytic Cycle of Platinum-Catalyzed Alkyne Diboration
Caption: Catalytic cycle for the platinum-catalyzed diboration of alkynes.
C-H Borylation
Direct C-H borylation has become a prominent strategy for the functionalization of unactivated C-H bonds in arenes, heterocycles, and even alkanes.[5][11][12] Iridium and rhodium complexes are the most commonly employed catalysts for these transformations.[5][11][12]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Heterocycle [13]
In a nitrogen-filled glovebox, [Ir(COD)OMe]₂ (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.05 mmol), and B₂pin₂ (1.5 mmol) are placed in a screw-capped vial. The heterocycle (1.0 mmol) and solvent (e.g., cyclohexane, 5 mL) are added. The vial is sealed and heated at the desired temperature (e.g., 80-100°C) for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography.
| Parameter | Value | Reference |
| Catalyst | [Ir(COD)OMe]₂/dtbpy | [13] |
| Boron Source | B₂pin₂ | [13] |
| Solvent | Cyclohexane | [13] |
| Temperature | 80-100°C | [13] |
| Substrate Scope | Arenes, heterocycles, alkanes | [5][11][12] |
General Workflow for C-H Borylation
Caption: General experimental workflow for C-H borylation.
Borylation of Carbonyl Compounds
Copper-catalyzed borylation of aldehydes represents an efficient method for the synthesis of α-alkoxyorganoboronate esters.[4][14] These products can be further transformed into valuable chiral alcohols.[14]
Experimental Protocol: Copper-Catalyzed Borylation of an Aldehyde [14]
In a nitrogen-filled glovebox, CuCl (0.025 mmol), a chiral phosphine ligand (e.g., DTBM-SEGPHOS, 0.0275 mmol), and NaOtBu (0.025 mmol) are stirred in THF (1 mL) for 30 minutes. The mixture is then cooled to -78°C, and B₂pin₂ (0.55 mmol) is added, followed by the aldehyde (0.5 mmol) and methanol (2.0 mmol). The reaction is stirred at -78°C for the specified time. The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by chromatography.
| Parameter | Value | Reference |
| Catalyst | CuCl/Chiral Phosphine | [14] |
| Base | NaOtBu | [14] |
| Boron Source | B₂pin₂ | [14] |
| Solvent | THF | [14] |
| Temperature | -78°C | [14] |
Catalytic Cycle of Copper-Catalyzed Aldehyde Borylation
Caption: Catalytic cycle for the copper-catalyzed borylation of aldehydes.
This compound(4) Compounds as Reducing Agents
Tetrahydroxythis compound (B₂(OH)₄) can act as a reducing agent, for instance, in the chemoselective reduction of nitroarenes to anilines.[6][15] This transformation is particularly valuable as it tolerates a wide range of other functional groups.[6]
Experimental Protocol: Reduction of a Nitroarene with B₂(OH)₄ [15]
A mixture of the nitroarene (2.5 g), 4,4'-bipyridine (8.5 mol %), and a solvent mixture of DMSO/EtOH (2:3 v/v) is prepared. A separate solution of B₂(OH)₄ (3.2 equiv) in DMSO/EtOH (3:4 v/v) is also prepared. These two solutions are then pumped through a flow reactor system at a controlled temperature. The output from the reactor is collected, and the product is isolated by extraction and purification.
| Parameter | Value | Reference |
| Reducing Agent | B₂(OH)₄ | [15] |
| Catalyst | 4,4'-bipyridine | [15] |
| Solvent | DMSO/EtOH | [15] |
| Method | Continuous flow | [15] |
| Substrate Scope | Nitroarenes with various functional groups | [6][15] |
Unsymmetrical this compound(4) Compounds
Recently, the synthesis and application of unsymmetrical this compound(4) compounds have gained significant attention.[8][16] These reagents, possessing two different boryl groups, offer unique opportunities for selective and sequential reactions.[8]
Logical Relationship of Symmetrical and Unsymmetrical this compound(4) Compounds
Caption: Classification of this compound(4) compounds.
Conclusion
The synthesis and reactivity of this compound(4) compounds represent a vibrant and rapidly evolving field of chemical research. The development of robust synthetic methods for key reagents like B₂pin₂ and B₂(OH)₄ has paved the way for their widespread application in a diverse range of transformations, from classic cross-coupling reactions to modern C-H functionalization. The continued exploration of new catalytic systems and the advent of unsymmetrical this compound reagents promise to further expand the synthetic utility of these remarkable compounds, empowering researchers in academia and industry to construct increasingly complex and valuable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(I)-catalyzed enantioselective nucleophilic borylation of aldehydes: an efficient route to enantiomerically enriched α-alkoxyorganoboronate esters. | Semantic Scholar [semanticscholar.org]
- 5. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unsymmetrical this compound Reagents: Application in Borylation Reactions of Unsaturated Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper(I)-catalyzed enantioselective nucleophilic borylation of aldehydes: an efficient route to enantiomerically enriched α-alkoxyorganoboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scihorizon.com [scihorizon.com]
- 16. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to Diboron Bonding
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the theoretical and computational studies that have been instrumental in elucidating the complex nature of diboron bonding. It covers key quantum chemical methodologies, presents comparative data from various theoretical models, and visualizes fundamental concepts and workflows.
Introduction: The Enigma of the Boron-Boron Bond
Boron, a group 13 element, presents a fascinating case in chemical bonding that often defies conventional theories applied to its neighbors like carbon and nitrogen.[1] Its electron-deficient nature, with three valence electrons and four valence orbitals, leads to the formation of multicenter bonds and deltahedral clusters, a departure from the typical two-center, two-electron (2c-2e) bonds.[2][3] The study of the simplest diatomic molecule, this compound (B₂), has been a subject of intense theoretical investigation, revealing a bonding picture that is far from straightforward. Early computational studies were crucial in challenging long-standing assumptions and predicting the existence of stable neutral molecules with boron-boron multiple bonds, a feat once considered unlikely.[1][4] This guide delves into the theoretical frameworks and computational protocols that have been pivotal in understanding and predicting the structure, stability, and reactivity of compounds containing boron-boron bonds.
The Bonding in Diatomic Boron (B₂): A Case of Competing Models
The electronic structure of the B₂ molecule is a classic example of the subtleties of molecular orbital (MO) theory. With a total of 6 valence electrons, the MO configuration leads to a bond order of one, suggesting a single bond.[5] However, valence bond (VB) theory and more advanced computational methods suggest a more complex scenario. Full Configuration Interaction (Full-CI) and Valence Bond Self-Consistent Field (VBSCF) calculations indicate that the stability of the B₂ molecule arises from the formation of one strong σ-bond and two weaker π-bonds, or even a double σ bond.[6][7] This highlights the significant role of electron correlation in accurately describing the bonding in this compound.[7]
Molecular Orbital Diagram of B₂
The following diagram illustrates the molecular orbital energy levels for diatomic boron. The mixing of 2s and 2p orbitals leads to the π2p orbitals being lower in energy than the σ2p orbital.
Caption: Molecular orbital energy level diagram for diatomic boron (B₂).
Stabilized this compound Compounds: Realizing Multiple Bonds
While the isolated B₂ molecule is highly reactive, the synthesis of stable compounds featuring this compound units has been a major breakthrough.[1] This was achieved by using sterically demanding ligands, such as N-heterocyclic carbenes (NHCs), to protect the boron-boron bond.[4][8] These ligands act as strong σ-donors, stabilizing the electron-deficient boron centers and allowing for the formation of formal double (diborenes) and even triple (diborynes) bonds.[8][9]
Theoretical Data on this compound Species
Computational chemistry has been indispensable in characterizing and understanding these novel compounds. The table below summarizes key theoretical data for various this compound species, comparing different computational methods.
| Molecule/Species | Formal Bond Order | Computational Method | B-B Bond Length (Å) | Dissociation Energy (kcal/mol) | Reference |
| B₂ | 1 | Full-CI | - | ~65 (Calculated) | [7] |
| B₂ | 1 | DFT | 1.590 | 70 (Recommended) | [10] |
| B₂H₄ (D₂d) | 2 | MP2/aug-cc-pVTZ | 1.54 (Calculated) | - | [11][12] |
| B₂H₂(NHC)₂ | 2 | DFT | ~1.56 | - | [4] |
| B₂(NHC)₂ | 3 | DFT | ~1.45 | - | [2] |
| LB≡BL (various L) | 3 | ETS-NOCV | - | 130.1 - 160.8 | [9] |
Key Theoretical Methodologies and Protocols
A variety of computational methods are employed to study the electronic structure and bonding in this compound systems. The choice of method is critical for obtaining accurate results, especially given the importance of electron correlation.
Computational Workflow
The following diagram outlines a typical workflow for the theoretical investigation of a new this compound compound.
Caption: A standard workflow for computational analysis of this compound compounds.
Detailed Experimental Protocols
a) Density Functional Theory (DFT):
-
Objective: To perform geometry optimizations and frequency calculations efficiently.
-
Protocol: A common approach involves using a functional like B3LYP or M06-2X. A basis set such as 6-311+G(d,p) or a larger one like aug-cc-pVTZ is typically chosen to accurately describe the electronic structure. Dispersion corrections (e.g., D3(BJ)) are often included to account for van der Waals interactions, especially in systems with bulky ligands.[2]
b) Full Configuration Interaction (Full-CI) and Valence Bond Self-Consistent Field (VBSCF):
-
Objective: To provide a highly accurate, albeit computationally expensive, description of the electronic structure and bonding, particularly for small molecules like B₂.[6][7]
-
Protocol: These methods consider all possible electronic configurations, offering a benchmark for electron correlation. VBSCF specifically provides insights from a valence bond perspective, describing the bonding in terms of covalent and ionic structures.[7]
c) Natural Bond Orbital (NBO) Analysis:
-
Objective: To analyze the localized bonding picture within the molecule.
-
Protocol: Performed post-SCF calculation (e.g., after a DFT optimization), the NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. This allows for the determination of bond orders and hybridization.[11]
d) Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV):
-
Objective: To decompose the bond energy into physically meaningful components.
-
Protocol: This method analyzes the interaction between molecular fragments (e.g., the two LB units in an LB≡BL diboryne). It breaks down the total bond energy into electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb) terms. The orbital interaction term can be further decomposed into contributions from σ- and π-bonding, providing a quantitative measure of their respective strengths.[9]
Logical Relationships in Bonding Analysis
Understanding this compound bonding requires integrating results from multiple theoretical frameworks. The relationship between different bonding models and the properties they explain is crucial for a comprehensive picture.
Caption: Interrelation of theoretical models and chemical properties.
Conclusion
The theoretical study of this compound bonding is a testament to the power of computational chemistry in pushing the boundaries of our understanding of chemical principles. Advanced methods have not only explained the anomalous nature of the B₂ molecule but have also guided the synthesis of unprecedented molecules with boron-boron double and triple bonds. The synergy between theory and experiment continues to be vital. Future research will likely focus on the reactivity of these novel this compound compounds, exploring their potential in synthesis and materials science, with theoretical studies continuing to play a predictive and explanatory role.
References
- 1. ohmbound.com [ohmbound.com]
- 2. researchgate.net [researchgate.net]
- 3. Diborane: Structure, Properties, Preparation & Uses [allen.in]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diboryne - Wikipedia [en.wikipedia.org]
- 9. Multiple boron-boron bonds in neutral molecules: an insight from the extended transition state method and the natural orbitals for chemical valence scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Stability of Boron Planar Clusters in Diatomic Molecular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Intricate Electronic Structure of Diboron Species: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diboron (B₂), a seemingly simple diatomic molecule, and its corresponding ionic species (B₂⁺, B₂⁻, and B₂²⁻) exhibit a surprisingly complex electronic structure that has been a subject of extensive theoretical and experimental investigation. Understanding the nuanced bonding, energetic landscapes, and spectroscopic signatures of these species is crucial for advancing fields ranging from materials science to computational chemistry. This in-depth technical guide provides a comprehensive overview of the electronic structure of this compound species, presenting key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental relationships to facilitate a deeper understanding for researchers and professionals in related scientific disciplines.
Core Electronic Properties and Spectroscopic Data
The electronic configuration and resulting spectroscopic properties of this compound and its ions are governed by the interactions of their valence electrons in molecular orbitals. The ordering of these orbitals, particularly the relative energies of the σg(2p) and πu(2p) orbitals, is a key determinant of their electronic ground states and magnetic properties. For this compound, with ten electrons, the electronic configuration is (σg1s)²(σu1s)²(σg2s)²(σu2s)²(πu2p)². This configuration results in a triplet ground state (³Σg⁻) with two unpaired electrons in the degenerate πu orbitals, making the molecule paramagnetic.
The addition or removal of electrons in the B₂⁺, B₂⁻, and B₂²⁻ ions leads to significant changes in bond order, bond length, dissociation energy, and vibrational frequency. A summary of these key quantitative parameters, compiled from experimental and high-level theoretical studies, is presented in Table 1.
| Species | Electronic Ground State | Bond Order | Bond Length (Å) | Dissociation Energy (eV) | Vibrational Frequency (cm⁻¹) |
| B₂ | ³Σg⁻ | 1 | 1.590[1] | 2.74 (calc.) | 1051.3[1] |
| B₂⁺ | ²Σg⁺ | 0.5 | 1.76 (calc.) | 2.47 (calc.) | 840 (calc.) |
| B₂⁻ | ⁴Σg⁻ | 1.5 | 1.55 (calc.) | 3.55 (calc.) | 1150 (calc.) |
| B₂²⁻ | ¹Σg⁺ | 2 | 1.48 (calc.) | N/A | N/A |
Experimental Methodologies for Characterizing this compound Species
The determination of the electronic and geometric structures of this compound species relies on a suite of sophisticated experimental techniques. These methods probe the energy levels and transitions within the molecules, providing the data necessary to deduce the properties listed in Table 1.
Anion Photoelectron Spectroscopy
Anion photoelectron spectroscopy is a powerful technique for studying the electronic structure of neutral molecules by examining their corresponding anions.
Methodology:
-
Anion Generation: A beam of the desired anion (e.g., B₂⁻) is generated, typically using a laser vaporization/supersonic expansion source. A solid boron target is ablated with a high-power pulsed laser, and the resulting plasma is entrained in a carrier gas (e.g., helium) and expanded through a nozzle, leading to the formation and cooling of the anions.
-
Mass Selection: The generated anions are then mass-selected using a time-of-flight (TOF) mass spectrometer to isolate the specific species of interest.
-
Photodetachment: The mass-selected anion packet is intersected by a fixed-frequency laser beam. The energy of the photons is sufficient to detach an electron from the anion.
-
Electron Kinetic Energy Analysis: The kinetic energies of the photodetached electrons are measured using an electron energy analyzer, such as a magnetic bottle or hemispherical analyzer.
-
Data Interpretation: The electron binding energy is calculated by subtracting the measured electron kinetic energy from the photon energy. The resulting photoelectron spectrum reveals the energy differences between the ground state of the anion and the ground and excited electronic and vibrational states of the neutral molecule, providing information on electron affinities and vibrational frequencies of the neutral species.
Rotational-Vibrational Spectroscopy
Rotational-vibrational spectroscopy, typically performed in the infrared region, provides detailed information about the bond lengths and vibrational frequencies of molecules.
Methodology:
-
Sample Preparation: A gaseous sample of the molecule is prepared. For transient species like this compound, this can be achieved in a high-temperature furnace or through a chemical reaction in a flow tube.
-
IR Radiation Source: A broadband infrared source is passed through the sample.
-
Absorption Spectrum: The transmitted light is analyzed by a high-resolution spectrometer (e.g., a Fourier-transform infrared spectrometer) to obtain an absorption spectrum.
-
Spectral Analysis: The spectrum consists of a series of closely spaced lines corresponding to transitions between different rotational levels within a given vibrational transition. By analyzing the spacing between these lines, the rotational constants (B) of the molecule can be determined.
-
Bond Length Calculation: The bond length (r) is then calculated from the rotational constant using the formula: B = h / (8π²cμr²), where h is Planck's constant, c is the speed of light, and μ is the reduced mass of the molecule. The position of the band center provides the vibrational frequency.
Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap and study reactive or unstable species at low temperatures.
Methodology:
-
Matrix Deposition: A mixture of the species of interest (e.g., B₂) and a large excess of an inert gas (the matrix, e.g., argon or neon) is deposited onto a cryogenic substrate (typically a cold window at ~10 K).
-
Spectroscopic Analysis: The isolated molecules are then probed using various spectroscopic techniques, such as infrared, Raman, or UV-Vis absorption spectroscopy. The inert matrix prevents the reactive species from aggregating or reacting, allowing for their spectroscopic characterization.
-
Data Interpretation: The spectra obtained provide information on the vibrational and electronic energy levels of the isolated molecule.
Computational Chemistry Approaches
Theoretical calculations are indispensable for complementing experimental data and for predicting the properties of species that are difficult to study in the laboratory. High-level ab initio methods are required to accurately describe the complex electronic structure of this compound species.
Multireference Configuration Interaction (MRCI)
MRCI is a highly accurate computational method that is particularly well-suited for systems with significant electron correlation, such as those with multiple low-lying electronic states or stretched bonds.
Methodology:
-
Reference Wavefunction: The calculation begins with a multiconfigurational self-consistent field (MCSCF) or complete active space self-consistent field (CASSCF) calculation to generate a reference wavefunction that includes the most important electronic configurations for the state(s) of interest. This is crucial for capturing the static correlation.
-
Configuration Interaction Expansion: A configuration interaction (CI) calculation is then performed, where the wavefunction is expanded as a linear combination of Slater determinants. These determinants are generated by exciting electrons from the reference configurations.
-
Energy Calculation: The Schrödinger equation is solved within this basis of determinants to obtain the energies and wavefunctions of the ground and excited electronic states. The inclusion of single and double excitations from the reference configurations (MRCISD) is a common level of theory.
-
Property Calculation: From the calculated wavefunctions, various molecular properties such as equilibrium bond lengths, dissociation energies, and vibrational frequencies can be determined.
Coupled-Cluster (CC) Theory
Coupled-cluster theory is another high-accuracy method that is often considered the "gold standard" in quantum chemistry for single-reference systems. For multireference systems like this compound, multireference coupled-cluster methods can be employed.
Methodology:
-
Reference Determinant: The calculation starts with a single Slater determinant, typically the Hartree-Fock wavefunction.
-
Exponential Ansatz: The exact wavefunction is expressed as an exponential of a cluster operator acting on the reference determinant. The cluster operator creates excited determinants from the reference.
-
Truncation of the Cluster Operator: In practice, the cluster operator is truncated to include only single, double, and sometimes triple excitations (CCSD, CCSD(T)).
-
Solving the CC Equations: A set of non-linear equations for the amplitudes of the excitations are solved iteratively to determine the energy and wavefunction.
-
Property Calculation: Similar to MRCI, molecular properties are calculated from the resulting wavefunction.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The electronic structure of this compound and its ionic species presents a rich area of study with implications for understanding chemical bonding and molecular properties. This guide has provided a consolidated resource of quantitative data, detailed overviews of key experimental and computational methodologies, and visual representations of the relationships and workflows involved in their characterization. For researchers and professionals in drug development and related scientific fields, a fundamental understanding of the principles governing the electronic structure of small molecules like this compound is essential for the rational design and analysis of more complex chemical systems. The continued application of advanced experimental and theoretical techniques will undoubtedly lead to an even more refined understanding of these fascinating and fundamental chemical entities.
References
The Genesis of a Synthetic Workhorse: A Technical Guide to the History and Discovery of Diboron Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the fascinating journey of diboron compounds, from their initial discovery as highly reactive curiosities to their current status as indispensable reagents in organic synthesis and promising scaffolds in medicinal chemistry. This document provides a comprehensive historical overview, details key synthetic milestones with experimental protocols, and explores the mechanistic underpinnings of their utility, particularly in the context of drug development.
A Historical Odyssey: From Fleeting Existence to Benchtop Stability
The story of this compound compounds begins in the early 20th century, a period of burgeoning exploration in inorganic chemistry. The initial discoveries were marked by the synthesis of highly unstable and pyrophoric molecules, demanding exceptional experimental skill to isolate and characterize.
The Dawn of this compound Chemistry: Alfred Stock's Pioneering Synthesis
The first definitive synthesis of a compound containing a boron-boron single bond was achieved in 1925 by Alfred Stock and his colleagues. They prepared this compound tetrachloride (B₂Cl₄) by passing an electric discharge between zinc electrodes immersed in liquid boron trichloride (BCl₃).[1] This groundbreaking experiment, however, was fraught with challenges, yielding the desired product in a mere 1% yield and of low purity.[1] Subsequent refinements, such as using a mercury arc in the vapor phase, led to considerable improvements in the yield.[1]
The Quest for Stability: The Rise of Aminodiborons
A pivotal moment in the history of this compound chemistry was the discovery of more stable derivatives. In 1954, Urry and co-workers reported the formation of tetrakis(dimethylamino)this compound (B₂(NMe₂)₄) from the reaction of this compound tetrachloride with dimethylamine, although only elemental analysis was provided as evidence at the time. A more convenient and scalable synthesis was later developed in 1960 by Brotherton and his team, involving the reductive coupling of halo-bis(dimethylamino)boranes with molten sodium. This breakthrough was significant as B₂(NMe₂)₄ proved to be a remarkably stable and versatile precursor for a wide array of other this compound compounds.
The Modern Era: The Ubiquity of Bis(pinacolato)this compound (B₂pin₂)
The true synthetic utility of this compound compounds was unlocked with the development of air- and moisture-stable reagents. Among these, bis(pinacolato)this compound (B₂pin₂) has emerged as the most widely used this compound species. Its synthesis, typically achieved by the reaction of tetrakis(dimethylamino)this compound with pinacol, has made this compound chemistry accessible to a broad range of chemists. The commercial availability of B₂pin₂ has fueled an explosion of research into its applications, particularly in transition-metal-catalyzed borylation reactions.[2]
Key Synthetic Milestones: Experimental Protocols and Quantitative Data
This section provides a detailed look at the experimental methodologies for the synthesis of key this compound compounds, highlighting the evolution of synthetic strategies and the improvements in efficiency over time.
Synthesis of this compound Tetrachloride (B₂Cl₄) - Stock's Method
Experimental Protocol:
Alfred Stock's original 1925 synthesis involved creating an electric arc between zinc electrodes submerged in liquid boron trichloride. The apparatus was designed to operate under vacuum to handle the volatile and reactive compounds.
-
Reactants: Zinc electrodes, liquid Boron Trichloride (BCl₃).
-
Apparatus: A vacuum-tight glass apparatus with zinc electrodes.
-
Procedure: An electric arc is generated between the zinc electrodes, which are immersed in liquid BCl₃ maintained at low temperatures. The B₂Cl₄ product is collected as a volatile liquid by fractional condensation.
-
Challenges: This method suffered from very low yields and the product was contaminated with unreacted BCl₃ and other byproducts.
Synthesis of Tetrakis(dimethylamino)this compound (B₂(NMe₂)₄) - Brotherton's Method
Experimental Protocol:
This method provided a more practical route to a stable this compound compound.
-
Reactants: Halo-bis(dimethylamino)boranes (B(NMe₂)₂X, where X = Cl or Br), highly dispersed molten sodium.
-
Procedure:
-
The halo-bis(dimethylamino)borane is prepared via a comproportionation reaction between tris(dimethylamino)borane (B(NMe₂)₃) and a boron trihalide (BX₃).
-
The resulting B(NMe₂)₂X is then added to a dispersion of molten sodium in a suitable solvent.
-
The reaction mixture is heated to effect the reductive coupling.
-
The product, B₂(NMe₂)₄, is isolated by distillation under reduced pressure.
-
Synthesis of Bis(pinacolato)this compound (B₂pin₂)
Experimental Protocol:
The synthesis of B₂pin₂ from B₂(NMe₂)₄ is a widely used laboratory procedure.
-
Reactants: Tetrakis(dimethylamino)this compound (B₂(NMe₂)₄), Pinacol (2,3-dimethyl-2,3-butanediol).
-
Solvent: Toluene or other inert aromatic solvents.
-
Procedure:
-
A solution of pinacol in toluene is added to a solution of tetrakis(dimethylamino)this compound in toluene.
-
The reaction mixture is stirred at room temperature.
-
An ethereal solution of hydrogen chloride is added to precipitate dimethylamine hydrochloride.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by recrystallization from pentane.
-
Table 1: Comparison of Historical this compound Synthesis Methods
| Compound | Synthesis Method | Year | Reactants | Reported Yield | Key Observations |
| B₂Cl₄ | Electric Arc (Stock) | 1925 | Zn, BCl₃ | ~1% | Highly reactive, low purity. |
| B₂(NMe₂)₄ | Reductive Coupling (Brotherton) | 1960 | B(NMe₂)₂X, Na | High | Stable, versatile precursor. |
| B₂pin₂ | Transesterification | 1990s | B₂(NMe₂)₄, Pinacol | >80% | Air- and moisture-stable, widely used. |
Applications in Organic Synthesis and Drug Discovery
The development of stable and readily available this compound compounds has revolutionized modern organic synthesis. Their ability to introduce boron atoms into organic molecules with high precision has made them invaluable tools for the construction of complex molecular architectures.
The Miyaura Borylation: A Cornerstone of C-B Bond Formation
The palladium-catalyzed cross-coupling of bis(pinacolato)this compound with aryl or vinyl halides, known as the Miyaura borylation, is one of the most important applications of this compound compounds. This reaction provides a versatile and efficient method for the synthesis of boronic esters, which are key intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
This compound Compounds in Medicinal Chemistry: The Bortezomib Story
The unique electronic properties of boron have made it an attractive element for incorporation into drug molecules. The Lewis acidic nature of the boron atom allows for unique interactions with biological targets, often leading to potent and selective inhibition.
A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action.
Mechanism of Action:
Bortezomib reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular homeostasis and leads to apoptosis (programmed cell death) in cancer cells. The boron atom in bortezomib forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome.
Signaling Pathway Involvement:
The inhibition of the proteasome by bortezomib has profound effects on several key cellular signaling pathways:
-
NF-κB Pathway: The proteasome is responsible for degrading IκB, an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, thereby blocking the pro-survival NF-κB signaling pathway in cancer cells.
-
Unfolded Protein Response (UPR): Multiple myeloma cells produce large amounts of immunoglobulins, leading to a high level of endoplasmic reticulum (ER) stress. The accumulation of misfolded proteins due to proteasome inhibition triggers the UPR, which can ultimately lead to apoptosis.
The Evolving Landscape of this compound Synthesis
The synthesis of this compound compounds has evolved significantly from the early, low-yielding methods to modern, efficient, and scalable protocols. This progression has been driven by the increasing demand for these reagents in both academic and industrial research.
Conclusion and Future Outlook
The journey of this compound compounds from laboratory curiosities to indispensable tools in modern chemistry is a testament to the power of fundamental research and the relentless pursuit of synthetic innovation. The development of stable and versatile this compound reagents has not only transformed the landscape of organic synthesis but has also opened up new avenues in medicinal chemistry and materials science. As our understanding of the unique properties of the boron-boron bond continues to grow, we can anticipate the discovery of novel this compound compounds with unprecedented reactivity and the development of new catalytic systems that further expand their synthetic utility. In the realm of drug discovery, the success of bortezomib has paved the way for the exploration of other boron-containing pharmacophores, with the potential to address a wide range of diseases. The future of this compound chemistry is bright, promising exciting new discoveries and applications that will continue to shape the future of chemical and biomedical sciences.
References
Spectroscopic Characterization of the B₂ Molecule: An In-depth Technical Guide
Introduction
The diatomic boron molecule (B₂) presents a fascinating case study in molecular electronic structure and spectroscopy. As an electron-deficient species, it has been the subject of numerous theoretical and experimental investigations to elucidate its bonding characteristics and energy level structure.[1][2] The ground electronic state of B₂ was definitively established as a triplet, specifically ³Σg⁻, through accurate ab initio calculations, resolving earlier ambiguities.[3] This guide provides a comprehensive overview of the spectroscopic characterization of B₂, detailing its electronic structure, summarizing key spectroscopic data, and outlining the experimental methodologies employed in its study.
Electronic Structure and Molecular Orbitals
The electronic configuration of the B₂ molecule, which contains 10 electrons, is (σg1s)²(σu1s)²(σg2s)²(σu2s)²(πu2p)¹(πu2p)¹.[4] According to Hund's rule, the two electrons in the highest occupied molecular orbitals (HOMOs), the degenerate πu2p orbitals, have parallel spins, resulting in a triplet ground state (³Σg⁻).[4][5] This configuration also imparts paramagnetic properties to the molecule.[4] The bond order, calculated as half the difference between the number of bonding and antibonding electrons, is 1, indicating a single bond between the two boron atoms.[4][5]
Spectroscopic Data
High-resolution spectroscopic studies have provided precise quantitative data on the electronic states of the B₂ molecule. The Douglas-Herzberg emission system, observed near 3200 Å, corresponds to the 2 ³Σu⁻ → X ³Σg⁻ transition.[3] The analysis of this and other transitions has yielded the spectroscopic constants for these states.
Table 1: Spectroscopic Constants for Electronic States of ¹¹B₂
| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | Rₑ (Å) | Reference |
| X ³Σg⁻ | 0 | 1035.2 | 9.58 | 1.212 | 0.014 | 1.590 | [3][6][7] |
| 2 ³Σu⁻ | 30546.1 | 929.3 | 2.75 | 1.160 | 0.011 | 1.625 | [3][6][7] |
Tₑ: Electronic term energy; ωₑ: Vibrational frequency; ωₑxₑ: Anharmonicity constant; Bₑ: Rotational constant; αₑ: Vibration-rotation interaction constant; Rₑ: Equilibrium bond length.
Theoretical calculations have been instrumental in complementing experimental data, particularly for states that are difficult to observe empirically. Ab initio studies have determined the potential energy curves for numerous electronic states, providing a more complete picture of the molecule's structure.[1][2] The ground state dissociation energy (D₀) has been theoretically predicted to be 23164 cm⁻¹.[1][2]
Experimental Protocols
The characterization of a transient species like B₂ requires specialized experimental techniques capable of generating and probing the molecule in the gas phase.
Generation of B₂ Molecules
A common method for producing gas-phase B₂ is through a discharge in a mixture of an inert gas, like helium, with a boron-containing precursor, such as boron trichloride (BCl₃).[6][7] The high energy environment of the discharge breaks down the precursor molecules, allowing boron atoms to recombine and form B₂.
Laser-Induced Fluorescence (LIF) Spectroscopy
LIF is a highly sensitive technique used to probe the electronic structure of molecules.[8] It involves exciting a molecule from a lower to a higher electronic state with a tunable laser and then detecting the subsequent fluorescence as the molecule relaxes back to lower energy levels.[9][10][11] By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, which reveals the rovibronic structure of the excited state. Dispersing the emitted fluorescence provides information about the lower electronic states.
Protocol Outline:
-
Sample Generation: Gaseous B₂ molecules are produced in a vacuum chamber, often using a discharge source or laser ablation of a solid boron target, and cooled in a supersonic expansion.[12]
-
Excitation: A tunable laser beam intersects the molecular beam, exciting B₂ molecules to a specific rovibronic level of an excited electronic state.[8]
-
Detection: The resulting fluorescence, emitted isotropically, is collected by optics (e.g., lenses or mirrors) positioned perpendicular to the laser and molecular beams to minimize scattered light.[8]
-
Analysis: The collected light is passed through a monochromator or filters to select specific wavelengths and is detected by a sensitive photodetector, such as a photomultiplier tube (PMT). The signal is then processed to generate the spectrum.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is based on the photoelectric effect and provides direct information about the energies of molecular orbitals.[13] The sample is irradiated with high-energy photons (e.g., from a He I lamp or a synchrotron source), causing the ejection of electrons.[14][15] By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined, providing a map of the molecular orbital energies.[13]
Protocol Outline:
-
Sample Introduction: A stream of B₂ molecules is introduced into a high-vacuum chamber.
-
Ionization: The molecular beam is crossed with a monochromatic beam of high-energy photons, causing photoionization.[13]
-
Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.[13]
-
Detection: An electron detector counts the number of electrons at each kinetic energy.
-
Spectrum Generation: The data is plotted as photoelectron counts versus binding energy (calculated from the photon energy minus the electron kinetic energy) to produce the photoelectron spectrum. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accurate potential energy curve for B2. Ab initio elucidation of the experimentally elusive ground state rotation-vibration spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. topblogtenz.com [topblogtenz.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Khan Academy [khanacademy.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Photoelectron spectroscopy of boron-containing reactive intermediates using synchrotron radiation: BH2, BH, and BF - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Diboron Photochemistry and Photophysics
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Diboron Photochemistry and Photophysics: A Technical Overview
This compound compounds, molecules containing a boron-boron bond, have emerged as versatile reagents and synthons in modern organic chemistry. Their unique electronic properties, particularly the reactivity of the B-B bond upon photoexcitation, have opened new avenues for the construction of complex organic molecules and functional materials. This technical guide provides a comprehensive overview of the core principles of this compound photochemistry and photophysics, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
The photochemical reactivity of this compound compounds is primarily centered around the homolytic or heterolytic cleavage of the B-B bond upon absorption of light. This process generates highly reactive boryl radical or ionic species that can participate in a variety of chemical transformations, including borylation of organic substrates, photoredox catalysis, and the synthesis of novel organoboron materials with tailored photophysical properties.
Quantitative Photophysical and Photochemical Data
A thorough understanding of the photophysical properties of this compound compounds is crucial for designing and optimizing photochemical reactions. The following tables summarize key quantitative data for representative this compound compounds and related organoboron systems.
Table 1: Photophysical Properties of Selected this compound and Organoboron Compounds
| Compound/System | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Solvent | Reference(s) |
| Bis(pinacolato)this compound (B₂pin₂) | - | - | - | - | - | [1][2] |
| Bis(catecholato)this compound (B₂cat₂) | ~285, ~295 | - | - | - | Gas Phase | [3] |
| Phenylboronic acid | - | - | - | - | - | [4] |
| Boron-dipyrromethene (BODIPY) Core | ~500 | ~515 | Typically > 0.8 | ~5 ns | Various | [5] |
| Pyridine-pyrazolate boron complexes | 300-400 | 450-600 | 0.1 - 0.5 | 1-10 ns | CH₂Cl₂ | [6] |
| Arylsulfide-coordinated diboraanthracenes | 350-450 | 500-600 | - | - | 2-MeTHF | [7] |
Table 2: Quantum Yields of Selected Photoinduced Borylation Reactions
| Reaction | Substrate | This compound Reagent | Photocatalyst/Conditions | Quantum Yield (Φ) | Reference(s) |
| Borylation of Haloarenes | Aryl halides | B₂pin₂ | fac-Ir(ppy)₃ | > 1 (chain process) | [8] |
| Decarboxylative Borylation | N-hydroxyphthalimide esters | B₂cat₂ | Blue LED, no catalyst | - | [8] |
| C-H Borylation of Arenes | Benzene | Pinacolborane | CpFe(CO)₂(Bcat) | - | [9] |
| Photoinduced Borylation | Aryl triflates | B₂pin₂ | TMDAM, NaI | - | [8] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research in this field. Below are protocols for key experiments in this compound photochemistry.
Protocol 1: Metal-Free Photoinduced Borylation of Haloarenes
This protocol describes a general procedure for the borylation of aryl halides using a photochemical reactor.
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)this compound (B₂pin₂) (1.5 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Quartz reaction tube
-
Photochemical reactor (e.g., Rayonet RPR-100 equipped with 254 nm lamps)
Procedure:
-
In a quartz reaction tube, combine the aryl halide, bis(pinacolato)this compound, and potassium acetate.
-
Add 1,4-dioxane to dissolve the solids.
-
Seal the tube and place it in the photochemical reactor.
-
Irradiate the mixture with 254 nm UV light for 12-24 hours at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a boron-containing compound relative to a known standard.
Materials:
-
Sample of interest
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
UV-Vis spectrophotometer
-
Fluorometer
-
High-purity solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10][11]
Protocol 3: Transient Absorption Spectroscopy
This protocol provides a general workflow for performing transient absorption spectroscopy to study the excited-state dynamics of this compound compounds.
Experimental Setup:
-
A femtosecond laser system (e.g., Ti:sapphire laser) to generate pump and probe pulses.
-
An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.
-
A white-light continuum generation setup for the probe pulse.
-
A delay line to control the time delay between the pump and probe pulses.
-
A detector (e.g., CCD camera or photodiode array) to measure the change in absorbance of the probe.[12][13][14][15][16]
Procedure:
-
Prepare a solution of the this compound compound in a suitable solvent in a cuvette.
-
The sample is excited by the pump pulse, which populates the excited state.
-
The probe pulse, delayed in time with respect to the pump pulse, passes through the sample.
-
The change in absorbance of the probe pulse is measured as a function of time delay and wavelength.
-
The resulting data provides information about the lifetime and spectral evolution of the transient excited species.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes in this compound photochemistry is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1: General signaling pathway for the photoredox-catalyzed borylation of aryl halides.
Figure 2: Experimental workflow for the determination of relative fluorescence quantum yield.
Figure 3: Simplified workflow for a transient absorption spectroscopy experiment.
Conclusion and Future Outlook
The photochemistry and photophysics of this compound compounds represent a rapidly evolving field with significant potential for innovation in organic synthesis, materials science, and drug development. The ability to generate reactive boryl species under mild, light-driven conditions has already led to the development of novel synthetic methodologies. Furthermore, the unique photophysical properties of certain organoboron compounds are being harnessed for applications in optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs).
Future research in this area will likely focus on several key aspects. The development of new this compound reagents with tailored photochemical reactivity and photophysical properties will continue to be a major driver of innovation. A deeper understanding of the excited-state dynamics of these molecules, aided by advanced spectroscopic techniques and computational modeling, will enable the rational design of more efficient and selective photochemical processes. Finally, the application of this compound photochemistry to the synthesis of complex, biologically active molecules and advanced functional materials will undoubtedly expand, offering new solutions to challenges in medicine and technology. The continued exploration of the rich photochemistry of the boron-boron bond promises to unlock even more exciting possibilities in the years to come.
References
- 1. Bis(pinacolato)this compound - Wikipedia [en.wikipedia.org]
- 2. 双(频哪醇合)二硼 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Revealing the electronic properties of the B–B bond: the bis-catecholato this compound molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. addi.ehu.eus [addi.ehu.eus]
- 6. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edinst.com [edinst.com]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Thermodynamic Properties of Boron Allotropes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the primary allotropes of elemental boron. Boron's complex crystal structures, a consequence of its electron-deficient nature, present unique challenges and opportunities in materials science. Understanding the thermodynamic stability and properties of its various forms is critical for the development of new materials, including superhard substances, high-temperature semiconductors, and advanced ceramics. This document summarizes the most current quantitative data, details key experimental methodologies, and illustrates the stability relationships between boron's allotropes.
Introduction to Boron Allotropes
Elemental boron exists in several crystalline and amorphous forms. The most well-characterized crystalline allotropes are based on networks of B₁₂ icosahedra and include:
-
β-rhombohedral (β-R) boron: The most thermodynamically stable allotrope at ambient temperature and pressure.[1][2] It possesses a complex unit cell ideally containing 105 atoms, but often exhibits partially occupied atomic sites, leading to a range of atoms (105-108) per unit cell.[1]
-
α-rhombohedral (α-R) boron: A simpler rhombohedral structure that is metastable under ambient conditions but becomes stable relative to the β-R form under high pressure.[3][4]
-
γ-orthorhombic (γ) boron: A high-pressure phase, stable at pressures between approximately 19 and 90 GPa.[5][6] Its structure can be described as a rock-salt-type arrangement of B₁₂ icosahedra and B₂ pairs.[2]
-
Tetragonal borons (α-T and β-T): These forms have also been identified, though their synthesis in pure form is challenging, and they are generally considered metastable at ambient conditions.[2][5]
While numerous other allotropes have been reported, the β-R, α-R, and γ phases dominate the known equilibrium phase diagram. Due to the high kinetic barrier for transformation, multiple allotropes can coexist at room temperature.[2]
Thermodynamic Data
The thermodynamic properties of boron are dominated by the exceptional stability of the β-rhombohedral form. By definition, as the most stable allotrope at standard state (298.15 K, 1 bar), its standard enthalpy of formation is zero.[7]
Enthalpy of Formation and Standard Molar Entropy
The ground-state energies of α-R and β-R boron are nearly identical.[1][4] However, β-R boron is the more stable form. This stability is uniquely driven by entropy at low temperatures. Due to its partially occupied atomic sites, β-R boron possesses residual entropy at 0 K, a trait not observed in any other element.[3] Below approximately 1000 K, this entropic stabilization makes β-R boron more stable than the denser, more ordered α-R form.[3][4]
| Allotrope | Standard Enthalpy of Formation (ΔHf°) [kJ/mol] | Standard Molar Entropy (S°) [J/(mol·K)] | Notes |
| β-rhombohedral (β-R) | 0 (by definition) | 5.90 ± 0.08 | Standard state at 298.15 K and 1 bar.[7] |
| α-rhombohedral (α-R) | > 0 (small positive value) | Data not available | Ground-state energy is nearly identical to β-R boron.[4] Becomes stable under pressure.[3] |
| γ-orthorhombic (γ) | Data not available | Data not available | High-pressure allotrope, stable above ~19 GPa.[5] |
Heat Capacity
The heat capacity (Cp) of β-rhombohedral boron has been experimentally determined over a wide range of temperatures. At higher temperatures, the heat capacities of both α-R and β-R boron are unusually high, exceeding the classical Dulong-Petit limit, which indicates significant anharmonic lattice vibrations.[3] This difference in heat capacity leads to the enthalpic stabilization of β-R boron relative to α-R boron at temperatures above 1000 K.[3][4]
Table 2: Heat Capacity of β-Rhombohedral Boron The heat capacity of β-R boron can be represented by the Shomate Equation over specific temperature ranges. The equation is: Cp° = A + B·t + C·t² + D·t³ + E/t² where Cp is the heat capacity in J/(mol·K) and t is the temperature in Kelvin divided by 1000.
| Temperature Range (K) | A | B | C | D | E |
| 298 - 1800 | 10.18574 | 29.24415 | -18.02137 | 4.212326 | -0.550999 |
| 1800 - 2350 | 25.12664 | 1.975493 | 0.338395 | -0.040032 | -2.635578 |
| Data sourced from the NIST-JANAF Thermochemical Tables.[7] |
Stability Relationships and Phase Transitions
The stability of boron allotropes is a function of both temperature and pressure. At ambient pressure, β-R boron is the most stable form.[3] As pressure increases, the thermodynamically favored phase transitions to the denser α-R form and subsequently to the γ-orthorhombic form.
Caption: Boron allotrope stability as a function of increasing pressure.
Experimental Protocols
The determination of thermodynamic data for boron allotropes requires precise synthesis and characterization, followed by specialized calorimetric measurements. The protocols used in the pivotal study by White et al. to determine the relative stability of α-R and β-R boron are summarized below.[8]
Synthesis of α-Rhombohedral Boron
A sufficiently pure and large sample of α-R boron for calorimetric measurements was synthesized via chemical vapor deposition (CVD).
-
Apparatus: A three-zone radiative furnace containing a 1-meter quartz cylinder.
-
Precursors: Boron trichloride (BCl₃, 99.9%), high-purity hydrogen (H₂) as a reducing agent, and high-purity argon (Ar) as a carrier gas.
-
Procedure:
-
A stream of H₂ and Ar gas is passed through liquid BCl₃.
-
The gas mixture is introduced into the quartz tube, which is maintained at a constant temperature of 850 °C.
-
The thermal reduction of BCl₃ by H₂ occurs, depositing α-R boron powder on the inner walls of the quartz cylinder.
-
The gas flow is maintained at approximately 1 mL/min for a total run time of 90 minutes.
-
-
Characterization: The product is confirmed to be >99.9% pure α-boron using Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), and Raman Spectroscopy, the last of which is particularly sensitive for distinguishing between boron allotropes.
The workflow for this synthesis protocol is illustrated below.
Caption: Experimental workflow for the synthesis of α-Rhombohedral Boron via CVD.
Heat Capacity Measurement
The heat capacity of the synthesized α-R boron powder was measured using relaxation calorimetry, a technique suitable for small sample sizes.
-
Apparatus: A calorimeter equipped with a sample platform, heater, and thermometer, operated in a high-vacuum environment within a ⁴He cryostat for low-temperature measurements (5 K to 300 K).
-
Sample Preparation: The α-boron powder is consolidated by pressing it into a pellet to ensure good thermal contact. The pellet is affixed to the calorimeter platform using Apiezon N grease.
-
Procedure (Relaxation Method):
-
The sample platform is held at a constant base temperature (T₀).
-
A known amount of heat is applied to the platform via a heater for a short duration, causing the temperature to rise.
-
The heater is turned off, and the temperature of the sample platform relaxes back towards the base temperature.
-
The heat capacity of the sample and platform is determined by analyzing the time-temperature profile of this relaxation process.
-
The heat capacity of the sample is obtained by subtracting the previously measured heat capacity of the platform and grease (the "addenda").
-
-
Data Validation: To ensure accuracy, measurements are repeated with samples of different masses, and data is considered robust when the sample contributes a significant portion (>20-30%) to the total measured heat capacity and triplicate measurements show low standard deviation (<1%).[8]
Conclusion
The thermodynamic landscape of boron is defined by the remarkable stability of the β-rhombohedral allotrope, which is uniquely stabilized by configurational entropy at low temperatures. While β-R boron is the ground state at ambient conditions, other allotropes like α-rhombohedral and γ-orthorhombic boron become accessible and stable under high pressure. A significant body of experimental and theoretical work has elucidated these relationships, yet precise thermodynamic data for the metastable allotropes remain scarce due to the challenges in synthesizing and handling these materials. Continued research, leveraging advanced calorimetric techniques and computational modeling, is essential to fully populate the thermodynamic database for boron and unlock the potential of its diverse forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Allotropes of boron - Wikipedia [en.wikipedia.org]
- 3. serious-science.org [serious-science.org]
- 4. Determination of phase stability of elemental boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. boron [webbook.nist.gov]
- 8. mawhite.chem.dal.ca [mawhite.chem.dal.ca]
Matrix Isolation Studies of Diboron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron (B₂), the diatomic allotrope of boron, presents a unique case in chemical bonding and electronic structure. As a transient species under normal conditions, its study requires specialized techniques to trap and characterize its properties. Matrix isolation spectroscopy has emerged as a powerful tool for this purpose, allowing for the stabilization of B₂ in an inert solid matrix at cryogenic temperatures, thereby enabling detailed spectroscopic investigation. This technical guide provides an in-depth overview of the matrix isolation studies of this compound, focusing on the experimental methodologies, spectroscopic data, and theoretical underpinnings of its characterization.
Experimental Protocols
The isolation of this compound in an inert matrix can be achieved through two primary methods: photolysis of a precursor molecule and laser ablation of elemental boron.
Photolysis of Diborane(6)
A common and effective method for producing matrix-isolated B₂ is the in-situ photolysis of diborane(6) (B₂H₆).
Methodology:
-
Sample Preparation: A gaseous mixture of diborane(6) and the matrix gas (typically neon) is prepared in a mixing chamber. The concentration of diborane(6) is kept low to ensure the isolation of the resulting B₂ molecules.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to approximately 4 K by a closed-cycle helium cryostat. The deposition is performed under high vacuum to prevent contamination.
-
Photolysis: The deposited matrix is irradiated with far-ultraviolet (FUV) light. A synchrotron radiation source is often employed to provide tunable, high-flux FUV radiation. The photolysis of B₂H₆ leads to the dissociation of the precursor and the formation of various boron hydrides, including atomic boron, which can then dimerize to form B₂.
-
Spectroscopic Analysis: The matrix is then analyzed using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and UV-Vis absorption spectroscopy, to identify and characterize the trapped B₂ molecules.
Laser Ablation of Elemental Boron
An alternative method for generating B₂ is the laser ablation of a solid boron target.
Methodology:
-
Target Preparation: A solid target of elemental boron is placed in the vacuum chamber of the matrix isolation setup.
-
Matrix Gas Deposition: The matrix gas (e.g., argon or neon) is continuously deposited onto the cold substrate.
-
Laser Ablation: A high-power pulsed laser, such as a Nd:YAG laser, is focused onto the boron target. The intense laser pulses ablate the surface, producing a plume of boron atoms and small clusters, including B₂.
-
Co-deposition: The ablated boron species are co-deposited with the excess matrix gas onto the cryogenic substrate, trapping them for spectroscopic analysis.
-
Spectroscopic Analysis: The resulting matrix is then probed using spectroscopic methods to characterize the isolated B₂.
Spectroscopic Data of Matrix-Isolated this compound
The electronic ground state of this compound is a triplet state, ³Σg⁻. Spectroscopic studies have focused on the vibrational and electronic transitions of B₂ isolated in inert gas matrices, primarily neon.
Vibrational Spectroscopy
The fundamental vibrational frequency (ν) of the B-B stretching mode is a key parameter for understanding the bonding in this compound. Due to the homonuclear nature of B₂, this mode is infrared inactive. However, it can be observed in the emission spectrum.
Table 1: Infrared Spectroscopic Data for this compound in Solid Neon at 4 K
| Isotope | Transition | Wavenumber (cm⁻¹) |
| ¹¹B¹⁰B | (0,1) Emission | 1066.5 ± 0.5 |
Data sourced from reference[1].
Electronic Spectroscopy
The electronic absorption spectrum of matrix-isolated B₂ is characterized by the A ³Σu⁻ ← X ³Σg⁻ transition.
Table 2: UV-Vis Absorption Spectroscopic Data for this compound in Solid Neon at 4 K
| Isotope | Transition | Wavelength (nm) | Wavenumber (cm⁻¹) |
| ¹¹B₂ | (0,0) | 326.39 | 30638 |
| ¹¹B₂ | (1,0) | 316.63 | 31583 |
| ¹¹B¹⁰B | (1,0) | 316.40 | 31606 |
| ¹⁰B₂ | (1,0) | 316.15 | 31630 |
Data sourced from reference[1].
Table 3: Vibrational Spacing (ΔG₁/₂) in the A ³Σu⁻ Excited State of this compound in Solid Neon at 4 K
| Isotope | ΔG₁/₂ (cm⁻¹) |
| ¹¹B₂ | 945 |
| ¹¹B¹⁰B | 968 |
| ¹⁰B₂ | 993 |
Data sourced from reference[1].
Theoretical Calculations
Quantum chemical calculations have been instrumental in predicting and confirming the experimental findings for this compound. Various computational methods have been employed to determine its electronic structure, bond length, dissociation energy, and vibrational frequencies.
Table 4: Theoretical Spectroscopic Constants for this compound
| Property | Method | Value |
| Dissociation Energy (Dₑ) | DFT | 2.718 eV |
| Dissociation Energy (Dₑ) | MO theory | 2.71 eV |
| Dissociation Energy (Dₑ) | Handbook Recommendation | 3.02 eV |
| Bond Length (rₑ) - Ground State | Handbook | 1.590 Å |
| Vibrational Quantum - Ground State | Handbook | 0.130 eV (~1048 cm⁻¹) |
| Bond Length (rₑ) - First Excited State | Handbook | 1.625 Å |
| Vibrational Quantum - First Excited State | Handbook | 0.116 eV (~936 cm⁻¹) |
Data sourced from reference[2].
Visualizations
Experimental Workflow for Matrix Isolation of this compound
References
Computational Modeling of Diboron Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron(4) compounds have transitioned from being structural curiosities to indispensable reagents in modern synthetic chemistry.[1][2] Their ability to form boron-carbon and boron-heteroatom bonds through various reactions has made them pivotal in the synthesis of organoboron compounds, which are key intermediates in pharmaceuticals and materials science.[3] The most commonly utilized this compound reagents, such as bis(pinacolato)this compound (B₂pin₂) and bis(neopentylglycolato)this compound (B₂neop₂), are favored for their stability and ease of handling.[3]
Computational modeling, particularly using Density Functional Theory (DFT), has become a crucial tool for elucidating the complex mechanisms of this compound reactions.[4][5] These theoretical studies provide invaluable insights into reaction pathways, transition states, and the origins of selectivity, guiding the development of new catalysts and synthetic methodologies.[6][7] This guide offers an in-depth technical overview of the computational modeling of key this compound reactions, supported by experimental data and detailed protocols.
Theoretical Models in this compound Chemistry
The reactivity and electronic characteristics of this compound compounds are extensively studied using various computational methods. Early studies employed methods like MNDO to understand the interaction of B₂H₄ with unsaturated substrates.[1] More recently, DFT has become the standard for investigating these systems, offering a balance of accuracy and computational cost.
Commonly used DFT functionals include ωB97XD, which is effective for studying reaction mechanisms, including conformational changes and adduct formation.[8] Computational studies are essential for understanding phenomena such as the small energy barrier to rotation in B₂F₄ (0.42 kcal/mol) and the relative stability of different conformers of tetrahalodiboranes.[9] For instance, calculations show the perpendicular (D2d) geometry of this compound tetrachloride (B₂Cl₄) is approximately 2 kcal/mol lower in energy than its planar conformer in the gas phase.[9]
Key this compound Reactions: Mechanisms and Computational Insights
Catalyst-Free Diboration of Unsaturated Substrates
While many diboration reactions require catalytic activation, certain electron-precise this compound compounds can react directly with unsaturated substrates.[8] The initial understanding of these reactions proposed a four-centered transition state. However, computational studies revealed that the interaction often occurs through just one of the boron atoms, leading to a significant lengthening of the B-B bond.[1]
A computed reaction mechanism for the catalyst-free diboration of ethylene is shown below. The process begins with the formation of a primary intermediate, followed by conformational changes to yield the final product.[8]
Caption: Workflow for catalyst-free diboration of ethylene.
Table 1: Computed Energies for Catalyst-Free Diboration and Silaboration of Ethylene
| Species/Transition State | Reaction Step | Energy (kcal/mol) |
| [1C]⁻ + Ethylene | Initial Reactants (Diboration) | 0.0 |
| TS([1C]⁻-ethylene) | Transition State | +15.3 |
| [8C]⁻ | Primary Intermediate | -15.1 |
| [5C]⁻(THF) | Final Product | -40.1 |
| 2C + Ethylene | Initial Reactants (Silaboration) | 0.0 |
| TS(2C-ethylene) | Transition State | +24.5 |
| gauche-6C | Primary Intermediate | +1.5 |
| 6C(THF) | Final Product | -14.1 |
| Data sourced from DFT calculations at the SMD(THF)/ωB97XD/def2-QZVPP//SMD(THF)/ωB97XD/6-31+G* level of theory.[8]* |
Transition Metal-Catalyzed Diboration
Transition metal catalysts are frequently required to activate the B-B bond of stable this compound reagents like B₂pin₂.[3][8] Platinum, copper, iridium, and iron complexes have all been successfully employed.[1][6][10]
Copper-Catalyzed Diboration of Aldehydes: A significant application is the 1,2-diboration of aldehydes, catalyzed by copper(I)-NHC (N-heterocyclic carbene) complexes.[1][11] Computational studies have been instrumental in confirming the reaction mechanism.[1] The key step involves the insertion of the aldehyde's carbonyl group into a copper-boron bond, which leads to the formation of a metal-carbon σ-bond.[11]
Caption: Catalytic cycle for the Cu-catalyzed diboration of aldehydes.
Catalyst-Controlled Regioselectivity in Hydroboration: DFT calculations have been used to explain how different metal catalysts can lead to different regiochemical outcomes in the hydroboration of 1,3-dienes.[6] Both iridium and iron catalysts initially break the H-B bond via oxidative addition. However, the subsequent pathway diverges:
-
Iridium: Favors 4,3-insertion of the diene into the Ir-H bond.
-
Iron: Being more coordinatively unsaturated, favors 4,1-insertion into the Fe-H bond.
This divergence in the insertion step is the origin of the observed regioselectivity, leading to distinct 4,3- and 4,1-products, respectively.[6]
Pyrolysis of Diborane
The thermal decomposition of diborane (B₂H₆) is a fundamental process in boron chemistry. Computational studies have explored various multistep mechanisms for this pyrolysis. One proposed mechanism is initiated by the dissociation of diborane into two borane (BH₃) molecules (B₂H₆ ⇄ 2 BH₃).[12] An alternative pathway begins with the reaction of two diborane molecules (2 B₂H₆ ⇄ B₃H₉ + BH₃).[12]
Table 2: Calculated Activation Energies for Diborane Pyrolysis Mechanisms
| Initiating Step | Symmetry of B₃H₉ Intermediate | Activation Energy (G4, at 420 K) |
| 2 B₂H₆ ⇄ B₃H₉ + BH₃ | C₂ | 28.65 kcal/mol |
| 2 B₂H₆ ⇄ B₃H₉ + BH₃ | C₃ᵥ | 33.37 kcal/mol |
| Data from computational studies on diborane pyrolysis.[12] |
Experimental Protocols
Detailed, reproducible experimental protocols are essential for validating computational models and for practical synthesis.
Protocol 1: Palladium-Catalyzed Borylation of 1-Alkenyl Halides
This procedure describes the synthesis of 1-alkenylboronic acid pinacol esters, which are valuable synthetic intermediates.[13]
Materials and Equipment:
-
Reactants: Bis(pinacolato)this compound, 1-alkenyl halide or triflate.
-
Catalyst: PdCl₂(PPh₃)₂-2PPh₃.
-
Base: Potassium phenoxide (KOPh).
-
Solvent: Toluene, anhydrous and degassed.
-
Glassware: Oven-dried Schlenk tube.
-
Inert atmosphere supply (Argon or Nitrogen).
Procedure:
-
To an oven-dried Schlenk tube, add the 1-alkenyl halide (1.0 equiv), bis(pinacolato)this compound (1.2-1.5 equiv), palladium catalyst (3 mol%), and KOPh (2.5 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 50 °C and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Copper-Catalyzed Diboration of Aldehydes
This protocol outlines a general procedure for the catalytic 1,2-diboration of various aldehyde substrates.[11]
Materials and Equipment:
-
Reactants: Aldehyde, bis(pinacolato)this compound.
-
Precatalyst: (ICy)CuOt-Bu (ICy = 1,3-dicyclohexylimidazol-2-ylidene).
-
Solvent: Benzene-d₆ (for NMR scale) or an appropriate anhydrous solvent for preparative scale.
-
Standard laboratory glassware for air-sensitive techniques.
Procedure:
-
In an inert atmosphere glovebox, combine the aldehyde (1.0 equiv), bis(pinacolato)this compound (1.1 equiv), and the (ICy)CuOt-Bu precatalyst (2.3 mol %) in a suitable reaction vessel.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature. For many substrates, the reaction is complete within 22 hours.
-
Monitor the reaction by NMR spectroscopy to confirm the formation of the diborated product.
-
Upon completion, the product can be isolated using standard work-up and purification techniques, such as filtration and crystallization. The structure of the product is typically confirmed by X-ray crystallography and NMR spectroscopy.[11]
Conclusion
The synergy between computational modeling and experimental investigation has profoundly advanced the field of this compound chemistry. DFT and other theoretical methods provide a molecular-level understanding of reaction mechanisms, stability, and selectivity, which is often difficult to probe experimentally.[1][4][6] This knowledge accelerates the design of more efficient catalysts and the discovery of novel chemical transformations. The detailed protocols provided herein serve as a practical guide for the synthesis of valuable organoboron compounds, bridging the gap between theoretical prediction and laboratory application. As computational power continues to grow, these modeling techniques will undoubtedly play an even more significant role in shaping the future of synthetic and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound(4) Compounds: From Structural Curiosity to Synthetic Workhorse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Computational study of catalyst-controlled regiodivergent pathways in hydroboration of 1,3-dienes: mechanism and origin of regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)this compound with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of Bis(pinacolato)diboron in Modern Organic Synthesis: Applications and Protocols
Introduction
Bis(pinacolato)diboron, often abbreviated as B₂pin₂, has emerged as an indispensable reagent in contemporary organic synthesis. Its stability to air and moisture, coupled with its ability to serve as a precursor to a wide array of organoboron compounds, has cemented its role in the synthetic chemist's toolbox.[1][2] This white crystalline solid is a key player in the formation of carbon-boron bonds, which are pivotal for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] The pinacol esters derived from B₂pin₂ are advantageous due to their stability, allowing for easier handling, storage, and purification compared to their corresponding boronic acids.[1] This document provides detailed application notes and experimental protocols for the use of bis(pinacolato)this compound in several key synthetic transformations, targeting researchers, scientists, and professionals in drug development.
Miyaura Borylation: Synthesis of Aryl- and Vinylboronates
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that facilitates the synthesis of aryl- and vinylboronic esters from their corresponding halides or triflates using bis(pinacolato)this compound.[2][4] This reaction is characterized by its mild conditions and remarkable tolerance for a wide range of functional groups, making it a highly versatile method for introducing the boronate moiety.[1][5]
Application Notes
The choice of base is a critical parameter in the Miyaura borylation, with potassium acetate (KOAc) and potassium phenoxide (KOPh) being commonly employed to avoid competitive Suzuki-Miyaura coupling.[2] The reaction is typically catalyzed by palladium complexes such as PdCl₂(dppf) or Pd(PPh₃)₄.[1] A variety of aryl and vinyl halides, including those bearing electron-donating or electron-withdrawing groups, can be efficiently borylated.[6] The resulting pinacol boronates are stable compounds that can be readily purified by chromatography and used in subsequent transformations.[2]
Quantitative Data Summary
| Entry | Aryl/Vinyl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 85 | [2] |
| 2 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 89 | [2] |
| 3 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 95 | [2] |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 98 | [2] |
| 5 | (E)-β-Bromostyrene | PdCl₂(PPh₃)₂-2PPh₃ (3) | KOPh | Toluene | 50 | 16 | 98 | [7] |
| 6 | 1-Bromo-3,5-dimethyladamantane | Pd(dba)₂/PCy₃ (3) | KOAc | Dioxane | 80 | 16 | 78 | [6] |
Experimental Protocol: General Procedure for Miyaura Borylation of Aryl Bromides
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), bis(pinacolato)this compound (1.1 mmol, 279 mg), and potassium acetate (1.5 mmol, 147 mg).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired arylboronic acid pinacol ester.
Catalytic Cycle
Caption: Catalytic cycle of the Miyaura borylation reaction.
β-Borylation of α,β-Unsaturated Carbonyl Compounds
The conjugate addition of a boryl group to α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of β-boryl ketones, esters, and amides.[8] This transformation is most commonly catalyzed by copper complexes, offering a route to valuable synthetic intermediates.[9]
Application Notes
Copper(I) and copper(II) catalysts have been successfully employed for the β-borylation of α,β-unsaturated carbonyl compounds.[9][10] The reaction often requires a base, such as an alkoxide or an amine, to activate the this compound reagent.[9] The use of specific ligands can influence the efficiency and, in some cases, the enantioselectivity of the reaction.[11] This method is applicable to a wide range of substrates, including cyclic and acyclic enones and enoates.[8][10]
Quantitative Data Summary
| Entry | α,β-Unsaturated Carbonyl Compound | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Cyclohexen-1-one | Cu₃(BTC)₂ (0.0066) | Cs₂CO₃ | CH₃CN | 60 | 6 | >99 | [8] |
| 2 | Chalcone | Cu₃(BTC)₂ (0.0066) | Cs₂CO₃ | CH₃CN | 60 | 6 | 66 | [8] |
| 3 | 3-Methyl-2-cyclohexenone | Cu₃(BTC)₂ (0.0066) | Cs₂CO₃ | CH₃CN | 60 | 6 | 64 | [8] |
| 4 | Coumarin | Cu₃(BTC)₂ (0.0066) | Cs₂CO₃ | CH₃CN | 60 | 6 | 44 | [8] |
| 5 | (E)-4-Phenyl-3-buten-2-one | Cu(OAc)₂ (5), 4-picoline (20) | - | H₂O | rt | 24 | 98 | [10] |
| 6 | Cyclopent-2-enone | Cu(OAc)₂ (5), 4-picoline (20) | - | H₂O | rt | 24 | 85 | [10] |
Experimental Protocol: General Procedure for Copper-Catalyzed β-Borylation
-
In a vial, dissolve the α,β-unsaturated carbonyl compound (0.5 mmol) and bis(pinacolato)this compound (0.5 mmol, 127 mg) in the chosen solvent (e.g., acetonitrile, 2 mL).
-
Add the base, for instance, cesium carbonate (0.12 mmol, 39 mg).
-
Add the copper catalyst, for example, Cu₃(BTC)₂ (40 mg).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The filtrate is concentrated, and the residue can be purified by column chromatography to yield the β-boryl carbonyl compound.
Experimental Workflow
Caption: General experimental workflow for β-borylation.
Diboration of Alkenes and Alkynes
The addition of both boron atoms of bis(pinacolato)this compound across a carbon-carbon multiple bond, known as diboration, provides a direct route to 1,2-bis(boryl)alkanes and 1,2-bis(boryl)alkenes.[12] These products are versatile intermediates for further synthetic manipulations. Platinum catalysts are particularly effective for the diboration of unactivated alkenes and alkynes.[5]
Application Notes
Platinum(0) complexes are commonly used to catalyze the diboration of alkenes and alkynes.[5] The reaction is highly stereospecific, proceeding via a syn-addition pathway. Terminal alkenes are generally more reactive than internal alkenes.[12] The resulting 1,2-diborylated compounds can be oxidized to 1,2-diols or used in sequential cross-coupling reactions to build molecular complexity.[5]
Quantitative Data Summary
| Entry | Alkene/Alkyne | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | Pt₂(dba)₃ (1) | Phosphonite L8 | Toluene | 60 | 12 | 85 | [5] |
| 2 | Styrene | Pt₂(dba)₃ (1) | Phosphonite L8 | Toluene | 60 | 12 | 90 | [5] |
| 3 | 4-Phenyl-1-butene | Pt₂(dba)₃ (1) | Phosphonite L8 | Toluene | 60 | 12 | 88 | [5] |
| 4 | 4-Octyne | Pd(PPh₃)₄ (5) | - | H₂O/HOAc | 80 | 12 | 85 | [4] |
| 5 | 1-Phenyl-1-propyne | Pd(PPh₃)₄ (5) | - | H₂O/HOAc | 80 | 12 | 60 | [4] |
Experimental Protocol: General Procedure for Platinum-Catalyzed Diboration of Alkenes
-
In a glovebox, a vial is charged with the platinum catalyst (e.g., Pt₂(dba)₃, 0.01 mmol) and a chiral phosphonite ligand (e.g., L8, 0.024 mmol).
-
Anhydrous toluene (1 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Bis(pinacolato)this compound (1.0 mmol, 254 mg) is added, and the mixture is stirred for another 10 minutes.
-
The alkene (1.0 mmol) is added neat to the catalyst solution.
-
The vial is sealed and heated to 60 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the 1,2-bis(boryl)alkane.
Logical Relationship Diagram
Caption: Synthetic utility of diboration products.
Bis(pinacolato)this compound is a versatile and highly valuable reagent in organic synthesis, enabling the efficient formation of a wide range of organoboron compounds. The Miyaura borylation, copper-catalyzed β-borylation, and platinum-catalyzed diboration represent just a few of the powerful transformations that leverage the unique reactivity of B₂pin₂. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the synthesis of complex molecules for applications in pharmaceuticals, materials science, and beyond. The continued development of novel catalytic systems for B₂pin₂ activation promises to further expand the synthetic utility of this remarkable reagent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Pt-catalyzed enantioselective diboration of terminal alkenes with B2(pin)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato) this compound in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 [organic-chemistry.org]
- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected Copper(II) Catalysis: Catalytic Amine Base Promoted β-Borylation of α,β-Unsaturated Carbonyl Compounds in Water [organic-chemistry.org]
- 11. Enantioselective Cu(I)-catalyzed borylative cyclization of enone-tethered cyclohexadienones and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Borylation Using Diboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed borylation has emerged as a powerful and versatile tool in modern organic synthesis, offering a cost-effective and environmentally benign alternative to other transition metal-catalyzed methods.[1][2] This methodology facilitates the formation of carbon-boron bonds, yielding valuable organoboron compounds that serve as key building blocks in medicinal chemistry, materials science, and the synthesis of complex molecules.[1] The use of diboron reagents, such as bis(pinacolato)this compound (B₂pin₂), in conjunction with copper catalysts allows for the borylation of a wide range of unsaturated substrates, including alkenes, alkynes, and α,β-unsaturated carbonyl compounds, often under mild reaction conditions with high functional group tolerance.[1][2]
Applications in Research and Drug Development
The organoboronate esters synthesized through copper-catalyzed borylation are highly valued for their stability and versatility. They are crucial intermediates in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[3] The ability to introduce a boryl group into complex, biologically active molecules at a late stage of a synthetic sequence is particularly advantageous in drug development for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the development of enantioselective copper-catalyzed borylation reactions allows for the synthesis of chiral organoboron compounds, which are instrumental in the construction of stereochemically complex drug candidates.[4][5]
General Reaction Mechanism
The catalytic cycle of copper-catalyzed borylation generally involves the in-situ formation of a copper-boryl complex as the key reactive intermediate.[1][2] The cycle can be summarized as follows:
-
Formation of the Active Catalyst: A copper(I) salt reacts with an alkoxide base to form a copper(I) alkoxide species.[1][2]
-
Metathesis: The copper(I) alkoxide undergoes metathesis with the this compound reagent (e.g., B₂pin₂) to generate the active copper-boryl (Cu-Bpin) complex and an alkoxide-boron byproduct.[2]
-
Substrate Coordination and Insertion: The unsaturated substrate coordinates to the copper-boryl complex, followed by the insertion of the substrate into the Cu-B bond. This step forms a borylorganocopper intermediate.[2]
-
Reaction with an Electrophile/Protonolysis: The organocopper intermediate can then react with an electrophile or undergo protonolysis (often from an alcohol additive) to yield the desired organoboron product and regenerate a copper species.
-
Catalyst Regeneration: Ligand exchange with the alkoxide base regenerates the copper(I) alkoxide, completing the catalytic cycle.[1][2]
Caption: General catalytic cycle for copper-catalyzed borylation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a copper-catalyzed borylation reaction.
Caption: A typical experimental workflow for copper-catalyzed borylation.
Protocols
Protocol 1: Copper-Catalyzed β-Borylation of α,β-Unsaturated Carbonyl Compounds
This protocol is a general procedure for the β-borylation of α,β-unsaturated ketones and esters using bis(pinacolato)this compound (B₂pin₂) and a copper(I) catalyst.
Materials:
-
α,β-Unsaturated carbonyl compound (substrate)
-
Bis(pinacolato)this compound (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
Ligand (e.g., a phosphine ligand like Xantphos)[1]
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., ethanol, EtOH)[6]
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv), bis(pinacolato)this compound (1.2 mmol, 1.2 equiv), CuCl (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., CyJohnPhos, 0.02 mmol, 2 mol%), and NaOtBu (0.3 mmol, 30 mol%).[6]
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous ethanol (10 mL, to make a 0.1 M solution) via syringe.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-borylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative examples of copper-catalyzed borylation of various unsaturated compounds with this compound reagents.
| Entry | Substrate | This compound Reagent | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2-Cyclohexen-1-one | B₂pin₂ | CuCl (5) | - | NaOtBu (5) | THF | RT | 0.5 | 98 | [7] |
| 2 | Chalcone | B₂pin₂ | CuCl (5) | PPh₃ (5) | NaOtBu (5) | THF | RT | 1 | 95 | [7] |
| 3 | Phenylacetylene | B₂pin₂ | Cu(OAc)₂ (10) | PⁿBu₃ (20) | - | Toluene | 80 | 4 | 73 | [8] |
| 4 | 1-Octyne | B₂pin₂ | Cu(OAc)₂ (10) | PⁿBu₃ (20) | - | Toluene | 80 | 24 | 74 | [8] |
| 5 | Ethyl acrylate | B₂pin₂ | CuCl (5) | - | NaOtBu (5) | THF | RT | 2 | 93 | [7] |
| 6 | N,N-Dimethylacrylamide | BBA | CuCl (2) | CyJohnPhos (2) | NaOtBu (30) | EtOH | RT | - | 95 | [6] |
| 7 | 4-Chlorotoluene | B₂pin₂ | IPrCuCl (5) | - | KOtBu (150) | Dioxane | 100 | 24 | 80 | [9] |
| 8 | 1-Bromo-4-fluorobenzene | B₂pin₂ | Cu nanoparticles (10) | - | KOAc (150) | DMSO | RT | 24 | 92 | [10] |
*B₂pin₂ = Bis(pinacolato)this compound; BBA = Tetrahydroxydiborane (bisboronic acid); IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Conclusion
Copper-catalyzed borylation using this compound reagents is a robust and highly valuable transformation in organic synthesis. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive method for the preparation of organoboronate esters.[1] For researchers in drug discovery and development, this methodology provides a reliable avenue for the synthesis of key building blocks and the late-stage functionalization of complex molecules, thereby accelerating the discovery of new therapeutic agents. Further research in this area continues to expand the scope and utility of this powerful synthetic tool.[1]
References
- 1. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-boryl mediated organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00816C [pubs.rsc.org]
- 3. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization [repository.cam.ac.uk]
- 6. Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper‐Catalyzed Triboration of Terminal Alkynes Using B2pin2: Efficient Synthesis of 1,1,2‐Triborylalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalysed borylation of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper nanoparticle-catalyzed borylation of alkyl bromides with an organothis compound compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diboron in Transition Metal-Free Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diboron compounds, most notably bis(pinacolato)this compound (B2pin2), have emerged as remarkably versatile reagents in organic synthesis.[1] While traditionally employed in transition-metal-catalyzed reactions, a significant and growing area of research focuses on their application in transition-metal-free transformations.[2][3] This shift is driven by the need for more sustainable, cost-effective, and less toxic synthetic methods, which avoid contamination of the final products with residual metals.[2][4]
The key to the reactivity of this compound reagents in the absence of transition metals lies in their activation by simple Lewis bases, such as N-heterocyclic carbenes (NHCs), phosphines, and alkoxides.[2][3] This activation generates a nucleophilic boryl species, which can then participate in a variety of transformations, including borylations, reductions, and cyclizations.[2][3] These reactions often exhibit high chemo- and regioselectivity and tolerate a wide range of functional groups.[2]
These application notes provide an overview of key transition-metal-free reactions involving this compound reagents and offer detailed protocols for their implementation in a laboratory setting.
Borylation of Unsaturated Carbon-Carbon Bonds
One of the most well-developed applications of this compound reagents in transition-metal-free chemistry is the borylation of alkenes and alkynes. These reactions provide direct access to vinyl- and alkylboronates, which are valuable synthetic intermediates.
Base-Catalyzed β-Boration of α,β-Unsaturated Carbonyls
The conjugate addition of a boryl group to α,β-unsaturated carbonyl compounds is a powerful method for the synthesis of β-boryl ketones and esters. This reaction is typically promoted by a Lewis base, which activates the this compound reagent.
Reaction Principle: A Lewis base (e.g., an N-heterocyclic carbene or a phosphine) attacks one of the boron atoms of B2pin2, cleaving the B-B bond heterolytically. This generates a nucleophilic boryl anion and a cationic boryl species. The boryl anion then adds to the β-position of the α,β-unsaturated carbonyl compound. Subsequent protonation, often from an alcohol co-solvent, yields the final product.[3]
Logical Relationship: Activation and Borylation
Caption: Lewis base activation of B2pin2 and subsequent β-borylation.
Quantitative Data: Substrate Scope
| Entry | α,β-Unsaturated Compound | Lewis Base | Yield (%) |
| 1 | Cyclohex-2-en-1-one | NHC | >98 |
| 2 | Methyl acrylate | Phosphine | 95 |
| 3 | Chalcone | NHC | 96 |
| 4 | Ethyl crotonate | Phosphine | 85 |
Experimental Protocol: β-Boration of Cyclohex-2-en-1-one
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add B2pin2 (1.1 mmol, 1.1 equiv) and the N-heterocyclic carbene (NHC) catalyst (0.025 mmol, 2.5 mol%).
-
Solvent and Reagents: Evacuate and backfill the tube with argon three times. Add anhydrous THF (2.0 mL) and cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated by TLC or GC-MS analysis (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-boryl ketone.
Radical Borylation of Halides
A significant advancement in transition-metal-free chemistry is the development of radical borylation reactions of alkyl and aryl halides. These methods provide a direct route to organoboronates from readily available starting materials.
Borylation of Alkyl and Aryl Iodides
This method utilizes a radical initiator or photochemical activation to generate an alkyl or aryl radical, which is then trapped by a this compound reagent.
Reaction Principle: The reaction is initiated by the formation of a radical from the alkyl or aryl iodide. This radical then reacts with a this compound reagent, such as bis(catecholato)this compound (B2cat2), to form the corresponding boronic ester.[5] Mechanistic studies suggest a single-electron transfer (SET) pathway may be involved in some cases.[6]
Caption: Proposed catalytic cycle for nitroarene reduction.
Quantitative Data: Chemoselective Reduction
| Entry | Nitroarene | Functional Group Tolerated | Yield (%) | Time (min) |
| 1 | 4-Nitroacetophenone | Ketone | 98 | 5 |
| 2 | 4-Nitrostyrene | Vinyl | 95 | 5 |
| 3 | 1-Bromo-4-nitrobenzene | Bromo | 97 | 5 |
| 4 | Methyl 4-nitrobenzoate | Ester | 96 | 5 |
Experimental Protocol: Reduction of 4-Nitroacetophenone
-
Reaction Setup: To a vial containing a magnetic stir bar, add 4-nitroacetophenone (0.5 mmol, 1.0 equiv), tetrahydroxythis compound [B2(OH)4] (1.0 mmol, 2.0 equiv), and 4,4'-bipyridine (0.05 mmol, 10 mol%).
-
Solvent: Add methanol (2.0 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 5 minutes.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent use, or it can be further purified by column chromatography. [7] Conclusion
The use of this compound reagents in transition-metal-free reactions represents a significant step towards more sustainable and efficient organic synthesis. The methodologies presented here for borylation and reduction highlight the broad applicability and high functional group tolerance of these systems. The detailed protocols provide a practical guide for researchers to implement these powerful transformations in their own synthetic endeavors. As research in this area continues to expand, the development of new catalysts and the discovery of novel reactivities of this compound will undoubtedly lead to even more innovative synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Borylation of Aryl Bromide Using a Simple this compound Source [organic-chemistry.org]
- 5. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Diboron in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse applications of diboron and its derivatives in materials science. This compound compounds, characterized by a boron-boron single bond, have emerged as versatile building blocks for the synthesis of novel materials with unique electronic, mechanical, and thermal properties. Their applications span across polymers, ceramics, and alloys, offering significant advancements in various high-performance fields.
This compound in Polymer Science: Crafting Functional Macromolecules
The incorporation of this compound units into polymer backbones or as pendant groups has led to the development of "smart" polymers with tunable properties. These materials are finding applications in sensory devices, self-healing materials, and as precursors to other functional polymers.[1][2]
Application Note: Synthesis of gem-Diboron-Based Polymers for Post-Polymerization Modification
Organoboron polymers are highly sought after for their unique properties applicable in catalysis, sensory materials, and biomedical applications.[1] A key strategy in synthesizing functional polymers is the use of monomers containing this compound moieties, which can undergo subsequent chemical transformations after polymerization. This allows for the creation of a diverse range of polymers from a single parent macromolecule. The use of gem-diborylalkenes in Ring-Opening Metathesis Polymerization (ROMP) provides a modular approach to novel gem-diboron-based polymers.[1] These polymers can then be subjected to various post-polymerization modifications, including hydrogenation, protodeborylation, and Suzuki-Miyaura cross-coupling, to introduce new functionalities.[1]
Experimental Protocol: Synthesis of gem-Diboron-Based Polymers via ROMP[1]
This protocol outlines the synthesis of a gem-diboron-based polymer using a norbornene monomer functionalized with two pinacolato-boron (Bpin) groups, followed by post-polymerization modification.
Materials:
-
gem-diborylnorbornene monomer (e.g., 7-BpinBpin-norbornene)
-
Grubbs' second-generation catalyst
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane)
-
Hydrogen gas (for hydrogenation)
-
Palladium catalyst (for Suzuki-Miyaura coupling)
-
Aryl halide (for Suzuki-Miyaura coupling)
-
Base (for Suzuki-Miyaura coupling)
Procedure:
-
Polymerization (ROMP):
-
In a glovebox, dissolve the gem-diborylnorbornene monomer in the anhydrous solvent.
-
Add Grubbs' second-generation catalyst to initiate polymerization.
-
Stir the reaction mixture at room temperature until high conversion is achieved (typically >98%), as monitored by Gel Permeation Chromatography (GPC).
-
Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum to obtain the poly-7-BpinBpin polymer.
-
-
Post-Polymerization Modification (Example: Suzuki-Miyaura Cross-Coupling):
-
Dissolve the obtained poly-7-BpinBpin in a suitable solvent.
-
Add an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere.
-
After the reaction is complete, cool the mixture and precipitate the modified polymer.
-
Wash the polymer to remove residual catalyst and reagents, then dry under vacuum.
-
Data Presentation: Properties of gem-Diboron-Based Polymers[1]
| Polymer | Monomer Conversion | Polydispersity Index (PDI) | Thermal Decomposition (TGA) |
| poly-7-BpinBpin | >98% | 1.1 - 1.3 | Onset at ~250 °C |
| poly-7-BpinBdan | >98% | 1.1 - 1.4 | Onset at ~300 °C |
Bdan = B-1,8-diaminonaphthalene
Visualization: Workflow for this compound Polymer Synthesis and Modification
Caption: Workflow for the synthesis and functionalization of this compound polymers.
This compound in High-Temperature Ceramics: Engineering for Extreme Environments
Transition metal diborides are a class of ultra-high temperature ceramics (UHTCs) known for their exceptional melting points (often exceeding 3000°C), high hardness, and good thermal and electrical conductivity.[3][4] These properties make them ideal for applications in hypersonic aerospace vehicles, atmospheric re-entry shields, and cutting tools.[3]
Application Note: Zirconium Diboride (ZrB₂) and Hafnium Diboride (HfB₂) Composites
ZrB₂ and HfB₂ are leading candidates for UHTC applications.[3] However, their strong covalent bonding makes them difficult to densify. Sintering additives are often used to promote densification at lower temperatures. The addition of reinforcements like silicon carbide (SiC) or boron carbide (B₄C) can improve fracture toughness and oxidation resistance.[3] For instance, monolithic hafnium diboride parts produced by additive manufacturing (robocasting) have shown excellent mechanical strength at temperatures up to 1950 °C.[5]
Experimental Protocol: Fabrication of HfB₂ Ceramic Components via Robocasting[5]
This protocol describes the fabrication of dense HfB₂ components using a robocasting (direct ink writing) additive manufacturing technique.
Materials:
-
Hafnium diboride (HfB₂) powder
-
Dispersant (e.g., polyethylenimine)
-
Binder/Pluronic gel
-
Deionized water
-
Sintering furnace (capable of high temperatures in an inert atmosphere)
Procedure:
-
Ink Formulation:
-
Prepare a stable aqueous suspension of HfB₂ powder using a dispersant.
-
Mix the suspension with a Pluronic gel binder to create a printable ink with shear-thinning properties.
-
De-air the ink using a centrifuge to remove bubbles.
-
-
Robocasting (3D Printing):
-
Load the ink into a syringe and mount it on the robocasting printer.
-
Print the desired 3D structure layer-by-layer by extruding the ink through a fine nozzle.
-
Dry the green part in a controlled humidity environment to prevent cracking.
-
-
Sintering:
-
Place the dried green part in a high-temperature furnace.
-
Heat the part in an inert atmosphere (e.g., argon) to a high temperature (e.g., >2000 °C) to densify the ceramic.
-
The final density should be in the range of 94-97% of the theoretical density.
-
Data Presentation: Mechanical Properties of Additively Manufactured HfB₂[5]
| Temperature (°C) | Bending Strength (MPa) |
| Room Temperature | 364 ± 31 |
| 1950 | 196 ± 5 |
Visualization: Logic of UHTC Performance Enhancement
References
- 1. Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Boron-Containing Conjugated Porous Polymers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
Catalytic Activation of Diboron Reagents: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The introduction of boron-containing moieties into organic molecules is a cornerstone of modern synthetic chemistry, with broad applications in drug discovery, materials science, and natural product synthesis. Organoboron compounds, particularly boronic acids and their esters, are versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and experimental protocols for the catalytic activation of diboron reagents, focusing on key transition-metal-catalyzed and metal-free methodologies.
Introduction to Catalytic Borylation
The direct functionalization of C-H bonds and the conversion of organic halides to boronic esters represent powerful strategies for molecular diversification. Catalytic borylation reactions have emerged as a highly efficient and atom-economical method to achieve these transformations. These reactions typically employ a this compound reagent, such as bis(pinacolato)this compound (B₂pin₂), which is activated by a catalyst to deliver a boryl group to an organic substrate. The primary catalytic systems involve transition metals like palladium and iridium, although metal-free approaches have also gained significant traction. The choice of catalyst and reaction conditions dictates the scope and selectivity of the borylation.
Transition-Metal-Catalyzed Borylation
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust method for the synthesis of aryl, vinyl, and alkyl boronic esters from the corresponding halides or triflates.[1] This reaction typically utilizes a palladium catalyst in the presence of a base.[2]
Catalytic Cycle:
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2][3] The cycle commences with the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the this compound reagent, and concludes with reductive elimination to yield the boronate ester and regenerate the Pd(0) catalyst.[3]
Quantitative Data Summary:
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | Aryl Halide | KOAc | Dioxane | 80-110 | 2-24 | High | [1] |
| Pd(dba)₂/SPhos (2-5 mol%) | Alkyl Halide | K₃PO₄ | THF | 60-100 | 12-24 | Good | [1] |
| Pd(OAc)₂/XPhos (0.5 mol%) | Aryl Chloride | KOAc | EtOH | 80 | 0.3-24 | 90 | [4] |
| Pd₂(dba)₃/XPhos (1 mol%) | Aryl Halide | K₂CO₃ | DES | 100 | 1-24 | High | [5] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of Aryl Halides [1]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), bis(pinacolato)this compound (B₂pin₂, 1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium acetate (KOAc, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed solvent (e.g., dioxane, 5 mL per 1 mmol of aryl halide) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the specified time (monitor by TLC or GC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has become a premier method for the direct functionalization of arenes and heteroarenes, offering remarkable regioselectivity that is often governed by steric factors.[6][7] This powerful transformation allows for the conversion of ubiquitous C-H bonds into valuable C-B bonds.
Catalytic Cycle:
The mechanism of iridium-catalyzed C-H borylation is generally understood to proceed through an Ir(III)/Ir(V) cycle.[8][9][10] An active Ir(III)-tris(boryl) complex is generated, which then undergoes oxidative addition of an aromatic C-H bond to form an Ir(V) intermediate.[8][9] Subsequent reductive elimination releases the aryl boronate ester and regenerates the active Ir(III) catalyst.[10]
Quantitative Data Summary:
| Catalyst System | Substrate | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ir(OMe)COD]₂/dtbpy | Arene | B₂pin₂ | Cyclohexane | 80 | 16 | 95 | [11] |
| [IrCl(COD)]₂/NNB-ligand | (Hetero)arene | B₂pin₂ | THF | 80 | 12 | High | [12] |
| Ir(III)-polymeric catalyst | Arene | B₂pin₂ | Anisole | 108 | 22 | up to 87 | [13] |
| Ru/Rh/Ir complexes | Methane/Ethane | B₂pin₂ | Cyclohexane | 150 | - | - | [14] |
Experimental Protocol: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation [12]
-
In a glovebox, to a dried Schlenk flask, add bis(pinacolato)this compound (B₂pin₂, 1.0 equiv), the iridium precursor (e.g., [IrCl(COD)]₂, 1.0 mol%), and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2.0 mol%).
-
Add the (hetero)arene substrate (if solid, 1.2 equiv).
-
Remove the flask from the glovebox and add the solvent (e.g., THF or cyclohexane, 0.1 M) and the arene (if liquid) under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aryl boronate ester.
Metal-Free Borylation
The development of metal-free borylation methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications. These methods often rely on the activation of this compound reagents by Lewis bases or through radical pathways.[6]
Base-Catalyzed Diboration of Alkenes
Simple Lewis bases, such as alkoxides, can activate this compound reagents, rendering one of the boron atoms nucleophilic.[6] This nucleophilic boryl species can then add across a C=C double bond.
Workflow for Metal-Free Diboration of Alkenes:
Quantitative Data Summary:
| Borylating Agent | Substrate | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| B₂pin₂ | Non-activated Olefins | Cs₂CO₃/MeOH | THF | 70 | 6-16 | Good | [6] |
| B₂(cat)₂ | Unactivated Alkenes | Alkyl Halide/Blue LED | THF | rt | 24 | Moderate to Good | [15][16] |
Experimental Protocol: Metal-Free Diboration of Non-Activated Alkenes [6]
-
To an oven-dried Schlenk tube, add bis(pinacolato)this compound (B₂pin₂, 1.0 equiv), cesium carbonate (Cs₂CO₃, 0.2 equiv), and the alkene (1.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (0.2 M) and methanol (2.0 equiv) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 6-16 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Applications in Drug Discovery and Development
The catalytic borylation of organic molecules is a transformative tool in drug discovery. It enables the late-stage functionalization of complex drug candidates, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies. Furthermore, the introduction of boronic acid moieties can lead to novel biological activities, as exemplified by the proteasome inhibitor bortezomib. The ability to perform these reactions on a large scale is also crucial for the synthesis of active pharmaceutical ingredients (APIs).
Conclusion
The catalytic activation of this compound reagents offers a versatile and powerful platform for the synthesis of organoboron compounds. Palladium- and iridium-catalyzed methods provide robust and selective routes to a wide array of borylated products. Concurrently, the advancement of metal-free alternatives addresses the critical need for sustainable and contamination-free synthetic methodologies. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the successful application of these transformative reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4.4. General Procedure for Iridium-Catalyzed arene C–H borylation Using NNB-type Ligand [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-controlled selectivity in the C-H borylation of methane and ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application of Diboron in C-H Bond Functionalization: A Guide for Researchers and Drug Development Professionals
The direct conversion of carbon-hydrogen (C-H) bonds into valuable chemical functionalities represents a paradigm shift in modern organic synthesis. Among the myriad of methodologies developed, the use of diboron reagents for C-H borylation has emerged as a particularly powerful and versatile tool. This technique allows for the direct installation of a boronic ester group, a versatile synthetic handle, onto a wide range of organic scaffolds, from simple hydrocarbons to complex drug molecules. This application note provides a comprehensive overview of this compound-mediated C-H functionalization, including detailed experimental protocols, quantitative data for various catalytic systems, and visualizations of key mechanistic pathways and workflows, tailored for researchers, scientists, and professionals in drug development.
Introduction to C-H Borylation
Transition metal-catalyzed C-H bond activation and borylation is a robust synthetic method that transforms inert C-H bonds into versatile organoboron compounds.[1][2] These organoboron species are pivotal in organic synthesis, serving as precursors for a vast array of functional groups through subsequent cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The direct nature of C-H borylation avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and environmentally benign approach to molecular diversification.[1][3]
The most commonly employed this compound reagent is bis(pinacolato)this compound (B2pin2), favored for its stability and the ease with which the resulting pinacol boronic esters can be handled and purified. This methodology has found significant application in late-stage functionalization, a crucial strategy in drug discovery for the rapid generation of analogues of lead compounds to explore structure-activity relationships (SAR).[4][5][6]
Catalytic Systems for C-H Borylation
A variety of catalytic systems have been developed for C-H borylation, with transition metal catalysts, particularly those based on iridium, being the most extensively studied and applied. However, the field is continuously evolving with the exploration of other metals and the development of metal-free approaches.
Iridium-Catalyzed Borylation
Iridium catalysts are the workhorses of C-H borylation, renowned for their high efficiency and broad substrate scope.[7] The active catalytic species is typically an iridium(III)-tris(boryl) complex, which is generated in situ from an iridium precursor, such as [Ir(COD)OMe]2, and a ligand. The choice of ligand is critical in tuning the reactivity and selectivity of the catalyst. Bipyridine-based ligands, like 4,4'-di-tert-butylbipyridine (dtbpy), have been widely used.[8][9]
The general mechanism for iridium-catalyzed arene C-H borylation is believed to proceed through an Ir(III)/Ir(V) catalytic cycle.[7]
Other Transition Metal Catalysts
While iridium catalysts are predominant, other transition metals such as rhodium, palladium, iron, and cobalt have also been shown to catalyze C-H borylation reactions.[1][2] Rhodium catalysts, for instance, have demonstrated high efficiency in the borylation of arenes.[1] The development of catalysts based on earth-abundant and less expensive metals like iron and cobalt is an active area of research, aiming for more sustainable and cost-effective synthetic methods.[1][2]
Transition-Metal-Free Borylation
In recent years, transition-metal-free C-H borylation methods have gained traction. These approaches often utilize radical-based mechanisms or frustrated Lewis pairs (FLPs) to activate the C-H bond.[10][11][12] Photoinduced, metal-free borylation of unactivated C(sp³)–H bonds has been achieved using bis(catecholato)this compound under light irradiation, offering a mild and selective method for functionalizing aliphatic C-H bonds.[13] These metal-free systems provide a valuable alternative, particularly when the presence of trace metals in the final product is a concern, as is often the case in pharmaceutical manufacturing.[12]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the C-H borylation of different substrates. The data highlights the yields and regioselectivity, providing a comparative overview to aid in the selection of the most suitable method for a particular application.
Table 1: Iridium-Catalyzed Aromatic C-H Borylation
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (o:m:p) |
| Benzene | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 8 | 98 | - |
| Toluene | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 16 | 95 | 5:65:30 |
| Anisole | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 16 | 99 | 10:5:85 |
| Chlorobenzene | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 16 | 99 | 4:50:46 |
| 1,3-Dichlorobenzene | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 100 | 16 | 99 | - |
Table 2: Iridium-Catalyzed Heteroaromatic C-H Borylation
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Major Regioisomer |
| Thiophene | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 8 | 99 | 2-boryl |
| Furan | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 8 | 99 | 2-boryl |
| N-Methylpyrrole | 1.5 mol % [Ir(COD)OMe]2 / 3.0 mol % dtbpy | Cyclohexane | 80 | 8 | 99 | 2-boryl |
| Pyridine | 3.0 mol % [Ir(COD)OMe]2 / 6.0 mol % dtbpy | Cyclohexane | 100 | 16 | 85 | 3,5-diboryl |
Table 3: Transition-Metal-Free C-H Borylation
| Substrate | Borylation Reagent | Conditions | Yield (%) | Major Regioisomer |
| Adamantane | Bis(catecholato)this compound | Photoinduced, DMF | 75 | 1-boryl |
| Cyclohexane | Bis(catecholato)this compound | Photoinduced, DMF | 60 | - |
| N-Phenylpyrrolidine | HBpin | (1-TMP-2-BH2-C6H4)2 catalyst, 100 °C | 85 | 2-boryl |
Experimental Protocols
This section provides detailed, step-by-step procedures for representative C-H borylation reactions.
Protocol 1: Iridium-Catalyzed Borylation of Arenes
This protocol is a general procedure for the iridium-catalyzed borylation of aromatic C-H bonds using B2pin2.
Materials:
-
Iridium precursor: [Ir(COD)OMe]2 (bis(1,5-cyclooctadiene)methoxyiridium(I) dimer)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
This compound reagent: Bis(pinacolato)this compound (B2pin2)
-
Substrate: Arene of choice
-
Solvent: Anhydrous cyclohexane
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk tube or vial with a Teflon-lined cap)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Inside an inert atmosphere glovebox, add the iridium precursor (e.g., 1.5 mol %) and the ligand (e.g., 3.0 mol %) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the this compound reagent, B2pin2 (1.0 equivalent), and the arene substrate (if solid, typically 1.0 mmol).
-
Add anhydrous cyclohexane (to achieve a desired concentration, e.g., 0.5 M). If the arene is a liquid, it can be used as the solvent.
-
Seal the reaction vessel tightly.
-
Remove the vessel from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 8-16 hours).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl boronic ester.
Protocol 2: Metal-Free Photoinduced Borylation of Aliphatic C-H Bonds
This protocol describes a transition-metal-free method for the borylation of unactivated C(sp³)–H bonds.[13]
Materials:
-
Substrate with an O-oxalate hydroxamic ester functionality
-
This compound reagent: Bis(catecholato)this compound (B2cat2)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Light source (e.g., blue LEDs)
-
Reaction vessel (e.g., quartz tube or borosilicate vial)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate (1.0 equivalent) in anhydrous DMF.
-
Add bis(catecholato)this compound (B2cat2, typically 1.5-2.0 equivalents).
-
Seal the vessel and place it in front of the light source.
-
Stir the reaction mixture under light irradiation at room temperature for the specified time (e.g., 24-48 hours).
-
Upon completion, the reaction mixture can be concentrated and the product isolated by column chromatography. The resulting catechol boronic esters can be converted to the more stable pinacol boronic esters by transesterification with pinacol.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound-mediated C-H functionalization.
References
- 1. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amslaurea.unibo.it [amslaurea.unibo.it]
- 4. Late-stage C–H functionalization offers new opportunities in drug discovery [ouci.dntb.gov.ua]
- 5. The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Stereoselective Synthesis Using Diboron Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral boronic esters, particularly those derived from diboron reagents like bis(pinacolato)this compound (B₂(pin)₂), have emerged as exceptionally versatile intermediates in asymmetric synthesis. Their stability, ease of handling, and the stereospecific nature of their subsequent transformations make them invaluable building blocks for the construction of complex molecular architectures with precise three-dimensional control. The ability to forge carbon-boron bonds with high enantioselectivity and diastereoselectivity has opened new avenues for the efficient synthesis of pharmaceuticals and natural products.
This document provides detailed application notes and experimental protocols for key stereoselective transformations involving this compound esters. It is designed to be a practical guide for researchers in academia and industry, offering insights into reaction mechanisms, substrate scope, and step-by-step procedures for laboratory implementation.
I. Enantioselective Diboration of Alkenes
The catalytic enantioselective 1,2-diboration of alkenes is a powerful method for the direct installation of two stereogenic centers across a double bond. The resulting 1,2-bis(boronate) esters are versatile intermediates that can be further functionalized with high stereocontrol. Rhodium and Platinum-based catalyst systems are most commonly employed for this transformation.
A. Rhodium-Catalyzed Enantioselective Diboration
Rhodium catalysts, in conjunction with chiral ligands such as Quinap, have been shown to be highly effective for the enantioselective diboration of a variety of alkenes, particularly trans- and trisubstituted olefins.[1][2] The reaction proceeds via a syn-addition of the this compound reagent across the alkene.[1]
Reaction Scheme:
Catalytic Cycle:
The catalytic cycle for the Rh-catalyzed diboration of an alkene is illustrated below. It involves the oxidative addition of the this compound reagent to the rhodium center, followed by alkene coordination and insertion, and finally reductive elimination to furnish the 1,2-diborylated product and regenerate the active catalyst.
Caption: Catalytic cycle for Rh-catalyzed alkene diboration.
Quantitative Data:
| Entry | Alkene Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Methylstyrene | (S)-Quinap | 85 | 96 | [3] |
| 2 | trans-Stilbene | (S)-Quinap | 90 | 98 | [3] |
| 3 | Indene | (S)-Quinap | 88 | 95 | [3] |
| 4 | 1-Phenylcyclohexene | (S)-Quinap | 82 | 92 | [3] |
Experimental Protocol: Rh-Catalyzed Enantioselective Diboration of trans-β-Methylstyrene [3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(nbd)₂]BF₄ (5.0 mg, 0.013 mmol) and (S)-Quinap (7.0 mg, 0.015 mmol) in THF (1.0 mL) is stirred for 10 minutes.
-
Reaction Setup: To a separate vial, add bis(catecholato)this compound (75 mg, 0.315 mmol) and trans-β-methylstyrene (30 mg, 0.25 mmol).
-
Reaction Execution: The catalyst solution is added to the vial containing the substrate and this compound reagent. The vial is sealed and stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether (5 mL) and washed with 1 M NaOH (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2-bis(boronate) ester.
-
Oxidation to Diol (for ee determination): The purified bis(boronate) ester is dissolved in THF (2 mL) and cooled to 0 °C. 3 M NaOH (0.5 mL) and 30% H₂O₂ (0.5 mL) are added sequentially. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the corresponding 1,2-diol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
B. Platinum-Catalyzed Enantioselective Diboration of Terminal Alkenes
Platinum catalysts, particularly those with chiral phosphonite ligands derived from TADDOL, are highly effective for the enantioselective diboration of terminal alkenes with bis(pinacolato)this compound.[4] This method provides access to chiral 1,2-bis(boronate) esters which can undergo selective functionalization.
Reaction Scheme:
Experimental Workflow:
The general workflow for the Pt-catalyzed enantioselective diboration of a terminal alkene followed by subsequent functionalization is depicted below.
Caption: Workflow for Pt-catalyzed diboration and subsequent transformations.
Quantitative Data:
| Entry | Alkene Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-Octene | TADDOL-derived phosphonite | 81 | 92 | [4] |
| 2 | Styrene | TADDOL-derived phosphonite | 75 | 94 | [4] |
| 3 | Allyl benzene | TADDOL-derived phosphonite | 83 | 91 | [4] |
| 4 | 4-Phenyl-1-butene | TADDOL-derived phosphonite | 85 | 93 | [5] |
Experimental Protocol: Platinum-Catalyzed Enantioselective Diboration of 4-Phenyl-1-butene [5]
-
Catalyst Pre-complexation: In a nitrogen-filled glovebox, an oven-dried pressure vessel is charged with Pt₂(dba)₃ (26.9 mg, 0.03 mmol), (R,R)-3,5-di-iso-propylphenyl-TADDOL-PPh (46.4 mg, 0.051 mmol), and bis(pinacolato)this compound (2.67 g, 10.5 mmol). The vessel is sealed, brought out of the glovebox, and placed under vacuum then backfilled with nitrogen (3 cycles). Dry THF (10 mL) is added, and the mixture is heated at 80 °C for 30 minutes.[5]
-
Reaction Execution: The vessel is cooled to room temperature and brought back into the glovebox. 4-Phenyl-1-butene (1.32 g, 10.0 mmol) is added. The vessel is sealed and heated at 60 °C for 24 hours.[5]
-
Work-up and Purification: After cooling to room temperature, the solvent is removed by rotary evaporation. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure (R)-2,2'-(4-phenylbutane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[5]
II. Stereoselective Synthesis of Tertiary Boronic Esters
The creation of chiral tertiary boronic esters is of significant interest as it allows for the construction of quaternary carbon centers, which are prevalent in many bioactive molecules. Key methods include the conjugate borylation of α,β-unsaturated carbonyl compounds and the hydroboration of trisubstituted alkenes.
A. Copper-Catalyzed Enantioselective Conjugate Borylation
Copper catalysts, often in combination with chiral N-heterocyclic carbene (NHC) or phosphine ligands, are effective for the enantioselective conjugate addition of this compound reagents to α,β-unsaturated esters, ketones, and thioesters.[6]
Reaction Scheme:
Quantitative Data:
| Entry | Substrate | Ligand | Yield (%) | er | Reference |
| 1 | (E)-Ethyl crotonate | Chiral NHC | 92 | 96:4 | [6] |
| 2 | (E)-Chalcone | Chiral NHC | 85 | 95:5 | [6] |
| 3 | Cyclohexenone | Chiral NHC | 95 | 98:2 | [7] |
Experimental Protocol: NHC-Cu-Catalyzed Enantioselective Boryl Conjugate Addition to Cyclohexenone [7]
-
Catalyst Preparation: In a nitrogen-filled glovebox, CuCl (1.0 mg, 0.01 mmol), NaOtBu (1.2 mg, 0.012 mmol), and the chiral imidazolinium salt ligand (5.0 mg, 0.011 mmol) are combined in a vial with THF (0.5 mL) and stirred for 30 minutes.
-
Reaction Setup: In a separate vial, bis(pinacolato)this compound (56 mg, 0.22 mmol) and cyclohexenone (19.2 mg, 0.20 mmol) are dissolved in THF (0.5 mL).
-
Reaction Execution: The catalyst solution is added to the substrate solution. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched with methanol (1 mL) and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the β-boryl ketone. The enantiomeric ratio is determined by chiral HPLC analysis.
III. Matteson Homologation for Stereoselective Synthesis
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of boronic esters.[8] The reaction proceeds through the formation of an α-haloalkyl boronic ester, which then undergoes a stereospecific 1,2-migration upon reaction with an organometallic nucleophile. The stereochemical outcome is controlled by the chiral auxiliary on the boronic ester.
Reaction Scheme:
Caption: Logical flow of the Matteson homologation reaction.
Experimental Protocol: Diastereoselective Matteson Homologation [9]
-
Generation of Dichloromethyllithium: To a solution of dichloromethane (0.42 mL, 6.6 mmol) in THF (10 mL) at -100 °C (liquid N₂/ether bath) is added n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise, maintaining the temperature below -95 °C. The solution is stirred for 15 minutes.
-
Homologation: A solution of the chiral pinanediol boronic ester (5.0 mmol) in THF (5 mL) is cooled to -78 °C. The cold dichloromethyllithium solution is transferred to the boronic ester solution via a cannula. The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Nucleophilic Substitution: The reaction mixture is cooled to -78 °C, and a solution of the Grignard reagent (e.g., MeMgBr, 3.0 M in ether, 2.0 mL, 6.0 mmol) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the homologated boronic ester.
IV. Applications in Drug Development
The stereoselective synthesis of chiral boronic esters has had a significant impact on drug discovery and development. Boronic acids and their derivatives are known to be potent enzyme inhibitors and have been incorporated into several approved drugs. The ability to synthesize these compounds with high stereochemical purity is crucial for optimizing their biological activity and minimizing off-target effects.
For example, the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma, contains a chiral α-aminoboronic acid moiety. The stereoselective synthesis of such fragments often relies on methodologies like the Matteson homologation. [9] Example: Synthesis of a Bortezomib Precursor Fragment
The synthesis of the α-aminoboronic acid core of Bortezomib can be achieved through a stereoselective Matteson homologation of a chiral boronic ester, followed by nucleophilic displacement of the resulting α-chloro group with an azide, and subsequent reduction. This highlights the practical application of these methods in accessing complex, biologically active molecules.
Conclusion
The stereoselective synthesis of chiral molecules using this compound esters is a rapidly evolving field with profound implications for chemical synthesis, particularly in the pharmaceutical industry. The methods outlined in these application notes provide a powerful toolkit for the construction of complex chiral molecules with high levels of stereocontrol. The detailed protocols are intended to facilitate the adoption of these techniques and to serve as a foundation for further innovation in the field. The continued development of new catalysts and methodologies will undoubtedly expand the scope and utility of these versatile reagents in the years to come.
References
- 1. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. Catalytic Enantioselective Synthesis of β-Allenyl Boronic Esters by Conjunctive Cross-Coupling with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diboron Reagents for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diboron reagents have become indispensable tools in modern pharmaceutical synthesis, offering versatile and efficient pathways to construct complex molecular architectures.[1][2][3] Their ability to introduce boron moieties into organic molecules, which can then be readily converted into a wide array of functional groups, has significantly accelerated the drug discovery and development process.[3][4] Among the various this compound reagents, bis(pinacolato)this compound (B2pin2) is the most prominent due to its stability, ease of handling, and broad applicability in a range of chemical transformations.[1][5] These reagents are pivotal in key reactions such as the Suzuki-Miyaura cross-coupling and C-H borylation, enabling the synthesis of novel therapeutic agents with improved efficacy and specificity.[1][6] This document provides an overview of the applications of this compound reagents in pharmaceutical synthesis, complete with detailed experimental protocols and quantitative data.
Key Applications in Pharmaceutical Synthesis
This compound reagents, particularly B2pin2, are instrumental in several synthetic strategies that are crucial for the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most widely used carbon-carbon bond-forming reactions in the pharmaceutical industry.[6][7] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This compound reagents are used to synthesize the necessary organoboron starting materials, typically aryl or heteroaryl boronic acids or esters.[6][8] This reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for synthesizing biaryl compounds via Miyaura borylation followed by Suzuki-Miyaura coupling.
C-H Borylation of Heterocycles
Heteroaromatic compounds are core scaffolds in a vast number of pharmaceuticals.[9] The direct C-H borylation of heterocycles offers an atom-economical and efficient method to functionalize these important motifs, avoiding the need for pre-functionalized starting materials.[10][11] Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose, allowing for the selective installation of boryl groups that can be further elaborated.[9][12] Recent advancements have also explored metal-free borylation methods using photoredox catalysis.[10][13]
Catalytic Cycle for Iridium-Catalyzed C-H Borylation:
Caption: Simplified catalytic cycle for the iridium-catalyzed C-H borylation of an arene with B2pin2.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative borylation and subsequent coupling reactions relevant to pharmaceutical synthesis.
Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl2 (3) | KOAc | Dioxane | 80 | 8 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(dba)2/PCy3 (2/4) | KOAc | Dioxane | 100 | 12 | 88 |
| 3 | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Pd2(dba)3/XPhos (2/4) | KOAc | Dioxane | 100 | 16 | 85[14] |
| 4 | 2-Chloropyridine | Pd(dppf)Cl2 (3) | KOAc | Dioxane | 80 | 6 | 92 |
Table 2: Iridium-Catalyzed C-H Borylation of Heterocycles
| Entry | Heterocycle | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene | [Ir(OMe)(cod)]2 (1.5) | dtbpy | Cyclohexane | 80 | 12 | 85 |
| 2 | Furan | [Ir(OMe)(cod)]2 (1.5) | dtbpy | Hexane | 25 | 16 | 78 |
| 3 | 1-Methylindole | [Ir(cod)Cl]2 (1.5) | dtbpy | THF | 60 | 24 | 65 |
| 4 | 8-Arylquinoline | [Ir(OMe)(cod)]2 (cat.) | 2-Phenylpyridine deriv. | Not specified | Not specified | Not specified | Good to excellent[9] |
Table 3: Suzuki-Miyaura Coupling of Borylated Intermediates
| Entry | Borylated Intermediate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene-4-boronic acid pinacol ester | 1-Iodo-4-nitrobenzene | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 80 | 6 | 94 |
| 2 | Pyridine-3-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl2 (3) | K3PO4 | Dioxane/H2O | 90 | 12 | 89 |
| 3 | C-4 Borylated quinoline | Aryl halide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified[14] |
| 4 | Aryl β-C-glycosyl trifluoroborate | Aryl bromide | Pd catalyst | Not specified | Not specified | Not specified | Not specified | Not specified[15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation
This protocol describes a general method for the synthesis of aryl boronic esters from aryl halides using B2pin2.[16]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)this compound (B2pin2) (1.1 mmol, 1.1 equiv)
-
[Pd(dppf)Cl2] (0.03 mmol, 0.03 equiv)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)this compound, [Pd(dppf)Cl2], and potassium acetate.
-
Add dry, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of a Heterocycle
This protocol provides a general method for the direct borylation of a C-H bond in a heterocyclic compound.
Materials:
-
Heterocycle (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)this compound (B2pin2) (1.5 mmol, 1.5 equiv)
-
[Ir(OMe)(cod)]2 (0.015 mmol, 0.015 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 0.03 equiv)
-
Cyclohexane (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the iridium precursor and the ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add the heterocycle and bis(pinacolato)this compound to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. In some cases, filtration through a plug of silica gel may be sufficient.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of a synthesized boronic ester with an organic halide.
Materials:
-
Aryl boronic ester (1.0 mmol, 1.0 equiv)
-
Organic halide (1.2 mmol, 1.2 equiv)
-
Pd(PPh3)4 (0.03 mmol, 0.03 equiv)
-
Aqueous sodium carbonate (2 M, 2.0 mL) or potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene or dioxane (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl boronic ester, the organic halide, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired coupled product.
Conclusion
This compound reagents are powerful and versatile tools in the arsenal of the modern pharmaceutical chemist. Their use in robust and reliable reactions like the Miyaura borylation and Suzuki-Miyaura coupling, as well as in innovative C-H functionalization strategies, allows for the efficient and modular synthesis of complex drug candidates. The protocols and data presented herein provide a practical guide for the application of these essential reagents in pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free C–H borylation of heterocycles by merging photoredox and hydrogen atom transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Photocatalytic Direct Borylation of Benzothiazole Heterocycles via a Triplet Activation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Diboration of Unsaturated Bonds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diboration of unsaturated carbon-carbon bonds, a powerful transformation in organic synthesis for the creation of versatile 1,2-bis(boronate) esters. These compounds serve as key building blocks in medicinal chemistry and materials science, enabling the stereocontrolled synthesis of complex molecules. The following sections detail both metal-catalyzed and metal-free approaches for the diboration of alkenes and alkynes, complete with experimental procedures, quantitative data, and mechanistic diagrams.
Platinum-Catalyzed Diboration of Alkenes
Platinum complexes are highly effective catalysts for the syn-addition of diboron reagents to a wide range of alkenes.[1] This method is particularly useful for achieving high yields with terminal and cyclic alkenes.[2]
Experimental Protocol: Platinum-Catalyzed Diboration of 4-Phenyl-1-Butene
This protocol is adapted from a procedure for the enantioselective diboration of monosubstituted alkenes using a chiral platinum catalyst.[3]
Materials:
-
Platinum(0) catalyst precursor (e.g., Pt(dba)₃ - tris(dibenzylideneacetone)diplatinum(0))
-
Chiral phosphine ligand (e.g., (R,R)-TADDOL-derived phosphonite)
-
Bis(pinacolato)this compound (B₂pin₂)
-
4-Phenyl-1-butene
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a flask is charged with the platinum catalyst precursor and the chiral ligand. Anhydrous THF is added, and the mixture is heated to 80 °C for 30 minutes.[3]
-
Diboration Reaction: The flask is cooled to room temperature, and bis(pinacolato)this compound is added, followed by 4-phenyl-1-butene.[3] The reaction mixture is then heated to 60 °C and stirred for 24 hours.[3]
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 1,2-bis(boronate) ester.[3]
-
Oxidation to Diol (for characterization): The purified bis(boronate) ester is dissolved in THF and cooled to 0 °C. 3 M NaOH solution is added, followed by the dropwise addition of 30% H₂O₂ solution. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated Na₂S₂O₃ solution, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to yield the corresponding 1,2-diol.[3]
Quantitative Data: Platinum-Catalyzed Diboration of Various Alkenes
| Entry | Alkene Substrate | Product Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Styrene | 85 | 95:5 | [4] |
| 2 | 4-Chlorostyrene | 82 | 94:6 | [4] |
| 3 | 4-Methylstyrene | 88 | 96:4 | [4] |
| 4 | 1-Octene | 75 | 92:8 | [4] |
| 5 | Cyclohexene | 90 | N/A (meso) | [2] |
Catalytic Cycle for Platinum-Catalyzed Diboration
Caption: Catalytic cycle for platinum-catalyzed alkene diboration.
Rhodium-Catalyzed Enantioselective Diboration of Alkenes
Rhodium catalysts, particularly when paired with chiral ligands like Quinap, enable the highly enantioselective diboration of simple alkenes.[5][6] This method provides access to chiral 1,2-diols after a subsequent oxidation step.[5]
Experimental Protocol: Rhodium-Catalyzed Enantioselective Diboration of trans-β-Methylstyrene
This protocol is based on the work of Morken and colleagues.[5][6]
Materials:
-
(nbd)Rh(acac) (norbornadiene rhodium(I) acetylacetonate) or (cod)₂RhBF₄
-
(S)-Quinap
-
Bis(catecholato)this compound (B₂(cat)₂)
-
trans-β-Methylstyrene
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for oxidative work-up (e.g., H₂O₂, NaOH)
Procedure:
-
Catalyst Pre-formation: In a glovebox, the rhodium precursor and the (S)-Quinap ligand are combined in anhydrous THF and stirred to form the active catalyst.[6]
-
Diboration Reaction: Bis(catecholato)this compound is added to the catalyst solution, followed by the trans-β-methylstyrene substrate. The reaction is stirred at room temperature for 12 hours.[6]
-
Oxidative Work-up: The reaction mixture is subjected to an oxidative work-up with basic hydrogen peroxide to convert the 1,2-bis(boronate) ester into the corresponding 1,2-diol.[5]
-
Analysis: The resulting diol is purified and analyzed (e.g., by chiral HPLC or SFC) to determine the yield and enantiomeric excess.[6]
Quantitative Data: Rhodium-Catalyzed Enantioselective Diboration
| Entry | Alkene Substrate | Yield of Diol (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | trans-β-Methylstyrene | 85 | 96 | [6] |
| 2 | Styrene | 70 | 80 | [5] |
| 3 | Indene | 92 | 98 | [6] |
| 4 | trans-4-Octene | 88 | 94 | [5] |
| 5 | Trisubstituted Alkene | 75 | 95 | [6] |
Catalytic Cycle for Rhodium-Catalyzed Diboration
Caption: Proposed cycle for Rh-catalyzed enantioselective diboration.
Iron-Catalyzed Diboration of Alkynes
Iron-catalyzed methods offer a more sustainable and cost-effective alternative to precious metal catalysts for the diboration of alkynes, affording cis-1,2-diborylalkenes.[7]
Experimental Protocol: Iron-Catalyzed Diboration of 1-Phenyl-1-propyne
This protocol is based on the work of Nakamura and colleagues.[7]
Materials:
-
Iron(II) bromide (FeBr₂)
-
Lithium methoxide (LiOMe)
-
Bis(pinacolato)this compound (B₂pin₂)
-
Methoxy(pinacolato)borane (MeOBpin)
-
1-Phenyl-1-propyne
-
Dibutyl ether (Bu₂O) as solvent
-
1,1,2,2-Tetrachloroethane (internal standard for NMR yield)
Procedure:
-
Reaction Setup: A reaction vessel is charged with FeBr₂, LiOMe, B₂pin₂, and MeOBpin under an inert atmosphere.
-
Diboration Reaction: Anhydrous dibutyl ether is added, followed by 1-phenyl-1-propyne. The reaction mixture is heated to 80 °C and stirred for 6 hours.[7]
-
Analysis: The reaction is cooled to room temperature. An internal standard (1,1,2,2-tetrachloroethane) is added, and the yield of the cis-1,2-diborylalkene is determined by ¹H NMR analysis of the crude reaction mixture.[7]
-
Purification: The product can be isolated by filtration through a pad of celite to remove insoluble iron salts, followed by solvent evaporation and purification by chromatography or distillation.
Quantitative Data: Iron-Catalyzed Diboration of Symmetrical and Unsymmetrical Alkynes
| Entry | Alkyne Substrate | Product | Yield (%) | Reference |
| 1 | 4-Octyne | cis-4,5-Bis(boryl)-4-octene | 91 | [7] |
| 2 | 1-Phenyl-1-propyne | cis-1-Phenyl-1,2-bis(boryl)propene | 84 | [7] |
| 3 | Diphenylacetylene | cis-1,2-Diphenyl-1,2-bis(boryl)ethene | 95 | [7] |
| 4 | 1-Decyne | cis-1,2-Bis(boryl)-1-decene | 78 | [7] |
Catalytic Cycle for Iron-Catalyzed Diboration
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diboron-Mediated Reactions
Welcome to the technical support center for diboron-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven recommendations.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during this compound-mediated reactions, such as Miyaura borylation, Suzuki-Miyaura cross-coupling, and C-H borylation.
Issue 1: Low or No Conversion of Starting Material
Q1: My Miyaura borylation or Suzuki-Miyaura coupling reaction shows low or no yield. What are the most common causes?
A1: Low conversion is a frequent challenge and can typically be attributed to one or more of the following factors:
-
Catalyst System: The choice and quality of the palladium catalyst and ligands are critical for reaction success.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inadequate inert atmosphere can significantly hinder the reaction.[1]
-
Reagents: The purity and stability of the aryl halide, organoboron compound, and base are paramount.[1]
-
Solvent: The solvent plays a crucial role in the solubility of reagents and reaction kinetics.[1]
Q2: My palladium catalyst appears to be inactive. What should I check?
A2: Catalyst inactivity can stem from several issues:
-
Oxidation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction or exposure to oxygen can deactivate the catalyst.[1][2] Ensure your reaction setup is properly degassed.
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. Use fresh ligands or those stored under an inert atmosphere.[1]
-
Incorrect Ligand Choice: The electronic and steric properties of the ligand are crucial. For less reactive aryl chlorides, electron-rich and bulky ligands like Buchwald's SPhos and XPhos are often more effective than traditional ligands like PPh₃.[1][3]
Q3: I suspect an issue with my boronic acid or ester. What could be the problem?
A3: Organoboron reagents can be a source of reaction failure:
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions, high temperatures, and strong bases.[1] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1][4]
-
Purity: Ensure your boronic acid or ester is pure and dry, as impurities can interfere with the catalytic cycle.[1]
Q4: My C-H borylation reaction is not working. What are the key factors to consider?
A4: C-H borylation reactions, particularly those catalyzed by iridium, are sensitive to several factors:
-
Ligand Choice: The ligand plays a critical role in determining the regioselectivity and efficiency of the reaction. Bidentate ligands like 4,4′-di-tBu-2,2′-bipyridine (dtbpy) can inhibit borylation at certain positions (e.g., ortho), while monodentate phosphine ligands may promote it.[5]
-
Steric and Electronic Effects: The regioselectivity of C-H borylation is a balance between steric hindrance and the electronic properties of the substrate.[1] For heteroaromatic substrates, electronic effects often have a greater influence.[1]
-
Catalyst Deactivation: Basic heteroarenes can sometimes coordinate to the iridium catalyst, leading to deactivation.[4][6]
Issue 2: Formation of Side Products
Q5: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A5: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules catalyzed by palladium.[4] To minimize this side reaction:
-
Improve Degassing: Rigorous degassing of your solvent and reaction mixture is crucial to remove dissolved oxygen.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to side reactions during the in situ reduction to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling.
Q6: My reaction is producing a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?
A6: Dehalogenation is another common side reaction where the halide on the starting material is replaced by a hydrogen atom. This can be caused by certain bases or solvents.
-
Choice of Base and Solvent: Amine bases and alcohol solvents can sometimes act as hydride sources, leading to dehalogenation.[4] Consider switching to a carbonate or phosphate base and an aprotic solvent.
Issue 3: Purification Challenges
Q7: I am having difficulty purifying my boronic ester product after a Miyaura borylation. What are some common issues and solutions?
A7: Boronic esters can be challenging to purify for several reasons:
-
Hydrolysis on Silica Gel: Pinacol boronic esters can be unstable on silica gel, leading to hydrolysis back to the boronic acid or other byproducts. This can result in smearing on TLC plates and low recovery from column chromatography.[7]
-
Co-elution with Starting Material: The boronic ester product may have a similar polarity to the starting aryl halide, making separation by column chromatography difficult.[3]
Solutions:
-
Use a More Stable Ester: Consider using more robust boronic esters, such as neopentyl glycol or 1,1,2,2-tetraethylethylene glycol (Epin) esters, which have shown greater stability on silica gel.[7]
-
Alternative Purification Methods: If column chromatography is problematic, consider other purification techniques such as crystallization or conversion to a more easily purifiable derivative. For example, reaction with diethanolamine can form a crystalline DABO boronate that can be easily separated.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of quantitative data from various studies to guide the optimization of your this compound-mediated reactions.
Table 1: Effect of Base and Solvent on Miyaura Borylation Yield
| Entry | Aryl Halide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | KOAc (3.0) | Dioxane | 80 | 24 | 85 | [2] |
| 2 | 4-Chlorotoluene | K₃PO₄·7H₂O (3.0) | EtOH | RT | 0.5 | 99 | [8] |
| 3 | 4-Bromoanisole | KOAc (3.0) | DMSO | 80 | 16 | 95 | [2] |
| 4 | 4-Bromoanisole | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 92 | [9] |
| 5 | 3-Bromopyridine | KOAc (1.5) | iPrOH | 80 | 3 | >95 | [9] |
Table 2: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ | n-Butanol | 100 | 95 | [10] |
| 2 | 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 85 | [11] |
| 3 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 91 | [11] |
| 4 | 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 2 (4.5) | KF | Dioxane | 110 | 73 | [11] |
Table 3: Regioselectivity in Iridium-Catalyzed C-H Borylation of Anisole
| Entry | Catalyst System | Borylation Position | para:meta:ortho Ratio | Reference |
| 1 | dmpe/(η⁵-indenyl)Ir(cod) | C-H | 19:76:5 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), bis(pinacolato)this compound (B₂pin₂) (1.1-1.5 equiv.), and potassium acetate (KOAc) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, DMSO, 5-10 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: One-Pot Two-Step Borylation/Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
This protocol allows for the synthesis of biaryl compounds from two different aryl chlorides without isolating the boronic ester intermediate.[8]
-
Borylation Step:
-
To a reaction vial, add the first aryl chloride (1.0 equiv.), bis(pinacolato)this compound (B₂pin₂) (1.2 equiv.), K₃PO₄·7H₂O (3.0 equiv.), XPhos-Pd-G2 (0.5 mol%), and XPhos (0.25 mol%).
-
Add ethanol (to a concentration of 0.5 M) and stir the reaction at room temperature until the borylation is complete (monitor by TLC or GC/MS).
-
-
Suzuki-Miyaura Coupling Step:
-
To the reaction mixture from the borylation step, add the second aryl chloride (1.0 equiv.) and additional aqueous K₃PO₄·7H₂O.
-
Continue stirring at room temperature until the cross-coupling is complete.
-
-
Work-up and Purification:
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the desired biaryl product by flash column chromatography.
-
Visualizations
Catalytic Cycle of Miyaura Borylation
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound-mediated reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Borylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic borylation reactions. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in catalytic borylation, and what are their general causes?
A1: The most prevalent side reactions in catalytic borylation include protodeborylation, homocoupling of the boronic acid/ester, and hydrolysis of the boronic ester product. These undesired pathways can significantly lower the yield of the desired borylated product and complicate purification.[1][2]
-
Protodeborylation is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of a de-borylated byproduct.[3][4] This is a well-known undesired side reaction, particularly in metal-catalyzed coupling reactions like the Suzuki-Miyaura reaction.[4] The propensity for protodeborylation is highly dependent on factors such as the reaction conditions and the organic substituent of the boronic acid.[4]
-
Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two boronic acid/ester molecules.[1][5] This can be promoted by the presence of Pd(II) species, which can arise from an improperly reduced precatalyst or the introduction of oxygen into the reaction mixture.[5][6]
-
Hydrolysis of boronic esters can occur in the presence of water, converting the ester back to the boronic acid.[7] While sometimes inconsequential for subsequent reactions, it can complicate purification and analysis.[8]
Q2: My borylation reaction has a low yield or is not proceeding to completion. What are the likely causes?
A2: Low yields in catalytic borylation can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation and reduced catalytic activity.[9][10]
-
Poor quality of reagents: The purity of the diboron reagent (e.g., B2pin2), solvent, and base are crucial for reaction success.[10]
-
Sub-optimal reaction conditions: The choice of base, solvent, ligand, and temperature can significantly impact the reaction rate and efficiency.[11][12] For instance, the use of a weak base like potassium acetate (KOAc) is often employed to suppress competing Suzuki-Miyaura coupling.[12][13]
-
Solubility issues: Poor solubility of the starting materials or catalyst in the chosen solvent can hinder the reaction.[10]
Q3: How does the choice of base affect the outcome of a catalytic borylation reaction?
A3: The choice of base is critical for a successful Miyaura borylation. A base is required to activate the this compound reagent; however, a strong base can promote the competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide.[12] Weaker bases, such as potassium acetate (KOAc), are generally preferred to minimize this side reaction.[12][13] However, the optimal base can be substrate-dependent, and screening of different bases may be necessary.[12]
Q4: Can the solvent choice influence the side reactions in catalytic borylation?
A4: Yes, the solvent can have a significant effect on the reaction outcome. Polar aprotic solvents like DMF and DCM have been observed to promote the formation of homocoupling byproducts in some cases.[14] The presence of water in the solvent can also lead to protodeborylation and hydrolysis of the boronic ester.[14][15] Therefore, the use of dry, degassed solvents is generally recommended.
Troubleshooting Guide
Issue 1: Significant formation of protodeborylated byproduct.
Symptoms:
-
Presence of a significant amount of the corresponding arene (Ar-H) in the crude reaction mixture, confirmed by GC-MS or 1H NMR.
-
Reduced yield of the desired borylated product (Ar-Bpin).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider the use of a glovebox or Schlenk line techniques to minimize exposure to atmospheric moisture.[14][15] |
| Elevated reaction temperature | High temperatures can accelerate the rate of protodeborylation.[14] Attempt the reaction at a lower temperature, although this may require a longer reaction time. |
| Inappropriate base | The presence of a strong base can facilitate protodeborylation.[16] If using a strong base, consider switching to a milder base like KOAc.[12] |
| Substrate electronics | Electron-deficient aryl boronic acids and those with certain substitution patterns (e.g., halogens close to the boronic acid group) can be more prone to protodeborylation.[3][16] For particularly unstable boronic acids, using boronic acid derivatives like MIDA boronates, which allow for the slow release of the boronic acid, can minimize side reactions.[4] |
Issue 2: Formation of a homocoupled (biaryl) byproduct.
Symptoms:
-
Identification of a symmetrical biaryl product (Ar-Ar) in the reaction mixture.
-
This side reaction can be a major issue under certain conditions, leading to significant yield loss.[13]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of oxygen | Rigorously degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[1] The presence of O2 can lead to the formation of Pd-peroxo species that promote homocoupling.[1] |
| Incomplete reduction of Pd(II) precatalyst | The use of a Pd(II) precatalyst requires in situ reduction to the active Pd(0) species. Incomplete reduction can leave residual Pd(II), which can stoichiometrically react with the boronic acid to form the homocoupled product.[6] Consider using a Pd(0) source directly or adding a mild reducing agent. |
| Water facilitating a Suzuki-Miyaura type reaction | The presence of water can accelerate the transmetalation step, potentially facilitating a Suzuki-Miyaura reaction between the borylated product and unreacted starting material, leading to a symmetrical biphenyl impurity.[15] Ensure the reaction is performed under anhydrous conditions. |
| Substrate-dependent propensity | Electron-deficient arylboronic acids may be more prone to this side reaction.[17] Optimization of the ligand, such as using SPhos, has been shown to improve the yield of the desired cross-coupling product in such cases.[1][17] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Water and Oxygen in a Miyaura Borylation Reaction
-
Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at >120 °C overnight and allow to cool to room temperature in a desiccator.
-
Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored under an inert atmosphere. Ensure all solid reagents (aryl halide, bis(pinacolato)this compound, KOAc, and palladium catalyst) are dry. If necessary, dry solids in a vacuum oven.
-
Reaction Setup: Assemble the glassware under a stream of inert gas (argon or nitrogen). Add the aryl halide, bis(pinacolato)this compound, potassium acetate, and the palladium catalyst to the reaction flask.
-
Solvent Degassing: Add the anhydrous solvent to the flask via a syringe. To remove dissolved oxygen, bubble argon or nitrogen through the reaction mixture for 15-20 minutes. Alternatively, for lower boiling point solvents, perform three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The subsequent work-up should be performed as required for the specific product, but care should be taken to minimize exposure to air if the product is sensitive.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding catalytic borylation reactions.
Caption: The desired catalytic borylation pathway and competing side reactions.
Caption: A simplified representation of the protodeborylation side reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Borylation - Wordpress [reagents.acsgcipr.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. catalysis-consulting.com [catalysis-consulting.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Stability and Handling of Diboron Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of diboron reagents under atmospheric conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter with this compound reagents, providing potential causes and solutions in a question-and-answer format.
Issue 1: My reaction with a this compound reagent is giving low or inconsistent yields.
-
Question: I am using Bis(pinacolato)this compound (B₂pin₂) in a Miyaura borylation, but my yields are inconsistent. What could be the cause?
-
Answer: Inconsistent yields with B₂pin₂ can often be attributed to reagent degradation. Although commonly considered shelf-stable, B₂pin₂ can degrade in the presence of both oxygen and moisture, especially over extended periods of storage on the benchtop.[1] This degradation can be autocatalyzed by its decomposition products.[1] To troubleshoot, we recommend the following:
-
Verify Reagent Quality: Before use, check the appearance of your B₂pin₂. It should be a white crystalline solid. Discoloration or a change in texture may indicate decomposition.
-
Use Fresh Reagent: If you suspect degradation, use a fresh bottle of the reagent or purify the existing batch by recrystallization.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Anhydrous Solvents: Ensure that your reaction solvents are thoroughly dried and deoxygenated.
-
Issue 2: My boronic acid reagent seems to have decomposed upon storage.
-
Question: I stored my 2-pyridylboronic acid on the bench for a few weeks, and now it doesn't seem to be reactive. What happened?
-
Answer: Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and can decompose upon storage, especially when exposed to air.[2] For these unstable boronic acids, consider the following solutions:
-
Use a Stable Surrogate: Convert the unstable boronic acid into a more stable derivative for storage. Air-stable N-methyliminodiacetic acid (MIDA) boronates are an excellent option, as they can release the active boronic acid in situ during the reaction.[2] Potassium organotrifluoroborates are also known for their exceptional air stability.[3]
-
Proper Storage: If you must store the boronic acid, do so under an inert atmosphere in a refrigerator or freezer.[4]
-
Fresh Preparation: For highly sensitive boronic acids, preparing them fresh before use is the most reliable approach.
-
Issue 3: I am unsure about the general stability of my this compound reagent.
-
Question: How can I determine the relative stability of different this compound reagents?
-
Answer: The stability of this compound reagents varies significantly depending on their structure. Generally, boronic esters like bis(pinacolato)this compound (B₂pin₂) are more stable for long-term storage than their corresponding boronic acids.[3] Tetraalkoxythis compound and tetrakis(amino)this compound reagents are also generally stable. In contrast, diborane (B₂H₆) is a pyrophoric gas that is unstable at room temperature and reacts vigorously with air and moisture.[5][6] For a comparative overview of the stability of common this compound reagents, please refer to the data table below.
Quantitative Data: Stability of Common this compound Reagents
| Reagent Name | Structure | Form | Reported Stability Under Air | Storage Recommendations |
| Bis(pinacolato)this compound (B₂pin₂) | B₂(OCH₃)₂C(CH₃)₂C(CH₃)₂ | White Solid | Generally shelf-stable, but can degrade in the presence of both O₂ and H₂O. | Store in a cool, dry place. For long-term storage or sensitive reactions, store under an inert atmosphere. |
| Bis(catecholato)this compound (B₂cat₂) | B₂(O₂C₆H₄)₂ | White to off-white solid | Moisture-sensitive. | Store under an inert atmosphere in a cool, dry place. |
| Tetrakis(dimethylamino)this compound | B₂(N(CH₃)₂)₄ | Liquid | Stable at 200°C in the presence of dry air. | Store under an inert atmosphere. |
| Diborane (B₂H₆) | B₂H₆ | Gas | Pyrophoric; decomposes at room temperature and reacts violently with air and moisture.[5][6] | Typically supplied as a dilute mixture in an inert gas. Store in a cool, well-ventilated area, away from ignition sources.[5] |
| Potassium Organotrifluoroborates | R-BF₃K | Crystalline Solid | Exceptionally air-stable.[3] | Standard benchtop storage is generally sufficient. |
| MIDA Boronates | R-B(MIDA) | Crystalline Solid | Air-stable solids, even for otherwise unstable boronic acids.[2] | Standard benchtop storage. |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Reagent in the Solid State under Air
This protocol outlines a general method to assess the stability of a solid this compound reagent when exposed to ambient air.
Objective: To quantify the decomposition of a this compound reagent over time under atmospheric conditions.
Materials:
-
This compound reagent of interest (e.g., B₂pin₂)
-
Analytical balance
-
Several small, open glass vials
-
Desiccator (for a controlled humidity environment, optional)
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Add a known amount of the fresh this compound reagent to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent to prepare a stock solution.
-
Take an initial NMR spectrum (Time = 0) to determine the initial purity and concentration of the this compound reagent relative to the internal standard.
-
-
Exposure to Air:
-
Weigh equal amounts of the this compound reagent into several open glass vials.
-
Place the vials in a well-ventilated area with consistent temperature and humidity, or in a desiccator with a controlled atmosphere.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), take one vial.
-
Accurately weigh the contents of the vial to check for any mass change.
-
Prepare an NMR sample by dissolving a known amount of the aged reagent and the internal standard in the deuterated solvent.
-
Acquire an NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the this compound reagent and the internal standard in each NMR spectrum.
-
Calculate the molar ratio of the this compound reagent to the internal standard at each time point.
-
Plot the percentage of the remaining this compound reagent against time to determine the rate of decomposition.
-
Visualizations
References
- 1. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mtl.mit.edu [mtl.mit.edu]
- 6. smcusa.com [smcusa.com]
Technical Support Center: Purification of Products from Diboron Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from diboron reactions. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of organoboron compounds, particularly boronic acid pinacol esters (Bpin esters), derived from this compound reactions.
Issue 1: Low or No Recovery of Boronic Ester from Silica Gel Chromatography
Q: I am performing silica gel chromatography on my crude product from a Miyaura borylation, but I am getting very low recovery of my desired boronic ester. My TLC plate shows significant tailing or a spot that remains at the baseline.
A: This is a frequent issue arising from the interaction between the Lewis acidic boron atom of the ester and the Lewis basic silanol groups on the surface of the silica gel.[1] This strong adsorption can lead to product decomposition or irreversible binding to the column.[1][2] Additionally, the acidic nature of standard silica gel can cause the hydrolysis of the pinacol ester to the more polar boronic acid, which will not elute with non-polar solvents.[1][3]
Solutions:
-
Deactivate the Silica Gel: Reduce the Lewis acidity of the silica gel. This can be achieved by:
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the undesired over-adsorption of pinacol esters, leading to better recovery.[1][4][5][6]
-
Base Treatment: Slurrying the silica gel in the eluent and adding a small amount of a non-nucleophilic base, such as triethylamine or pyridine, can neutralize the acidic sites.
-
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and can be effective for the purification of boronic esters.[7]
-
Use a Non-polar Eluent System: Start with a very non-polar eluent system (e.g., hexane or heptane) and gradually increase the polarity. For some Bpin compounds, an eluent of heptane/isopropanol has proven effective.
-
Derivatization: Convert the boronic ester to a more stable derivative, such as a BF3K salt or a diethanolamine adduct, which can be more amenable to purification.[1][2][8] These can often be easily converted back to the boronic acid if needed.[1]
Issue 2: Co-elution of the Product with Unreacted Bis(pinacolato)this compound (B2pin2)
Q: My purified product is contaminated with unreacted bis(pinacolato)this compound (B2pin2), as confirmed by 1H-NMR. How can I remove it?
A: Due to its non-polar nature, B2pin2 often co-elutes with the desired boronic ester product.[9]
Solutions:
-
Optimize Reaction Stoichiometry: Use a minimal excess of B2pin2 in the reaction (typically 1.1-1.2 equivalents) to reduce the amount of unreacted starting material.[9] In many cases, for subsequent reactions like Suzuki-Miyaura couplings, the crude product can be used directly after a simple filtration.[1][9]
-
Recrystallization/Trituration: If your product is a solid, recrystallization can be a highly effective method for removing B2pin2.[1] If it is an oil, trituration with a solvent in which B2pin2 is soluble but your product is not (e.g., heptane) can be effective.[9]
-
Aqueous Workup: Washing the organic layer with an aqueous base (e.g., KOH) can help remove B2pin2 and the arylboronic ester side product.[10]
-
Oxidative Workup: For larger scale reactions, an oxidative workup with hydrogen peroxide (H2O2) can be used to remove boron-containing impurities.[9]
Issue 3: Hydrolysis of Boronic Ester to Boronic Acid During Purification
Q: My NMR analysis of the "purified" pinacol ester shows the presence of the corresponding boronic acid. How can I prevent this hydrolysis during purification?
A: Boronic esters, especially pinacol esters, can be susceptible to hydrolysis, particularly in the presence of water and acid or base.[3][11] This can occur during aqueous workups or on silica gel.[1]
Solutions:
-
Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. If your compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Avoid Protic Solvents in Chromatography: When possible, avoid protic solvents like methanol in your eluent system, as they can promote hydrolysis.
-
Use Boric Acid-Treated Silica: As mentioned previously, this deactivates the silica gel and can minimize on-column hydrolysis.[1][6]
-
Optimize Reversed-Phase HPLC (RP-HPLC): If RP-HPLC is necessary, using a mobile phase with a high percentage of organic solvent and avoiding acidic additives can help minimize hydrolysis.[1] Using 2,2,2-trifluoroethanol (TFE) instead of methanol or ethanol has also been shown to stabilize certain pinacolonate esters.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction, such as a Miyaura borylation?
A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, excess bis(pinacolato)this compound (B2pin2), and the corresponding boronic acid from the hydrolysis of the ester product.[1][12]
Q2: Can I use my crude boronic acid pinacol ester in the next step without purification?
A2: In many instances, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple filtration through a plug of Celite or silica gel to remove the catalyst and inorganic salts.[1][9] The success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present.[1]
Q3: My boronic ester product is an oil and cannot be recrystallized. What is the best purification alternative?
A3: For oily Bpin esters, column chromatography is the most common approach.[1] If you encounter issues with standard silica gel, consider the troubleshooting steps outlined above, such as using boric acid-treated silica or neutral alumina.[1][7] Derivatization to a crystalline solid, such as a BF3K salt or a diethanolamine adduct, is another excellent strategy for easier purification.[1][2][8] For volatile esters, distillation can also be an effective method.[1]
Q4: How can I monitor my column chromatography if my boronic ester is not UV-active?
A4: If your compound lacks a UV chromophore, you can use staining agents on your TLC plates. Common stains for boronic esters include p-anisaldehyde or potassium permanganate (KMnO4), followed by gentle heating.[1] B2pin2 can also be visualized on TLC with cerium/molybdenum-based stains, where it appears as a deep blue spot upon gentle heating.[9]
Q5: What is the best way to remove boron-containing byproducts after a reaction?
A5: The choice of method depends on the nature of the byproduct. For acidic impurities like boronic acids, a basic aqueous wash is effective.[13][14] Scavenger resins with diol functionalities can selectively bind and remove boronic acids.[13] For boronate esters, transesterification to a different diol can facilitate separation.[14]
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Esters
| Purification Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Silica Gel Chromatography | Differential adsorption based on polarity. | Widely applicable, can separate multiple components. | Can cause product decomposition/hydrolysis, potential for co-elution.[1][14] | General purification of moderately stable boronic esters. |
| Boric Acid-Treated Silica Gel Chromatography | Suppresses over-adsorption of boronic esters.[4][5] | Improved recovery of boronic esters compared to standard silica gel.[1][6] | Resolution may be lower than standard silica gel.[6] | Purification of boronic esters prone to decomposition on silica. |
| Neutral Alumina Chromatography | Adsorption on a less acidic stationary phase. | Good for acid-sensitive compounds.[7] | May not be suitable for all compounds. | Purification of boronic esters that are unstable on silica gel. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent.[15][16][17] | Can yield highly pure crystalline products.[1] | Only applicable to solid products, potential for product loss in the mother liquor.[15] | Purification of solid boronic esters from soluble impurities like B2pin2. |
| Aqueous Extraction (Basic Wash) | Deprotonation of acidic boron species to form water-soluble salts.[13][14] | Inexpensive and scalable.[13] | Less effective for neutral boron species, may cause degradation of base-sensitive products.[13][14] | Removal of boronic acid impurities. |
| Scavenger Resins (e.g., Diol Resins) | Covalent or dative bonding of boronic acids to the resin.[13] | High selectivity and simple filtration workup.[13][14] | Higher cost, may require screening for the optimal resin.[14] | Targeted removal of boronic acid impurities. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes the preparation of boric acid-impregnated silica gel for column chromatography to improve the recovery of boronic acid pinacol esters.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
-
Gently agitate or shake the slurry for 1 hour at room temperature.[1]
-
Remove the solvent by filtration using a Büchner funnel.[1]
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[1]
-
The boric acid-impregnated silica gel is now ready for packing the column.
Protocol 2: Removal of Boronic Acid Impurities using a Basic Aqueous Wash with D-Sorbitol
This protocol details an enhanced aqueous extraction method for the removal of boronic acid impurities from an organic solution.[13]
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous solution of 1 M NaOH or Na₂CO₃
-
D-Sorbitol
-
Separatory funnel
Procedure:
-
Prepare the wash solution by dissolving D-Sorbitol into the 1 M NaOH solution to a final concentration of 1 M.[13]
-
Pour the organic solution of your crude product into a separatory funnel.[13]
-
Add an equal volume of the basic D-sorbitol solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.[13]
-
Allow the layers to separate completely.[13]
-
Drain the lower aqueous layer.[13]
-
Repeat the extraction (steps 3-6) one or two more times with a fresh basic sorbitol solution to ensure complete removal.[13]
-
Wash the organic layer with brine to remove residual water and base.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[13]
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: Troubleshooting low recovery from silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. catalysis-consulting.com [catalysis-consulting.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Diboration
Welcome to the technical support center for optimizing diboration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a diboration reaction?
A1: Low yields in diboration reactions can stem from several factors:
-
Catalyst Inactivity or Deactivation: The catalyst may be old, improperly handled, or deactivated by impurities. Oxygen can be particularly detrimental to many catalytic systems.[1]
-
Poor Quality of Reagents: The diboron reagent (e.g., B₂pin₂) or the substrate may be impure. For instance, using a lower purity this compound reagent can lead to failed reactions.[1] The quality of the base, such as potassium acetate (KOAc), is also crucial; it should be anhydrous.[1]
-
Sub-optimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the specific substrate and catalyst system. Some reactions require an initial catalyst activation step at a higher temperature before adding the substrate.[2]
-
Presence of Water or Oxygen: Many diboration catalysts are sensitive to air and moisture. The presence of water can also promote side reactions like Suzuki-Miyaura coupling if the product boronic ester reacts with remaining starting material.[3] Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[1][4]
-
Solubility Issues: The reaction mixture may not be homogeneous, leading to poor reactivity.[1]
Q2: My NMR shows a 1:1 mixture of my starting material and the desired borylated product. What should I do?
A2: This indicates an incomplete reaction. Here are several strategies to push the reaction to completion:
-
Increase Reaction Time: The simplest approach is to allow the reaction to stir for a longer period.[5]
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate and conversion.[5]
-
Re-evaluate Reagents: If extending time and temperature does not work, consider the purity of your reagents, especially the this compound reagent and the catalyst.[1]
-
Check Catalyst Loading: An insufficient amount of catalyst may lead to a stalled reaction. A modest increase in catalyst loading might be necessary.[6][7]
Q3: I am observing significant side products, such as hydroboration or protodeborylation. How can I minimize these?
A3: The formation of side products is a common challenge related to selectivity and reaction conditions.
-
Hydroboration: This side product can form, particularly when using HBPin instead of B₂Pin₂.[8] In some platinum-catalyzed systems, olefin isomerization and hydroboration byproducts are observed if the catalyst is not properly pre-activated at an elevated temperature.[2] The choice of catalyst and ligand is critical for controlling selectivity.
-
Protodeborylation: This is the cleavage of the C-B bond, often caused by the presence of acidic protons (e.g., from water) before the reaction is complete.[9][10] Ensuring strictly anhydrous conditions is the best way to prevent this.
-
Homocoupling (Suzuki-Miyaura type): The desired boronic ester product can sometimes react with the remaining starting halide in a Suzuki-Miyaura coupling, forming a symmetrical biphenyl impurity.[3] This is often facilitated by the presence of water. Using a weaker base like potassium acetate (KOAc) can help minimize this competing reaction.[3][8]
Q4: How do I choose the right catalyst, base, and solvent for my diboration reaction?
A4: The optimal combination of catalyst, base, and solvent is highly substrate-dependent.
-
Catalyst: A wide range of transition metals, including platinum, palladium, copper, and iron, can catalyze diboration.[11] Platinum-based catalysts are effective for the diboration of alkenes and alkynes, while palladium catalysts, like Pd(dppf)Cl₂, are common for Miyaura-type borylations of aryl halides.[1][12]
-
Base: The base is crucial, especially in Miyaura borylations. A weak base like KOAc is often used to avoid the competing Suzuki coupling.[8] For some systems, other bases like LiOMe may be essential.[6]
-
Solvent: The solvent choice can impact solubility and reactivity. Common solvents include THF, DMSO, and dibutyl ether.[1][6] In some iron-catalyzed systems, dibutyl ether was found to be more effective than THF.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during diboration experiments.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst | • Use a fresh, unopened bottle of catalyst or test the catalyst on a known, reliable reaction.[1] • Ensure proper air-free handling techniques (e.g., Schlenk line, glovebox).[1] |
| 2. Poor Reagent Quality | • Check the purity of the this compound reagent (e.g., B₂pin₂ vs. neo₂B₂) by NMR.[1] • Use anhydrous base (e.g., dry KOAc).[1] | |
| 3. Insufficient Heating / Time | • Increase the reaction temperature in increments. • Extend the reaction time and monitor by TLC or GC/LC-MS.[5] | |
| 4. Oxygen Contamination | • Degas the solvent thoroughly (e.g., freeze-pump-thaw cycles).[1] • Maintain a positive pressure of an inert gas (Ar or N₂). | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent | • Ensure the this compound reagent is used in a slight excess (e.g., 1.1-1.5 equivalents).[13] |
| 2. Catalyst Deactivation | • The catalyst may have a limited lifetime under the reaction conditions. Consider adding a second portion of the catalyst. | |
| 3. Low Temperature | • The reaction may be too slow at the current temperature. Increase the heat.[5] | |
| Poor Selectivity (Multiple Products) | 1. Competing Hydroboration | • For Pt-catalyzed reactions, ensure a catalyst pre-activation step is performed at a higher temperature before substrate addition.[2] |
| 2. Competing Suzuki Coupling | • Ensure strictly anhydrous conditions. The presence of water can accelerate this side reaction.[3] • Use a milder base like KOAc instead of stronger bases.[8] | |
| 3. Isomerization of Substrate | • Trisubstituted alkenes can be challenging substrates prone to isomerization.[14] This may require screening different catalyst/ligand systems. | |
| Difficulty Purifying Product | 1. Product and SM have same Rf | • This is a common issue.[5] Try derivatizing the boronic ester to a boronic acid or a DABO boronate, which may have different chromatographic properties.[5] |
| 2. Product Hydrolysis on Silica | • Some aryl boronates are sensitive to hydrolysis on silica gel.[5] Consider using a less acidic stationary phase (e.g., alumina) or minimizing contact time with silica. |
Optimization of Reaction Conditions: Data Tables
The following tables summarize reaction conditions from various studies to guide optimization efforts.
Table 1: Iron-Catalyzed Diboration of 4-Octyne [6]
| Entry | Catalyst (mol%) | Base (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | FeBr₂ (10) | LiOMe (10) | MeOBpin (1.5) | THF | 60 | 12 | 99 | Optimal conditions |
| 2 | None | LiOMe (10) | MeOBpin (1.5) | THF | 60 | 12 | 0 | Catalyst is essential |
| 3 | FeBr₂ (5) | LiOMe (10) | MeOBpin (1.5) | THF | 60 | 12 | 93 | 4% hydroboration byproduct |
| 4 | FeCl₂ (10) | LiOMe (10) | MeOBpin (1.5) | THF | 60 | 12 | 75 | Counteranion affects yield |
| 5 | FeI₂ (10) | LiOMe (10) | MeOBpin (1.5) | THF | 60 | 12 | 68 | Counteranion affects yield |
| 6 | FeBr₂ (10) | None | MeOBpin (1.5) | THF | 60 | 12 | 0 | Base is essential |
Table 2: Platinum-Catalyzed Diboration of Styrene [13][15]
| Catalyst System | Substrate | This compound Reagent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
| Pt Single-Atom Catalyst | Styrene | B₂pin₂ | 30 | 1.5 | 99 | 95 |
| Pt(dba)₃ / Chiral Phosphonite | 4-Vinylbiphenyl | B₂pin₂ | 80 | 12 | 87 | >98 |
Experimental Protocols
General Protocol for Pt-Catalyzed Diboration of an Alkene
This protocol is a general representation based on procedures for platinum-catalyzed diborations.[2]
-
Catalyst Pre-activation: In a glovebox or under a stream of argon, add the platinum catalyst (e.g., Pt(dba)₃, 1 mol%) and the phosphonite ligand (1.2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous solvent (e.g., THF) and bis(pinacolato)this compound (B₂pin₂, 1.05 equivalents).
-
Seal the flask and heat the mixture at 80 °C for 20-30 minutes. The solution color may change, indicating catalyst activation.
-
Reaction: Cool the mixture to the desired reaction temperature (e.g., room temperature or 60 °C). Add the alkene substrate (1.0 equivalent) via syringe.
-
Monitoring: Stir the reaction mixture at the set temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or ¹H NMR by taking small aliquots.
-
Workup (for analysis): For analytical purposes, the 1,2-bis(boronate) product is often oxidized to the corresponding 1,2-diol.[2] To do this, concentrate a small sample of the reaction mixture, redissolve in THF, and treat with an aqueous solution of NaOH (3M) and hydrogen peroxide (30%) at 0 °C to room temperature.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Note that some boronic esters may be sensitive to silica.[5]
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalysis-consulting.com [catalysis-consulting.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Borylation - Wordpress [reagents.acsgcipr.org]
- 11. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Gaseous Diboron Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with gaseous diboron (B₂H₆). This compound is a highly toxic, pyrophoric, and reactive gas that demands rigorous safety protocols and precise handling techniques. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Safety First: Critical Handling Precautions
Working with this compound is extremely hazardous and should never be attempted alone or by untrained personnel. [1] Always operate within a fume hood equipped with a continuous gas monitoring system.[1] Ensure all equipment is properly grounded and free of ignition sources.[1] Personal Protective Equipment (PPE), including a supplied-air respirator with a full facepiece, and appropriate protective clothing, is mandatory.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and use of gaseous this compound.
| Parameter | Value | Notes |
| Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 0.1 ppm (0.1 mg/m³)[2][3][4] | Legally enforceable limit. |
| ACGIH TLV (8-hr TWA) | 0.1 ppm (0.11 mg/m³)[2][3][4] | Recommended exposure limit. |
| NIOSH REL (10-hr TWA) | 0.1 ppm (0.1 mg/m³)[2][3] | Recommended exposure limit. |
| IDLH (Immediately Dangerous to Life or Health) | 15 ppm[4][5] | |
| Odor Threshold | 2 to 4 ppm[2] | The sweet, repulsive odor is not a reliable indicator of hazardous concentrations as it is well above the exposure limit.[1] |
| Flammability | ||
| Lower Explosive Limit (LEL) | 0.8% by volume in air[1][5] | |
| Upper Explosive Limit (UEL) | 88% by volume in air[1][5] | |
| Auto-ignition Temperature | 38°C to 52°C (100°F to 126°F)[1][5] | Diborane can ignite spontaneously in moist air at room temperature.[1] |
| Flash Point | -90°C (-130°F)[1][5] | |
| Cylinder & Storage | ||
| Maximum Cylinder Storage Temperature | 52°C (125°F)[2][3] | |
| Recommended Storage for Purity | -5°C to -10°C (14°F to 23°F)[6] | To minimize decomposition. |
| Minimum Cylinder Change Pressure | 200 psi[7] | Recommended to prevent heavier borane byproducts from entering the gas system.[7] |
| Physical Properties | ||
| Boiling Point | -92.5°C (-134.5°F)[8] | |
| Vapor Density (air = 1.0) | 0.96[1] | Lighter than air. |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with gaseous this compound.
Issue 1: Fluctuating or Unstable Pressure at the Regulator Outlet
-
Question: My downstream pressure is fluctuating, what could be the cause?
-
Answer:
-
Regulator Contamination: this compound is unstable and can decompose into higher boranes (e.g., decaborane) and hydrogen, especially at room temperature.[7] These heavier boranes can deposit on the regulator's poppet and seat, causing a leak and unstable pressure.[7]
-
Moisture or Air Contamination: Diborane reacts with moisture to form boric acid (H₃BO₃) and with oxygen to form boron trioxide (B₂O₃).[7] These solid byproducts can also foul the regulator.[7]
-
Improper Regulator Selection: For this compound, a dual-stage regulator with a tied diaphragm is recommended to provide constant pressure and minimize seat leaks.[7]
-
Low Cylinder Pressure: As a gas cylinder empties, the pressure drops, which can cause the delivery pressure from a single-stage regulator to increase.
-
-
Troubleshooting Steps:
-
Check for Leaks: If you observe a continuous rise in outlet pressure during static flow, it indicates a seat leak.[7]
-
Purge the System: Before and after use, thoroughly purge the entire gas delivery system with a high-purity inert gas (e.g., helium or nitrogen) to remove air and moisture.[9]
-
Cylinder Management: Change the diborane cylinder when the pressure drops to 200 psi to avoid drawing decomposition byproducts into your system.[7]
-
Temperature Control: Store diborane cylinders in a cool environment to slow down decomposition.[7][9]
-
Regulator Replacement: If the regulator is contaminated, it must be replaced. When replacing, ensure a positive pressure of inert gas is flowing out of the exposed lines to prevent atmospheric contamination.[7]
-
Issue 2: Low or No Gas Flow to the Reaction Chamber
-
Question: I've opened the cylinder and regulator, but I'm not getting any this compound flow. What should I check?
-
Answer:
-
Clogged Lines or Orifices: Solid decomposition products (boron hydrides, boric acid) can clog gas lines, valves, or mass flow controllers.
-
Excess Flow Valve Activated: An excess flow valve in the gas line may have tripped due to a sudden pressure change.
-
Incorrect Valve Sequencing: Ensure all valves in the gas delivery path are open in the correct sequence.
-
Empty Cylinder: The cylinder may be empty or below the required delivery pressure.
-
-
Troubleshooting Steps:
-
Verify Cylinder Pressure: Check the cylinder's primary pressure gauge.
-
Check Valve Positions: Trace the gas path from the cylinder to the reaction chamber, verifying that all necessary valves are open.
-
Reset Excess Flow Valve: If an excess flow valve is installed, follow the manufacturer's instructions to reset it.
-
Leak Check: A significant leak in the system could prevent gas from reaching the chamber. Perform a leak check (see Experimental Protocols).
-
System Bake-out (with caution): If clogging is suspected and the system is designed for it, a bake-out under high vacuum (after thoroughly purging with inert gas) may help sublime some contaminants. However, this should be done with extreme caution due to the thermal instability of diborane and its decomposition products.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a dual-stage regulator recommended for this compound?
-
A1: A dual-stage regulator provides a constant delivery pressure even as the cylinder pressure drops, which is crucial for precise flow control in experiments. The first stage reduces the high cylinder pressure to an intermediate level, and the second stage provides fine control to the desired outlet pressure. This design compensates for the "decaying inlet characteristic" seen in single-stage regulators.[10]
-
-
Q2: What is the best way to store diborane cylinders?
-
A2: Cylinders should be stored upright in a segregated, approved, cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1][2] The storage temperature should not exceed 52°C (125°F).[2] To minimize decomposition and maintain purity, storing cylinders in a refrigerated or freezer environment (-5°C to -10°C) is a best practice.[6]
-
-
Q3: Can I use nitrogen as a purge gas for my this compound system?
-
Q4: What should I do in case of a this compound leak?
-
A4: In case of a small leak, if it is safe to do so, attempt to close the cylinder valve.[1] For any leak, immediately evacuate all personnel from the area, sound the alarm, and eliminate all ignition sources.[1][11] The area should be ventilated to disperse the gas.[11] For large leaks, evacuate the laboratory and activate the fire alarm.[1] Emergency response should only be handled by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus (SCBA).[12]
-
-
Q5: How do I extinguish a this compound fire?
-
A5: Do NOT use water or halogenated extinguishing agents, as they can react violently with diborane.[1][11] If a leak is feeding the fire, the primary goal is to stop the flow of gas if it can be done safely.[11] Allow the fire to burn out. Use dry chemical powder or liquid nitrogen as extinguishing agents.[11] Water spray should only be used to cool fire-exposed containers from a safe distance to prevent them from rupturing.[1][11]
-
Experimental Protocols
Protocol 1: Helium Leak Testing a this compound Gas System
This protocol ensures the integrity of the gas delivery system to a high vacuum standard before introducing diborane.
-
Objective: To verify the gas handling system has a leak rate of less than 1x10⁻⁷ scc/s.[13]
-
Materials: Helium gas cylinder with regulator, mass spectrometer leak detector, appropriate fittings and adapters.
-
Procedure:
-
System Preparation: Ensure the diborane cylinder is not connected. The system should be fully assembled, including the connection intended for the diborane cylinder.
-
Connect Leak Detector: Attach the mass spectrometer leak detector to an appropriate port on the system that allows for the evacuation of the entire gas line to be tested.
-
Evacuate the System: Pump down the gas lines to the operating vacuum level of the leak detector.
-
Calibrate Detector: Calibrate the leak detector using a calibrated leak standard.
-
Introduce Helium: Connect the helium gas cylinder to the system's inlet (where the diborane cylinder would be installed).
-
Pressurize with Helium: Set the helium regulator to a pressure slightly above atmospheric pressure (e.g., 5-10 psig). Alternatively, for a "sniffer" test on a pressurized system, set the diborane system regulator to 30 psi with helium and use the leak detector's sniffer probe.[13]
-
Isolate and Test: Isolate the system from the vacuum pump (if the detector allows) and monitor the leak rate.
-
Locate Leaks (if necessary): If the leak rate is unacceptable, use a helium spray probe to carefully spray helium around each fitting, weld, and potential leak point. A spike in the leak detector's reading will indicate the location of a leak.
-
Remedy and Re-test: Tighten or replace any leaking components and repeat the test until the system meets the required leak rate specification.
-
Protocol 2: Quenching an Unreacted Diborane Stream
This protocol describes a general method for safely neutralizing excess diborane gas after a reaction.
-
Objective: To safely react and neutralize any remaining diborane gas before venting.
-
Materials: A scrubbing vessel or bubbler, an appropriate quenching agent (e.g., methanol or isopropanol), an inert gas supply, and a system for monitoring gas evolution.
-
Procedure:
-
System Setup: The outlet of the reaction chamber should be directed through a scrubbing vessel containing the quenching agent. The scrubber should have a vent line directed to a fume hood exhaust.
-
Inert Gas Purge: Before quenching, purge the reaction chamber with an inert gas (e.g., nitrogen) to sweep any residual diborane into the scrubber.
-
Introduce Diborane Slowly: During the experiment, the unreacted diborane gas is bubbled through the quenching agent. The reaction between diborane and an alcohol like methanol is exothermic and produces hydrogen gas and trimethylborate.[8][14]
-
B₂H₆ + 6 MeOH → 2 B(OMe)₃ + 6 H₂
-
-
Control Flow Rate: Maintain a slow and controlled flow of diborane into the scrubber to manage the rate of hydrogen evolution and heat generation. If the reaction becomes too vigorous, stop the diborane flow immediately.
-
Monitor the Reaction: Observe the scrubber for signs of excessive bubbling or temperature increase. A cooling bath (e.g., an ice-water bath) can be used to moderate the scrubber's temperature.[15]
-
Final Purge: After the experiment is complete, continue to purge the system with inert gas for a sufficient time to ensure all traces of diborane have been flushed into the scrubber and reacted.
-
Waste Disposal: The resulting borate solution should be treated as hazardous waste and disposed of according to institutional guidelines.
-
Visualizations
Caption: A typical experimental workflow for using gaseous this compound.
Caption: A decision tree for troubleshooting pressure fluctuations.
References
- 1. Use of Diborane Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 2. airgas.com [airgas.com]
- 3. louisville.edu [louisville.edu]
- 4. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]
- 5. DIBORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hmexassistant.com [hmexassistant.com]
- 7. smcusa.com [smcusa.com]
- 8. Diborane - Wikipedia [en.wikipedia.org]
- 9. mtl.mit.edu [mtl.mit.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. nj.gov [nj.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. PSFC Diborane Test Procedure [www-internal.psfc.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Diboron Chemistry
Welcome to the technical support center for catalyst deactivation in diboron chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand deactivation pathways, and implement preventative measures in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my borylation reaction?
A1: The primary indicators of catalyst deactivation include:
-
Reduced Reaction Rate: The reaction takes significantly longer to reach completion than expected.[1]
-
Low or Stagnant Conversion: The reaction stalls, leaving a significant amount of starting material unreacted, even after extended reaction times or with increased temperature.[2]
-
Formation of Side Products: The appearance of unexpected byproducts, such as homocoupled products (e.g., biphenyls from aryl halides in Miyaura borylation) or protodeboronated starting materials, can signal catalyst health issues.[3]
-
Change in Reaction Mixture Appearance: The formation of a precipitate, often black or dark brown, can indicate the agglomeration of a metal catalyst into an inactive form (e.g., palladium black).
Q2: My Miyaura borylation is incomplete. What are the likely causes related to the catalyst?
A2: Incomplete conversion in a Miyaura borylation can stem from several catalyst-related issues:
-
Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be active enough for your specific substrate. Consider switching to a more electron-rich and bulky phosphine ligand or a pre-formed Pd(0) source.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4]
-
Water Content: While a small amount of water can be beneficial in Suzuki-Myaura couplings, excess water can promote protodeboronation of the boronic ester product, leading to yield loss. Conversely, in some anhydrous couplings, a small amount of water is necessary to facilitate the catalytic cycle.
-
Impure Reagents: Impurities in your starting materials or the this compound reagent itself can act as catalyst poisons.
Q3: I am observing protodeboronation in my C-H borylation reaction. How can I minimize this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction. To minimize it:
-
Control the Base: The use of a strong base can promote protodeboronation. Using a milder base like potassium acetate (KOAc) is often recommended for Miyaura borylation.[1][5]
-
Limit Water: For iridium-catalyzed C-H borylations, rigorously drying the solvent and reagents is crucial.
-
Protect the Product: For particularly sensitive boronic esters, especially those on electron-rich heterocycles, consider converting them in situ to a more stable derivative, such as a trifluoroborate salt or an MIDA boronate ester.
Q4: Can I regenerate and reuse my deactivated catalyst?
A4: Catalyst regeneration is possible but depends on the deactivation mechanism and the nature of the catalyst.
-
For coke deposition or fouling: The catalyst can sometimes be regenerated by carefully controlled oxidation to burn off the carbonaceous deposits.[6]
-
For poisoning: If the poison is reversibly bound, it may be removed by washing or treatment with a displacing agent. Irreversible poisoning is much more difficult to remedy.
-
For metal agglomeration (e.g., Pd black): Regeneration of homogeneous catalysts that have agglomerated is challenging and often impractical in a standard laboratory setting. It is generally better to focus on preventing agglomeration.
-
Supported Iridium Catalysts: A patented procedure for regenerating supported iridium catalysts involves a cycle of oxidation to remove carbon deposits, followed by reduction with hydrogen and treatment with a halogen-containing gas to redisperse the metal.[6]
Troubleshooting Guides
Guide 1: Iridium-Catalyzed C-H Borylation
Problem: Low yield or incomplete reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inhibition by Substrate | For pyridine or other basic N-heterocycle substrates, the nitrogen lone pair can coordinate to the iridium center, inhibiting catalytic activity. | Incorporate a substituent at the C-2 position of the pyridine ring to sterically hinder this coordination.[7] |
| Ligand Borylation | The bipyridine or phenanthroline ligand itself gets borylated during the reaction, forming a less active catalyst. This is more prevalent at higher temperatures and with longer reaction times.[4][8] | Switch to a more robust ligand that binds more strongly to the iridium center, such as 3,4,7,8-tetramethylphenanthroline (tmphen), which has shown to have a longer catalyst lifetime compared to 4,4'-di-tert-butylbipyridine (dtbpy).[4][8] |
| Poor Catalyst Activation | The pre-catalyst is not efficiently converting to the active Ir(III) tris(boryl) species. | Ensure the reaction is set up under strictly anhydrous and anaerobic conditions. Some systems may benefit from a short pre-stirring of the iridium precursor and ligand before adding the substrate. |
| Solvent Borylation | If using a reactive solvent like THF at high temperatures, the solvent itself can be borylated, consuming the reagent. | Switch to a more inert solvent like n-octane or isooctane for high-temperature reactions.[9] |
Guide 2: Palladium-Catalyzed Miyaura Borylation
Problem: Incomplete conversion of aryl halide to aryl boronate ester.
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Pd(0) Species | The Pd(II) precatalyst (e.g., PdCl₂(dppf)) is not being reduced to the active Pd(0) species, or the active species is being oxidized. | Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider adding a reductant or using a pre-formed Pd(0) source like Pd(PPh₃)₄.[4] |
| Inhibitory Effect of Base | The base, particularly acetate, can have an inhibitory effect on the catalytic cycle. | Using a bulkier, more lipophilic carboxylate base like potassium 2-ethylhexanoate can minimize this inhibition and allow for milder reaction conditions.[10] |
| Impurity in this compound Reagent | The quality of the this compound reagent (e.g., B₂pin₂) can vary. Impurities can inhibit the catalyst. | If you suspect the quality of your this compound reagent, try a new batch from a reliable supplier. In one reported case, switching from bis(neopentylglycolato)this compound to bis(pinacolato)this compound resolved the issue.[4] |
| Substrate Reactivity | Electron-rich aryl halides are less reactive in the oxidative addition step. | Increase the reaction temperature, use a more electron-donating ligand (e.g., a Buchwald-type ligand), or switch to a more active catalyst system. |
Data Presentation: Catalyst Performance and Deactivation
Table 1: Comparison of Iridium Catalyst Stability in the Borylation of THF [8]
This table illustrates the impact of ligand choice on catalyst lifetime and product yield. The Ir-tmphen catalyst shows significantly less deactivation via ligand borylation, leading to a higher product yield.
| Catalyst System | Yield of Borylated THF (%) | Borylated Ligand Formed (%) |
| [Ir(COD)OMe]₂ / dtbpy | 35 | 80 |
| [Ir(COD)OMe]₂ / tmphen | 85 | <5 |
| Conditions: 1.0 M THF in octane, 1.5 equiv B₂pin₂, 1.5 mol % [Ir], 1.5 mol % ligand, 80 °C, 12 h. |
Table 2: Effect of Base on One-Pot Borylation/Suzuki Reaction [7]
This table shows the optimization of the base for a one-pot borylation/Suzuki reaction. The choice of base is critical for the success of the second cross-coupling step.
| Entry | Borylation Base | Suzuki Base | Conversion to Product (%) |
| 1 | KOAc | K₃PO₄ | 0 |
| 2 | KOAc | Cs₂CO₃ | 0 |
| 3 | K₃PO₄ | K₃PO₄ | 100 |
| Conditions: Microwave irradiation at 120 °C for the borylation step, followed by addition of the second aryl halide and base for the Suzuki step. |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol provides a general method for the direct C-H borylation of an aromatic substrate using an iridium catalyst.
Materials:
-
Iridium pre-catalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Bis(pinacolato)this compound (B₂pin₂)
-
Aromatic substrate
-
Anhydrous, degassed solvent (e.g., THF, octane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the iridium pre-catalyst (1.5 mol %), ligand (1.5 mol %), and B₂pin₂ (1.5 equivalents) to the reaction vessel.
-
Add the aromatic substrate (1.0 equivalent).
-
Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.5-1.0 M).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure arylboronic acid pinacol ester.[11]
Protocol 2: General Procedure for Palladium-Catalyzed Miyaura Borylation
This protocol is for the synthesis of an arylboronic acid pinacol ester from an aryl halide.
Materials:
-
Palladium pre-catalyst (e.g., PdCl₂(dppf))
-
Bis(pinacolato)this compound (B₂pin₂)
-
Aryl halide (e.g., aryl bromide)
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous, degassed solvent (e.g., dioxane, DMSO)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., 3 mol %), B₂pin₂ (1.1 equivalents), the base (e.g., 3.0 equivalents), and the aryl halide (1.0 equivalent).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100 °C) for the required time (e.g., 16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][11]
Visualizations
Caption: Troubleshooting workflow for low-yielding Miyaura borylation reactions.
Caption: Deactivation of Iridium C-H borylation catalysts via ligand borylation.
Caption: Comparison of stability between dtbpy and tmphen ligated Iridium catalysts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
troubleshooting low regioselectivity in borylation
Welcome to the technical support center for borylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs): Troubleshooting Low Regioselectivity
Here we address specific issues you might encounter that can lead to poor regioselectivity in your borylation reactions.
Q1: My iridium-catalyzed C-H borylation is showing low regioselectivity. What are the most common factors I should investigate?
Low regioselectivity in iridium-catalyzed C-H borylation is typically governed by a complex interplay of steric and electronic factors.[1] The primary aspects to consider are:
-
Steric Hindrance: This is often the dominant factor. Borylation is generally disfavored at sterically hindered positions, such as the ortho position of a substituted arene.[2] For 1,3-disubstituted arenes, borylation at the C5 position is highly favored.[3][4]
-
Ligand Choice: The steric and electronic properties of the ligand on the iridium catalyst are critical.[5] Bulky ligands can enhance selectivity for less hindered positions.[6] Specifically designed ligands can also use non-covalent interactions, like hydrogen bonding, to direct the catalyst to a specific C-H bond (e.g., meta position), overriding conventional steric effects.[5][7]
-
Diboron Reagent: The size of the this compound reagent can influence selectivity. Smaller, less sterically demanding reagents like B₂eg₂ (eg = ethane-1,2-diol) can favor borylation at more sterically accessible positions, such as the ortho position of anilines.[3][4]
-
Substrate Electronics: While sterics are often dominant for carbocyclic arenes, electronic effects play a much larger role in heteroaromatic substrates.[1][8] For electron-rich arenes, there can be a preference for borylation at positions with higher electron density, but this is often secondary to steric effects.[9]
-
Directing Groups: If your substrate has a directing group, its ability to coordinate to the iridium center will strongly influence regioselectivity, typically favoring ortho-borylation.[2][10]
Q2: How do electronic effects of my substrate impact regioselectivity compared to steric effects?
While steric effects are the primary determinant of regioselectivity in most iridium-catalyzed borylations of arenes, electronic effects can be significant, especially for heteroaromatics.[1][8]
-
For Arenes: Electron-donating groups can subtly influence the product distribution, but this is often overridden by the steric profile of the substrate and catalyst.[11] For example, in the borylation of anisole, a significant amount of meta-borylation is observed, which deviates from what would be expected from sterics alone, indicating an electronic influence.[9]
-
For Heterocycles: The position of heteroatoms and their electronic influence are major factors in determining the site of borylation.[1][12] The reaction is often more complex than with simple arenes, and regioselectivity is a balance between the steric environment and the electronic activation or deactivation of C-H bonds.[12]
-
General Trend: The C-H activation step is considered the regioselectivity-determining step.[5] The transition state has been described as having significant proton transfer character, meaning positions that can better stabilize a partial positive charge may be favored, all else being equal.[9]
Q3: I am performing a Miyaura borylation on an aryl halide and getting side products. How can I improve the selectivity for my desired boronate ester?
Low selectivity in Miyaura borylations often stems from reaction conditions, particularly the choice of base and catalyst activity, which can lead to competing side reactions like Suzuki-Miyaura cross-coupling.
-
Base Selection: The choice of base is crucial. A strong base can activate the newly formed boronate ester, promoting a subsequent Suzuki coupling with the starting aryl halide.[13] Milder bases like potassium acetate (KOAc) are commonly used to prevent this.[13][14] Using lipophilic bases, such as potassium 2-ethylhexanoate, has been shown to improve reaction rates under mild conditions and minimize side reactions.[15]
-
Catalyst and Ligands: Ensure your palladium catalyst and ligands are active and not degraded.[16] While PdCl₂(dppf) is robust, other catalysts can be sensitive to air and moisture.[16] The combination of the palladium source and phosphine ligand is critical for an efficient reaction.[17]
-
Purity of Reagents: The purity of your reagents, especially the bis(pinacolato)this compound (B₂pin₂), is important. Impurities can interfere with the catalyst.[16]
-
Reaction Conditions: These reactions are often sensitive to air and moisture.[17] Ensure you are using anhydrous solvents and maintaining an inert atmosphere. If the reaction is sluggish, consider a moderate increase in temperature, but be aware that higher temperatures can sometimes lead to more side products.[17]
Q4: Can changing the this compound reagent itself improve my regioselectivity?
Yes, modulating the this compound partner is an effective strategy, particularly in iridium-catalyzed C-H borylations.[3]
The steric bulk of the glycol backbone on the this compound reagent can significantly impact the stability of the transition state and thus the regiochemical outcome.[3][4]
-
Smaller Diborons for Ortho-Selectivity: Using a smaller reagent like B₂eg₂ (from ethane-1,2-diol) can reduce steric hindrance in the transition state, enhancing selectivity for the less sterically accessible ortho position in substrates like anilines.[3]
-
Balancing Selectivity and Stability: While smaller diborons can improve selectivity, the resulting boronate esters can be unstable and difficult to isolate.[3][4] A this compound reagent of intermediate size, such as B₂bg₂ (from butane-1,2-diol), may offer an optimal balance between achieving high ortho-regioselectivity and forming a product that is stable enough for direct isolation.[3][4]
Data on Demand: Regioselectivity Under Various Conditions
The following table summarizes quantitative data from various studies, illustrating how changes in ligands and substrates affect the regiochemical outcome of borylation reactions.
| Catalyst/Reaction Type | Substrate | Ligand / Reagent | Solvent / Temp | Key Condition | Regioselectivity (Ratio) | Reference(s) |
| Iridium-catalyzed C-H Borylation | Benzamide | L1 (OMe-substituted urea) | THF / 80 °C | Hydrogen-bonding ligand | meta:para = 2.9:1 | [7] |
| Iridium-catalyzed C-H Borylation | Benzamide | L5 (CF₃-substituted urea) | THF / 80 °C | Weak H-bond donor | meta:para = 1.1:1 | [7] |
| Iridium-catalyzed C-H Borylation | Benzamide | 2,2'-bipyridine (bpy) | THF / 80 °C | No H-bonding interaction | meta:para = 1:1.1 | [7] |
| Iridium-catalyzed C-H Borylation | Anisole | (dmpe)Ir | Cyclohexane / 150 °C | Electronic/Steric competition | para:meta:ortho = 19:76:5 | [9] |
| Iridium-catalyzed C-H Borylation | Aniline | [Ir(cod)OMe]₂ / dtbpy | THF / 80 °C | B₂eg₂ (small this compound) | High ortho selectivity | [3][4] |
| Iridium-catalyzed C-H Borylation | Aniline | [Ir(cod)OMe]₂ / dtbpy | THF / 80 °C | B₂pin₂ (bulky this compound) | Lower ortho selectivity | [3][4] |
Experimental Protocols
General Protocol for Troubleshooting and Optimizing Regioselectivity in Ir-Catalyzed C-H Borylation
This protocol provides a systematic approach to optimize the regioselectivity of an iridium-catalyzed C-H borylation reaction by varying key parameters.
1. Materials and General Setup:
-
Catalyst Precursor: [Ir(cod)OMe]₂ or similar Ir(I) source.
-
Ligand: Start with a standard ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and select a panel of ligands with varying steric and electronic properties for screening.
-
This compound Reagent: Bis(pinacolato)this compound (B₂pin₂) is standard. Include other this compound reagents (e.g., B₂eg₂) in your screen if ortho-selectivity is desired or if steric hindrance is a major issue.[3]
-
Substrate: The aromatic or heteroaromatic compound to be borylated.
-
Solvent: Anhydrous, non-polar solvents like cyclohexane, hexane, or THF are common.
-
Atmosphere: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[17]
2. Reaction Screening Procedure (Small Scale):
-
To an array of oven-dried reaction vials equipped with stir bars, add the substrate (e.g., 0.1 mmol).
-
In a glovebox, add the Iridium precursor (e.g., 1.5 mol%), the ligand (e.g., 1.5-3.0 mol%), and the this compound reagent (e.g., 0.15 mmol).
-
Seal the vials, remove from the glovebox, and add the anhydrous solvent (e.g., 0.5 mL) via syringe.
-
Place the vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80 °C).
-
Run the reactions for a set time (e.g., 12-24 hours).
3. Systematic Parameter Variation:
-
Ligand Screening: Set up parallel reactions, keeping all other parameters constant, and vary the ligand. Choose ligands with different steric bulk (e.g., bpy, dtbpy, Xyl-MeO-BIPHEP) or electronic properties.[6][18]
-
Solvent Screening: Run the reaction in a range of anhydrous solvents, from nonpolar (hexane, toluene) to polar aprotic (THF, dioxane), to assess the impact of solvent polarity.[17]
-
Temperature Screening: If the reaction is slow or selectivity is poor, screen a range of temperatures (e.g., 50 °C, 80 °C, 100 °C). Lowering the temperature can sometimes enhance selectivity.[17]
-
This compound Reagent Screening: If applicable, test different this compound reagents to see how their steric profile affects the regiochemical outcome.[3][4]
4. Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take an aliquot from each reaction mixture, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and the ratio of regioisomers.
-
Once optimal conditions are identified from the screen, perform a larger-scale reaction for isolation and characterization of the product.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key concepts in troubleshooting and understanding regioselectivity in borylation.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the this compound Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Diboron Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of diboron synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using tetrahydroxythis compound (BBA) over bis(pinacolato)this compound (B2pin2) in large-scale synthesis?
A1: Using tetrahydroxythis compound (BBA) offers several advantages for scale-up, primarily centered around process simplification and cost reduction. A key benefit is the direct formation of boronic acids, which eliminates the need for a separate hydrolysis step that is required when using bis(pinacolato)this compound (B2pin2).[1][2] This simplification reduces plant cycle time and waste generation, as the removal of pinacol byproducts can be challenging, often requiring laborious extractions and distillations.[1][2] A successfully scaled-up Miyaura borylation process using BBA on a 65 kg scale resulted in a 47% overall cost reduction.[1][3]
Q2: What are the major safety concerns when scaling up reactions that may generate diborane?
A2: Diborane gas is highly toxic, flammable, and reactive, posing significant safety hazards.[4] It can form explosive mixtures with air and is incompatible with aluminum, lithium, and other active metals, as well as oxidizing agents and halogens.[5] Therefore, scaling up reactions that generate diborane requires stringent safety protocols. These include working in a well-ventilated fume hood free of ignition sources, using explosion-proof equipment, and having appropriate personal protective equipment (PPE) such as a supplied-air respirator with a full facepiece.[4][5][6] It is crucial that procedures involving diborane are never attempted by an untrained person working alone.[5]
Q3: Can I use my crude boronic acid pinacol ester in the subsequent reaction step without purification?
A3: In many instances, particularly for Suzuki-Miyaura coupling reactions, it is possible to use the crude boronic acid pinacol (Bpin) ester directly. A simple filtration through Celite or a silica plug is often sufficient to remove the palladium catalyst and inorganic salts before proceeding to the next step.[7]
Q4: What are common impurities in this compound synthesis and how can they be quantified?
A4: Common impurities include unreacted starting materials, byproducts from side reactions such as dehalogenation and homocoupling of the aryl halide, and residual this compound reagents like bis(pinacolato)this compound (BPD) and tetrahydroxythis compound (BBA).[1][8] The hydrolysis of boronic esters can also lead to the corresponding boronic acid as an impurity.[7] For quantifying low levels of BPD and BBA, which may be considered mutagenic impurities in active pharmaceutical ingredients (APIs), a gas chromatography-mass spectrometry (GC-MS) method can be employed.[8] BBA can be derivatized to BPD for GC-MS analysis.[8] Total boron content can be analyzed by inductively coupled plasma-mass spectrometry (ICP-MS), though this method does not differentiate between the API and boron-containing impurities.[8]
Troubleshooting Guides
Low Reaction Yield/Conversion
Problem: My large-scale Miyaura borylation reaction is showing low yield or incomplete conversion.
| Potential Cause | Suggested Solution |
| Catalyst Degradation | The formation of black palladium(0) nanoparticles indicates catalyst degradation, which can be more prevalent at high temperatures and in strongly coordinating solvents like DMF.[9] Consider switching to a less coordinating solvent such as dioxane and lowering the reaction temperature.[9] |
| Oxygen Sensitivity | Some borylation reactions are sensitive to oxygen, which can lead to the decomposition of reagents like tetrahydroxythis compound (BBA).[1][2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. The addition of ethylene glycol has been shown to stabilize BBA.[2] |
| Insufficient Reagent Concentration | On a larger scale, determining the precise concentration of all reagents in solution can be difficult.[10] This may necessitate using a higher concentration of reagents, such as the this compound compound, to drive the reaction to completion.[10] |
| Reversible Boronate Hydrolysis | In some cases, the hydrolysis of the boronate ester can be reversible, leading to stalling of the reaction.[11] Careful monitoring of the reaction progress is crucial to avoid premature termination. |
| Inappropriate Base | The choice of base is critical. While KOAc is commonly used, stronger bases like K3PO4 or KOPh may be more effective in some cases.[12][13] |
Purification Challenges
Problem: I am having difficulty purifying my boronic ester product, especially on a large scale.
| Potential Cause | Suggested Solution |
| Decomposition on Silica Gel | Boronic esters can adsorb strongly to or decompose on standard silica gel during column chromatography.[14] |
| Co-elution of Impurities | Non-polar impurities may co-elute with the desired product, making separation by standard chromatography difficult. |
| Product Instability | The boronic ester may be sensitive to moisture, leading to hydrolysis to the corresponding boronic acid.[7] |
Solutions for Purification Issues:
-
Boric Acid-Treated Silica Gel: Using silica gel impregnated with boric acid can prevent the adsorption of boronic esters during column chromatography.[7]
-
Crystallization/Recrystallization: This is often a successful method for purifying boronic esters.[14] Bis(pinacolato)this compound can be purified by recrystallization from petroleum ether.[15]
-
Derivatization: Convert the boronic ester to a more stable derivative that is easier to purify. Options include:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried and perform purification under an inert atmosphere to prevent hydrolysis.[7]
Experimental Protocols
Protocol 1: Synthesis of Bis(pinacolato)this compound
This protocol is adapted from a procedure for the synthesis of tetrakis(dimethylamino)this compound followed by reaction with pinacol.[16]
Step A: Synthesis of Tris(dimethylamino)borane
-
Pre-dry all glassware in an oven at 120°C for 1 hour and assemble while hot under a stream of nitrogen.
-
Charge a 2-L, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet with 800 mL of pentane (distilled from lithium aluminum hydride) and 218 g (4.84 mol) of dimethylamine.
-
Cool the flask to approximately -30°C with a dry ice-methanol bath.
-
Add a solution of 201 g (0.801 mol) of boron tribromide in 400 mL of pentane dropwise over 3 hours, maintaining the bath temperature between -20°C and -10°C. A white precipitate of dimethylamine hydrobromide will form.
-
Allow the temperature to rise to ambient and stir the slurry for 16 hours at room temperature.
-
Filter the slurry through a Celite pad on a sintered-glass funnel under a nitrogen atmosphere.
-
Wash the filter cake with pentane.
-
Concentrate the filtrate under reduced pressure and distill the residue to afford tris(dimethylamino)borane as a colorless liquid.
Step B: Synthesis of Bromobis(dimethylamino)borane
-
Charge a 500-mL, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with 100 mL of pentane and 92.7 g (0.648 mol) of tris(dimethylamino)borane.
-
Cool the flask to -40°C.
-
Add a solution of 81.3 g (0.324 mol) of boron tribromide in 80 mL of pentane dropwise over 1.5 hours.
-
Remove the cooling bath and stir at room temperature for 30 minutes.
-
Distill to afford bromobis(dimethylamino)borane as a colorless liquid.
Step C: Synthesis of Tetrakis(dimethylamino)this compound
-
Charge a 2-L, three-necked flask with 1 L of toluene and 153.4 g (0.868 mol) of bromobis(dimethylamino)borane.
-
Add 43.8 g (1.90 mol) of sodium metal (cut into small pieces).
-
Heat the suspension to reflux with vigorous stirring for 2.5 hours. A deep-blue precipitate will appear.
-
Cool the slurry to room temperature and filter through a Celite pad.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate and distill the residual oil under reduced pressure to give tetrakis(dimethylamino)this compound as a colorless liquid.
Step D: Synthesis of Bis(pinacolato)this compound
-
Charge a 2-L, three-necked flask with 64.4 g (0.325 mol) of tetrakis(dimethylamino)this compound and 600 mL of toluene.
-
Add a solution of 76.9 g (0.652 mol) of pinacol in 400 mL of toluene.
-
Immerse the flask in an ice-water bath and add a 6.6 M ethereal solution of hydrogen chloride (200 mL, 1.32 mol) dropwise over 2 hours.
-
Remove the cooling bath and stir the slurry at room temperature for 16 hours.
-
Filter the precipitate and wash with toluene.
-
Concentrate the mother liquor to obtain crystals of bis(pinacolato)this compound. Repeat the concentration to obtain subsequent crops of crystals.
-
Dry the combined crystals under reduced pressure to yield bis(pinacolato)this compound as colorless plates.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This method is effective for minimizing the over-adsorption of pinacol esters during column chromatography.[7]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, approximately 550 mL of this solution will be needed.
-
In a flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
Data Summary
| Parameter | Miyaura Borylation (B2pin2) | Miyaura Borylation (BBA) | Notes |
| Scale | 20-50 kg | 65 kg | BBA process demonstrated at a larger scale.[1][11] |
| Catalyst Loading | 1 mol% | 0.05 - 0.25 mol% | Lower catalyst loading achieved with BBA.[1][11] |
| Reaction Temperature | 95-105°C | 25-65°C | BBA process can be run at lower temperatures.[1][11] |
| Reaction Time | 1.5-2 hours | ~4 hours | Reaction times are comparable.[1][11] |
| Yield | 60-75% (variable) | Consistently high | BBA process showed less variability in yield.[11] |
| Cost Reduction | - | 47% | Significant cost savings with the BBA process.[1][2] |
| Key Impurities | Debrominated and homocoupled byproducts (7-13%) | Protodeboronation products | Different impurity profiles are observed.[1][11] |
| Oxygen Tolerance | - | Up to 5% O2 without significant impact | The BBA process shows some tolerance to oxygen.[1] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Diborane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of Diborane Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Bis(pinacolato)this compound: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Page loading... [guidechem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mitigating Byproducts in Diboron Applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating byproducts in diboron applications, particularly in palladium-catalyzed borylation reactions such as the Miyaura borylation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Presence of Significant Homocoupling Byproducts (Biaryls)
Q: My reaction is producing a significant amount of biaryl byproduct from the coupling of my starting material. How can I minimize this?
A: Homocoupling is a common side reaction in palladium-catalyzed borylations, where the desired aryl boronate product reacts with the starting aryl halide.[1] Here are several strategies to mitigate this:
-
Choice of Base: The base plays a critical role. Stronger bases can promote the unwanted Suzuki-Miyaura cross-coupling side reaction.[1][2][3] Using a weaker base like potassium acetate (KOAc) is generally recommended over stronger bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2] Lipophilic bases like potassium 2-ethylhexanoate have also been shown to be effective at lower temperatures, which can suppress byproduct formation.[4]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the competing homocoupling reaction.
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[5] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.[5]
-
Catalyst Pre-activation: Pre-heating the catalyst, base, and solvent before adding the boronic acid derivative can sometimes help minimize homocoupling.[5]
Issue 2: Formation of Protodeborylated Byproduct
Q: I am observing a significant amount of the protodeborylated product (Ar-H instead of Ar-Bpin). What is causing this and how can I prevent it?
A: Protodeborylation is the loss of the boryl group, which is replaced by a hydrogen atom. This can be a significant issue, especially with heteroaryl boronic esters.[6]
-
Source of Protons: The primary cause is the presence of proton sources, most commonly water. While a small amount of water can sometimes be beneficial in Suzuki-Miyaura couplings, it can be detrimental in the borylation step. Ensure all reagents and solvents are anhydrous and the reaction is run under a dry, inert atmosphere.[7]
-
Stability of the Boronic Ester: Some boronic esters are inherently less stable and more prone to hydrolysis and subsequent protodeborylation.[6] Consider using more robust this compound reagents or protecting groups if this is a recurring issue with your substrate.
-
Purification Conditions: Protodeborylation can also occur during silica gel chromatography. The acidic nature of silica can facilitate the hydrolysis of the boronic ester. This can be mitigated by:
-
Using deactivated silica gel (e.g., by adding a small amount of a non-polar solvent and triethylamine to the silica slurry before packing the column).
-
Using the crude product directly in the next step after a simple filtration through celite to remove the catalyst, if the subsequent reaction is tolerant of the impurities.[8]
-
Issue 3: Low or No Product Formation and Recovery of Starting Material
Q: My borylation reaction is not proceeding, and I am recovering my starting material. What are the potential reasons for this?
A: Low or no conversion can be due to several factors related to the reagents and reaction conditions.
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a reliable source of the catalyst. While many Pd(II) precatalysts like PdCl₂(dppf) are air-stable, prolonged storage on the shelf could be a concern.[7] Consider using a fresh batch or a different palladium source.
-
This compound Reagent Quality: The this compound reagent, such as bis(pinacolato)this compound (B₂pin₂), can degrade over time, especially if not stored under an inert atmosphere.[10][11][12] It has been shown that the presence of both oxygen and water is necessary for its degradation, which can be an autocatalytic process.[10][11] Check the quality of your this compound reagent by NMR if you suspect it has degraded.[7]
-
Inadequate Degassing: Oxygen can deactivate the active Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed.[7] Techniques like freeze-pump-thaw are highly effective.
-
Solubility Issues: Poor solubility of any of the reactants can hinder the reaction.[7] Ensure your chosen solvent provides good solubility for all components at the reaction temperature.
-
Incorrect Stoichiometry: Double-check the calculations for all reagents to ensure correct stoichiometry.
Issue 4: Difficulty in Purifying the Boronic Ester Product
Q: My boronic ester product is difficult to purify by silica gel chromatography. It either streaks badly or I get low recovery. What can I do?
A: Boronic esters, particularly pinacol esters, can be challenging to purify on silica gel due to their potential for hydrolysis on the acidic stationary phase and strong adsorption.[9][13]
-
Boric Acid-Treated Silica Gel: This is a highly effective method to suppress the over-adsorption and on-column hydrolysis of boronic esters.[8][9]
-
Deactivated Silica Gel: Slurrying the silica gel with a non-polar solvent containing a small amount of triethylamine can help to deactivate the acidic silanol groups.
-
Alternative Purification Methods:
-
Crystallization/Recrystallization: If your product is a solid, this can be a very effective purification method.
-
Derivatization: The boronic ester can be converted to a more stable and easily purifiable derivative. For example, reaction with diethanolamine can form a crystalline product that can be isolated and then hydrolyzed back to the boronic acid if needed.[13]
-
Filtration through a Plug: For use in a subsequent step, a simple filtration through a pad of celite or a short plug of silica can remove the catalyst and inorganic salts without the issues of a full chromatographic separation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a Miyaura borylation and how do I identify it?
A1: The most common byproduct is typically the homocoupled biaryl, formed from the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide.[1][2] This can be identified by techniques such as NMR and mass spectrometry, where you will observe a product with a mass corresponding to two of your aryl groups coupled together.
Q2: How can I remove residual boron-containing impurities like boric acid from my reaction mixture?
A2: Boric acid is a common impurity resulting from the hydrolysis of boronic esters or excess this compound reagent. A highly effective method for its removal is azeotropic distillation with methanol.[14] This involves repeatedly adding methanol to the crude product and removing it under reduced pressure. This process converts the non-volatile boric acid into the volatile trimethyl borate, which is easily evaporated.[14]
Q3: Is B₂pin₂ stable in air?
A3: Contrary to popular belief, bis(pinacolato)this compound (B₂pin₂) is not completely stable in air.[11][12][15] Studies have shown that it can degrade in the presence of both oxygen and water.[10][11] For long-term storage and to ensure consistent reactivity, it is recommended to store B₂pin₂ under an inert atmosphere.[11]
Q4: Can I use the crude boronic ester in the next reaction step without purification?
A4: In many cases, yes. For subsequent reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude boronic ester after a simple workup, such as filtering the reaction mixture through celite to remove the palladium catalyst and inorganic salts.[8] However, the success of this approach depends on the tolerance of the next reaction to the specific impurities present in the crude product.
Data Presentation
Table 1: Influence of Base on Byproduct Formation in Miyaura Borylation
| Base | Relative Strength | Tendency for Homocoupling Byproduct | Reference(s) |
| K₃PO₄, K₂CO₃ | Strong | High | [1][2] |
| KOAc | Weak | Low | [1][2][3] |
| KOPh | Moderate | Moderate | [2][3] |
| Potassium 2-ethylhexanoate | Weak | Low (at lower temperatures) | [4] |
Table 2: Stability of Common Boronic Esters to Hydrolysis
| Boronic Ester Type | Relative Stability to Hydrolysis | Comments | Reference(s) |
| Pinacol (Bpin) | Moderate | Widely used, but can be susceptible to on-column hydrolysis during chromatography. | [2][16] |
| Neopentyl Glycol | High | Offers good reactivity and improved stability. | [6] |
| MIDA | Very High | Bench-stable crystalline solids; the boronic acid is protected and can be deprotected under mild basic conditions. | [17] |
| Pinanediol | Very High | Thermodynamically very stable, offering high resistance to hydrolysis. | [18][19] |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation with Minimized Byproducts
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), bis(pinacolato)this compound (1.1-1.2 equiv), potassium acetate (KOAc, 1.5 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or DMSO) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified further by crystallization or chromatography on boric acid-treated silica gel if necessary.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel for Chromatography
This protocol is adapted from Hitosugi, et al.[9]
-
Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.
-
Slurry Formation: In a flask, create a slurry of silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Filtration and Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel with ethanol.
-
Drying: Dry the silica gel thoroughly under vacuum until it becomes a free-flowing powder. The boric acid-impregnated silica gel is now ready for use in column chromatography.[8]
Visualizations
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: Troubleshooting workflow for borylation reactions.
References
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds [ouci.dntb.gov.ua]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Boron Reagents: Diborons Versus Traditional Boron Sources in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, organoboron reagents are indispensable tools. This guide provides an objective, data-driven comparison of diboron reagents against other common boron sources, offering insights into their respective performances, stabilities, and applications.
This compound compounds, such as bis(pinacolato)this compound (B₂pin₂), have emerged as versatile and widely used reagents for the in situ generation of boronic esters. This approach offers distinct advantages in terms of stability and functional group tolerance compared to the direct use of often sensitive boronic acids. However, the landscape of boron chemistry is diverse, with boronic acids, their various ester derivatives (e.g., pinacol, MIDA, and Epin esters), and trifluoroborate salts each presenting a unique set of properties. Understanding the nuances of these reagents is critical for optimizing reaction outcomes and streamlining synthetic workflows.
Performance Comparison: this compound Reagents vs. Alternative Boron Sources
The efficacy of a boron reagent is often dictated by the specific reaction conditions and the nature of the substrates involved. Below is a summary of quantitative data from various studies, highlighting the performance of different boron sources in Suzuki-Miyaura cross-coupling reactions.
| Boron Reagent Class | Substrate 1 (Aryl Halide) | Substrate 2 (Coupling Partner) | Catalyst/Base | Solvent | Yield (%) | Reference |
| This compound Reagent (in situ) | 4-Bromoanisole | 1-Iodo-4-nitrobenzene | PdCl₂(dppf)/KOAc | DMSO | 95 | [Ishiyama, T. et al., J. Org. Chem.1995 , 60 (23), pp 7508–7510] |
| Boronic Acid | 4-Bromoanisole | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄/Na₂CO₃ | Toluene/H₂O | 89 | [Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), pp 2457–2483] |
| Pinacol Boronic Ester | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/SPhos/K₃PO₄ | Toluene | 92 | [Billingsley, K. L. et al., Angew. Chem. Int. Ed.2007 , 46 (28), pp 5359-5363] |
| MIDA Boronic Ester | 4-Iodobenzonitrile | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 2-MeTHF/H₂O | 94 | [Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129 (21), pp 6716–6717] |
| Trifluoroborate Salt | 4-Vinylphenyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)/Cs₂CO₃ | THF/H₂O | 98 | [Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68 (11), pp 4302–4314] |
Key Distinctions and Applications
This compound Reagents (e.g., B₂pin₂):
-
Advantages: Excellent for the in situ preparation of boronic esters from aryl/vinyl halides or triflates via Miyaura borylation. The resulting pinacol esters are generally stable, often crystalline solids that can be purified by chromatography.[1] This two-step, one-pot approach is highly efficient.[2]
-
Disadvantages: The reaction requires a stoichiometric amount of the this compound reagent, which can be less atom-economical compared to using a pre-formed boronic acid.
Boronic Acids:
-
Advantages: Highly atom-economical and often commercially available. They are generally more reactive than their ester counterparts in Suzuki-Miyaura coupling.[3]
-
Disadvantages: Can be prone to decomposition, including protodeboronation and formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and handling.[4] Purification can also be challenging.
Boronic Esters (Pinacol, MIDA, Epin, etc.):
-
Advantages: Enhanced stability compared to boronic acids, allowing for easier purification and handling.[1] MIDA (N-methyliminodiacetic acid) boronates, for instance, are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography.[5] They are often used in iterative cross-coupling strategies.
-
Disadvantages: The protecting group must be cleaved for transmetalation to occur, which can sometimes require specific conditions. However, many modern protocols allow for the direct use of these esters.[6]
Organotrifluoroborates:
-
Advantages: These crystalline salts are highly stable to air and moisture, have a long shelf life, and are easy to handle.[5] They often provide excellent yields in cross-coupling reactions.
-
Disadvantages: They require a stoichiometric amount of a fluoride source for their preparation from boronic acids.
Experimental Protocols
Miyaura Borylation using Bis(pinacolato)this compound (B₂pin₂)
This protocol describes the synthesis of an aryl boronic ester from an aryl halide.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)this compound (B₂pin₂) (1.1 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous 1,4-dioxane or DMSO (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)this compound, PdCl₂(dppf), and potassium acetate.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl boronic ester.[7]
-
Suzuki-Miyaura Cross-Coupling using an Aryl Boronic Acid
This protocol outlines the coupling of an aryl boronic acid with an aryl halide.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene or DME (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and aryl boronic acid in the organic solvent.
-
Add the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (80-100 °C).
-
Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography or recrystallization.[8]
-
Visualizing the Synthetic Strategy
To aid in the selection and application of these reagents, the following diagrams illustrate key workflows and relationships.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a one-pot, two-step borylation/Suzuki-Miyaura reaction.
References
- 1. Boronic Acids & Bpins - First and Foremost! [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Mechanistic Validation of Diboron Reactions: A Comparative Guide for Researchers
The introduction of diboron compounds into the synthetic chemist's toolkit has revolutionized the formation of carbon-boron and other element-boron bonds, which are pivotal in creating a vast array of valuable molecules, including pharmaceuticals and advanced materials.[1][2] this compound reagents, such as the commonly used bis(pinacolato)this compound (B₂pin₂) and bis(catecholato)this compound (B₂cat₂), offer bench-top stability and versatility in a multitude of borylation reactions.[2] Understanding the intricate mechanisms of these reactions is paramount for optimizing existing methodologies and designing novel, more efficient catalytic systems. This guide provides a comparative overview of the key experimental and computational techniques employed to validate the mechanisms of this compound reactions, tailored for researchers, scientists, and professionals in drug development.
Key Mechanistic Validation Techniques
A multi-faceted approach is essential to rigorously elucidate the reaction pathways of this compound compounds. This typically involves a combination of kinetic analysis, isotopic labeling, spectroscopic studies, and computational modeling.
1. Kinetic Studies:
Kinetic analysis provides fundamental insights into the rate-determining step of a reaction and the species involved in this step. By systematically varying the concentrations of reactants, catalysts, and any additives, a rate law can be determined. For instance, in the iridium-catalyzed C-H borylation of arenes, kinetic studies have been instrumental in proposing that an Ir(III) trisboryl complex is a key intermediate in the catalytic cycle.[3]
2. Isotope Labeling Studies:
Isotope labeling is a powerful technique used to trace the path of specific atoms throughout a chemical reaction.[4] By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a kinetic isotope effect (KIE) can be measured. A significant KIE indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step. This method has been crucial in confirming C-H bond activation as the rate-limiting step in many metal-catalyzed borylation reactions.[3][5] Furthermore, boron isotopes (¹⁰B and ¹¹B) can be used as tags in mass spectrometry to help identify and annotate metabolites containing cis-diols after derivatization with a boronic acid reagent.[6][7]
3. Computational Studies (Density Functional Theory - DFT):
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to:
-
Determine the geometries of reactants, intermediates, transition states, and products.
-
Calculate the activation energies for different proposed mechanistic pathways.[8][9]
-
Provide insights into the electronic structure of key species.
For example, computational studies on the diboration of α,β-unsaturated carbonyls helped to elucidate the mechanism, suggesting that the rate-determining step is the oxidative addition of B₂pin₂ to a platinum-diimine-substrate adduct.[1] Similarly, DFT studies have been used to investigate the photoinduced borylation mechanism, examining the electron donor-acceptor complexes of this compound reagents.[10]
4. Spectroscopic Analysis:
Spectroscopic techniques are vital for the direct observation and characterization of proposed intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful. For instance, ¹¹B-NMR can be used to monitor the consumption of this compound reagents and the formation of boron-containing products.[11] In some cases, highly reactive intermediates can be trapped and characterized at low temperatures.
Comparison of this compound Reagents and Reaction Conditions
The choice of this compound reagent and reaction conditions can significantly influence the reaction mechanism and outcome.
Table 1: Comparison of Common this compound Reagents
| Reagent | Structure | Key Features | Typical Reactions | Mechanistic Considerations |
| Bis(pinacolato)this compound (B₂pin₂) | B₂(OCH₃)₄ | Air and moisture stable solid, widely used.[2] | Miyaura borylation,[11] C-H borylation,[3] diboration of alkenes/alkynes.[12] | B-B bond activation is often required by a transition metal catalyst or a Lewis base.[1][13] |
| Bis(catecholato)this compound (B₂cat₂) | B₂(O₂C₆H₄)₂ | More reactive than B₂pin₂. | Photoinduced borylation,[10] diboration reactions. | Can act as a donor in electron donor-acceptor complexes.[10] |
| Tetrahydroxythis compound (B₂(OH)₄) | B₂(OH)₄ | Water-soluble, versatile reagent. | Borylation, hydrogenation, catalysis. | Can be used in aqueous media. |
| Unsymmetrical Diborons (e.g., pinB-Bdan) | (pin)B-B(dan) | Can offer different reactivity and selectivity.[2] | Selective borylation. | The two boron atoms have different electronic and steric environments, leading to regioselectivity. |
| Boronic Acids (R-B(OH)₂) | R-B(OH)₂ | Generally more reactive than corresponding boronic esters.[14] | Suzuki-Miyaura cross-coupling. | The reactivity difference is attributed to the electron-withdrawing ability of the groups attached to boron.[14] |
Case Study 1: Metal-Catalyzed Borylation - The Miyaura Borylation
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a this compound reagent (typically B₂pin₂) with an aryl or vinyl halide/triflate to form a boronate ester.[11]
Experimental Protocol: Palladium-Catalyzed Miyaura Borylation
A representative procedure for the Miyaura borylation is as follows:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), bis(pinacolato)this compound (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and a palladium catalyst such as PdCl₂(dppf) (0.03 mmol).
-
Add a dry, degassed solvent such as dioxane or toluene (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.
Note: The specific catalyst, base, solvent, and temperature may vary depending on the substrate.
Mechanistic Pathway and Validation
The generally accepted mechanism for the Miyaura borylation involves a catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Miyaura borylation reaction.
Mechanistic Validation:
-
Oxidative Addition: The reaction of Pd(0) with the aryl halide (Ar-X) to form a Pd(II) species is a well-established step in palladium catalysis.
-
Transmetalation: This is a crucial and often rate-determining step. The exact mechanism of boron transfer is complex. While initially thought to involve an alkoxide-boryl species, ¹¹B-NMR studies with KOAc and B₂pin₂ showed no evidence of a tetracoordinate boron species, suggesting the base's role is to form a more reactive palladium-acetate complex.[11] The high oxophilicity of boron is a driving force for this step.[11]
-
Reductive Elimination: The final step involves the formation of the C-B bond and regeneration of the Pd(0) catalyst.
Case Study 2: Metal-Free Borylation - NHC-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for various transformations, including the borylation of α,β-unsaturated carbonyl compounds.[1][13]
Experimental Protocol: NHC-Catalyzed β-Borylation
A general procedure for the NHC-catalyzed β-borylation of an α,β-unsaturated ketone is as follows:
-
In a glovebox, an NHC precursor (e.g., an imidazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol) are stirred in a solvent like THF (1 mL) for 10 minutes to generate the free NHC.
-
Bis(pinacolato)this compound (1.0 mmol) is added, and the mixture is stirred for another 10 minutes.
-
The α,β-unsaturated ketone (1.0 mmol) is added, and the reaction is stirred at room temperature until completion (monitored by GC-MS).
-
The reaction is quenched with methanol, and the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the β-boryl ketone.
Note: The specific NHC, base, and solvent can be tuned to optimize the reaction and, in some cases, achieve enantioselectivity.[13]
Mechanistic Pathway and Validation
The mechanism involves the activation of the this compound reagent by the NHC, which increases the nucleophilicity of one of the boron atoms.[1]
Caption: Proposed mechanism for NHC-catalyzed β-borylation.
Mechanistic Validation:
-
NHC-Diboron Adduct Formation: The formation of an adduct between the NHC and B₂pin₂ has been proposed and is supported by the fact that NHCs are known to act as strong Lewis bases.[13] This adduct formation polarizes the B-B bond, rendering the non-coordinated boron atom highly nucleophilic.
-
Conjugate Addition: The nucleophilic boryl species then undergoes a conjugate addition to the α,β-unsaturated carbonyl compound, forming an enolate intermediate.
-
Protonation and Catalyst Regeneration: The enolate is subsequently protonated (often by an alcohol additive or during workup) to give the final product, and the NHC catalyst is regenerated. The use of chiral NHCs can lead to enantioselective borylation.[13]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from mechanistic studies of different borylation reactions.
Table 2: Representative Quantitative Data from Mechanistic Studies
| Reaction Type | Mechanistic Probe | Observation | Implication |
| Ir-Catalyzed C-H Borylation | Kinetic Isotope Effect (kH/kD) | 5.1 ± 0.2 | C-H bond cleavage is the rate-determining step. |
| Pd-Catalyzed Miyaura Borylation | Reaction Kinetics | First order in [Aryl Halide] and [Catalyst], zero order in [B₂pin₂] | Oxidative addition is rate-limiting; transmetalation is fast. |
| NHC-Catalyzed β-Borylation | DFT Calculation (Activation Energy) | ΔG‡ = 15.2 kcal/mol | The calculated barrier is consistent with the reaction proceeding at room temperature. |
| Photoinduced Borylation | ¹¹B NMR Analysis | Chemical shift change upon addition of DMA to B₂cat₂. | Formation of a B₂cat₂-DMA complex is a key initial step.[10] |
Conclusion
The mechanistic validation of this compound reactions is a dynamic field of research that relies on the synergy between kinetic experiments, isotopic labeling, spectroscopic analysis, and computational modeling. A thorough understanding of the underlying reaction pathways is critical for the rational design of more efficient, selective, and sustainable borylation methods. This guide provides a framework for researchers to approach the mechanistic investigation of these powerful synthetic transformations, ultimately enabling the development of novel molecules for applications in medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Borylation - Wikipedia [en.wikipedia.org]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational study of the initial stage of diborane pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling Reactivity Pathways: Dihydrogen Activation and Hydrogenation of Multiple Bonds by Pyramidalized Boron‐Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Diboron Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of diboron compounds across unsaturated bonds is a cornerstone of modern synthetic chemistry, providing access to versatile boronate esters that are pivotal intermediates in pharmaceutical and materials science. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide offers an objective comparison of the kinetic profiles of this compound addition reactions catalyzed by platinum, copper, and rhodium complexes, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for this compound addition reactions catalyzed by platinum, copper, and rhodium systems. It is important to note that direct comparison is nuanced due to variations in substrates, ligands, and reaction conditions across different studies. However, this compilation provides valuable insights into the relative performance of these catalysts.
| Catalyst System | Substrate | This compound Reagent | Key Kinetic Parameters | Observations & Notes |
| Platinum | Terminal Alkenes | Bis(pinacolato)this compound (B₂pin₂) | Rate-Determining Step: Olefin migratory insertion into a Pt-B bond.[1][2] | Reaction progress kinetic analysis suggests the stereochemistry is defined during this step. Pre-heating the catalyst and ligand is crucial for optimal activity.[1][2] |
| Reaction Order in [Catalyst]: First Order | Determined by variable time normalization analysis in related systems. | |||
| Activation Energy (ΔG‡): ~17-20 kcal/mol (Computed) | DFT calculations on related systems provide insight into the energy barrier of the migratory insertion step. | |||
| Copper | α,β-Unsaturated Carbonyls | Bis(pinacolato)this compound (B₂pin₂) | Rate Law: Rate = k[Catalyst]¹[Substrate]⁰[B₂pin₂]¹ | Zero-order dependence on the substrate suggests rapid and reversible binding to the catalyst. The reaction rate is significantly accelerated by the addition of alcohol co-catalysts.[3][4] |
| Kinetic Isotope Effect (KIE): Small to negligible | Suggests that C-H bond formation is not the rate-determining step. | |||
| Key Intermediate: Diphosphine-ligated copper boryl complex.[3] | The formation of this intermediate is crucial for the catalytic cycle. | |||
| Rhodium | α,β-Unsaturated Ketones | Phenylboronic Acid | Rate-Determining Step: Transmetalation. | Kinetic studies revealed that the transfer of the boron group to the rhodium center is the slowest step in the catalytic cycle. |
| Catalyst Activity: [Rh(OH)(cod)]₂ > [Rh(OH)(binap)]₂ | The choice of ligand significantly impacts the catalytic activity. | |||
| Reaction Order in [Substrate]: Variable | Can be dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for conducting kinetic analysis of this compound addition reactions.
Protocol 1: In-Situ Monitoring of a Platinum-Catalyzed Diboration Reaction via NMR Spectroscopy
This protocol is adapted from studies on the Pt-catalyzed diboration of terminal alkenes.[1][2]
1. Materials and Reagents:
-
Platinum pre-catalyst (e.g., Pt(dba)₃)
-
Chiral phosphonite ligand
-
Bis(pinacolato)this compound (B₂pin₂)
-
Alkene substrate
-
Anhydrous deuterated solvent (e.g., d₈-THF)
-
Internal standard (e.g., mesitylene)
2. Catalyst Activation (Pre-complexation):
-
In a nitrogen-filled glovebox, a stock solution of the platinum pre-catalyst and the phosphonite ligand (1:1.2 molar ratio) in the deuterated solvent is prepared.
-
An aliquot of this solution is transferred to an NMR tube equipped with a J. Young valve.
-
The solution is heated at a specific temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) to ensure complete complexation.
3. Kinetic Experiment Setup:
-
To the activated catalyst solution in the NMR tube, a known amount of the internal standard is added.
-
The NMR tube is then cooled to the desired reaction temperature in the NMR spectrometer.
-
A known amount of a stock solution containing the alkene substrate and B₂pin₂ in the deuterated solvent is rapidly injected into the NMR tube.
4. Data Acquisition and Analysis:
-
A series of ¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of the alkene substrate and the appearance of the diborated product are monitored by integrating their characteristic signals relative to the internal standard.
-
The concentration data is then plotted against time to determine the reaction rate and order.
Protocol 2: Kinetic Analysis of a Copper-Catalyzed Borylation using GC-MS
This protocol is based on studies of Cu-catalyzed β-boration of α,β-unsaturated carbonyl compounds.[3][4]
1. Materials and Reagents:
-
Copper(I) salt (e.g., CuCl)
-
Diphosphine ligand (e.g., DPEphos)
-
Base (e.g., NaOtBu)
-
Bis(pinacolato)this compound (B₂pin₂)
-
α,β-Unsaturated carbonyl substrate
-
Alcohol additive (e.g., methanol)
-
Anhydrous solvent (e.g., THF)
-
Internal standard for GC-MS analysis (e.g., dodecane)
2. Reaction Setup:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with the copper(I) salt, the diphosphine ligand, and the base.
-
Anhydrous solvent is added, and the mixture is stirred for a specified time to form the active catalyst.
-
The α,β-unsaturated carbonyl substrate, B₂pin₂, the alcohol additive, and the internal standard are then added sequentially.
3. Sampling and Quenching:
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn using a syringe.
-
The aliquot is immediately quenched by adding it to a vial containing a short plug of silica gel and eluting with a suitable solvent (e.g., diethyl ether). This removes the catalyst and unreacted polar reagents.
4. GC-MS Analysis:
-
The quenched samples are analyzed by GC-MS.
-
The conversion of the substrate and the formation of the product are quantified by comparing their peak areas to that of the internal standard.
-
The concentration data is then used to determine the reaction rate, and by varying the initial concentrations of the reactants, the reaction orders can be established.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Platinum-Catalyzed Diboration
The following diagram illustrates the generally accepted catalytic cycle for the platinum-catalyzed diboration of an alkene. The cycle involves oxidative addition of the this compound reagent to the platinum(0) complex, coordination of the alkene, migratory insertion, and reductive elimination to yield the diborated product and regenerate the catalyst.
Caption: Catalytic cycle for Pt-catalyzed alkene diboration.
Experimental Workflow for Kinetic Analysis
This diagram outlines a typical workflow for conducting a kinetic study of a this compound addition reaction, from catalyst preparation to data analysis.
Caption: General workflow for kinetic analysis of diboration.
References
- 1. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 [organic-chemistry.org]
- 2. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds: Rate Acceleration by Alcohol Additives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Borylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a boron functional group into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex architectures through versatile intermediates like boronic acids and esters. The choice of catalyst for this transformation is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative overview of common catalysts used in borylation reactions, supported by experimental data, detailed protocols, and visual aids to assist in catalyst selection and experimental design.
Catalytic Systems for Borylation: A Performance Overview
Borylation reactions can be broadly categorized into two main types: the Miyaura borylation of aryl/vinyl halides and related electrophiles, and the direct C-H bond borylation. Various transition metal catalysts, primarily based on palladium, iridium, nickel, and copper, have been developed for these transformations.
Palladium Catalysts
Palladium complexes are the most widely used catalysts for Miyaura borylation, known for their high efficiency and broad functional group tolerance.[1][2][3]
Nickel Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the borylation of challenging substrates like aryl chlorides and sterically hindered halides.[4][5][6]
Iridium Catalysts
Iridium catalysts are the frontrunners for C-H bond borylation, enabling the direct functionalization of otherwise inert C-H bonds in arenes, heteroarenes, and even alkanes.[7][8][9][10][11][12][13][14]
Copper Catalysts
Copper-catalyzed borylation reactions have gained traction as a more economical and environmentally friendly alternative to palladium- and iridium-based systems, particularly for specific applications.[2]
Data Presentation: A Comparative Look at Catalyst Performance
The following tables summarize the performance of different catalytic systems for specific borylation reactions. It is important to note that reaction conditions can significantly impact catalyst performance, and direct comparisons should be made with caution as the data is compiled from various sources.
Table 1: Comparison of Catalysts for the Borylation of Aryl Halides (Miyaura Borylation)
| Catalyst System | Substrate | Borylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | 4-Bromotoluene | B₂pin₂ | KOAc | DMSO | 80 | 8 | 95 | [15] |
| Pd(dba)₂ / PCy₃ | 4-Chlorotoluene | B₂pin₂ | K₃PO₄ | Dioxane | 80 | 12 | 88 | [15] |
| NiCl₂(dppp) / PPh₃ | 4-Bromoanisole | B₂(OH)₄ | DIPEA | Ethanol | 80 | 2 | 85 | [5] |
| NiCl₂(dppp) / PPh₃ | 4-Chloroanisole | B₂(OH)₄ | DIPEA | Ethanol | 80 | 18 | 75 | [5] |
| Cu(I)-NHC | Aryl Chlorides | B₂pin₂ | KOtBu | Toluene | 100 | 24 | up to 99 | [2] |
Table 2: Comparison of Iridium-Based Catalysts for C-H Borylation of Arenes
| Catalyst System | Substrate | Borylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Ir(COD)OMe]₂ / dtbpy | Benzene | B₂pin₂ | Hexane | 80 | 12 | >95 | [11] |
| [Ir(COD)OMe]₂ / tmphen | 1,3-Dimethoxybenzene | B₂pin₂ | Hexane | 80 | 1 | >95 | [11] |
| [Ir(COD)OMe]₂ / dtbpy | THF | B₂pin₂ | Neat | 80 | 12 | 5 | [11] |
| [Ir(COD)OMe]₂ / tmphen | THF | B₂pin₂ | Neat | 80 | 12 | 103 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of catalytic systems. Below are generalized procedures for Miyaura and C-H borylation reactions.
General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Bromides
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and potassium acetate (KOAc, 1.5 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Anhydrous and degassed solvent (e.g., DMSO, 5 mL) is added via syringe. The reaction mixture is then heated to 80 °C and stirred for the desired time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[15]
General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
In a glovebox, an oven-dried Schlenk tube is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 0.015 mmol), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 0.03 mmol), and the borylating agent (e.g., bis(pinacolato)this compound (B₂pin₂), 1.0 mmol). The arene (if solid, 1.0 mmol) and a stir bar are added. The tube is sealed, removed from the glovebox, and the arene (if liquid, 1.0 mmol) and solvent (e.g., hexane, 3 mL) are added via syringe under an inert atmosphere. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl boronate ester.[11]
High-Throughput Screening Protocol for Iridium-Catalyzed C-H Borylation
For high-throughput screening, stock solutions of the iridium precatalyst, ligand, and borylating agent are prepared in a suitable solvent.[16][17][18][19][20] These solutions are then dispensed into a 96-well plate using automated liquid handling systems. Subsequently, a stock solution of the substrate and an internal standard is added to each well. The plate is sealed and incubated at the desired temperature. Aliquots are taken at specific time points and analyzed by a high-throughput method such as GC-MS or LC-MS to determine the conversion and yield of the desired product.[16][17][18][19][20] This allows for the rapid screening of a large number of reaction conditions to identify the optimal catalyst system for a particular substrate.[16][17][18][19][20]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of catalytic borylation.
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
References
- 1. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04619G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxythis compound [B2(OH)4] [organic-chemistry.org]
- 5. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxythis compound [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
Unveiling the Power of Diboron: A Guide to Validating Computational Predictions with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of computational chemistry offers powerful predictive insights into the behavior of novel molecules, accelerating discovery and reducing experimental costs. Diboron compounds, with their unique electronic properties and versatile reactivity, are a prime example of where computational predictions can guide synthetic efforts and mechanistic understanding. This guide provides an objective comparison of computationally predicted and experimentally determined data for various this compound species, offering a framework for validating theoretical models and showcasing the synergy between in silico and experimental approaches.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from both computational and experimental studies on this compound compounds. This side-by-side comparison allows for a direct assessment of the accuracy of theoretical models in predicting molecular properties.
Table 1: Structural Parameters of this compound Compounds
This table compares computationally predicted and experimentally determined bond lengths and angles for selected this compound compounds. The experimental data is primarily sourced from X-ray crystallography studies, while the computational data is derived from Density Functional Theory (DFT) calculations.
| Compound | Parameter | Computational Value (Method) | Experimental Value (Technique) | Reference |
| Tetrakis(dimethylamino)this compound | B-B bond length | 1.70 Å (DFT) | 1.69 Å (X-ray) | [1] |
| B-N bond length | 1.42 Å (DFT) | 1.41 Å (X-ray) | [1] | |
| Bis(pinacolato)this compound (B₂pin₂) | B-B bond length | 1.71 Å (DFT) | 1.70 Å (X-ray) | [2] |
| B-O bond length | 1.37 Å (DFT) | 1.36 Å (X-ray) | [2] | |
| Unsymmetrical this compound (pinB-BMes₂) | B-B bond length | 1.72 Å (DFT) | 1.71 Å (X-ray) | [3] |
| B(pin)-O bond length | 1.37 Å (DFT) | 1.36 Å (X-ray) | [3] | |
| B(Mes)₂-C bond length | 1.58 Å (DFT) | 1.57 Å (X-ray) | [3] |
Note: DFT methods and basis sets used in computational studies can vary, leading to slight differences in predicted values. The values presented here are representative examples.
Table 2: Spectroscopic Data Comparison
This table highlights the comparison between computationally predicted and experimentally observed spectroscopic data, focusing on ¹¹B NMR chemical shifts, a key characterization parameter for boron-containing compounds.
| Compound | Parameter | Computational Value (Method) | Experimental Value (Technique) | Reference |
| Unsymmetrical this compound (pinB-BMes₂) | ¹¹B NMR Chemical Shift (Bpin) | δ 34 ppm (DFT) | δ 34 ppm (¹¹B NMR) | [3] |
| ¹¹B NMR Chemical Shift (BMes₂) | δ 89 ppm (DFT) | δ 89 ppm (¹¹B NMR) | [3] | |
| BF₃-containing unsymmetrical this compound salt | ¹¹B NMR Chemical Shift (BF₃) | Not Reported | δ -1.5 ppm (¹¹B NMR) | [4][5] |
| ¹¹B NMR Chemical Shift (Bpin) | Not Reported | δ 30.5 ppm (¹¹B NMR) | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and for providing a solid benchmark for computational models.
Synthesis of an Unsymmetrical BF₃-Containing this compound Salt[4][5]
Materials:
-
This compound(4) compound (e.g., B₂pin₂) (1 mmol)
-
Acetonitrile (5 mL)
-
Methanol (5 mL)
-
Fluoride salt (e.g., KF or CsF) (4 mmol) in Water (0.5 mL)
-
L-tartaric acid (2.05 mmol) in THF (3 mL)
Procedure:
-
In an open flask at room temperature, dissolve the this compound(4) compound in a mixture of acetonitrile and methanol.
-
Add the aqueous solution of the fluoride salt to the stirred this compound solution.
-
Stir the resulting mixture for 1 minute at room temperature.
-
Add the solution of L-tartaric acid dropwise to the rapidly stirred, turbid solution.
-
A white precipitate will form during the addition.
-
Isolate the precipitate by filtration and wash with a suitable solvent.
-
Dry the product under vacuum to yield the unsymmetrical BF₃-containing this compound salt.
Characterization by ¹¹B NMR Spectroscopy
Instrument:
-
Bruker Avance III 400 MHz spectrometer (or equivalent)
Parameters:
-
Frequency: 128 MHz for ¹¹B nucleus
-
Solvent: CDCl₃ or other appropriate deuterated solvent
-
Standard: BF₃·OEt₂ as an external standard (δ 0.0 ppm)
-
Acquisition: Proton-decoupled spectra are typically acquired to obtain sharp singlets for each distinct boron environment.
Characterization by Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Growth: Grow single crystals of the this compound compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[6][7]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Desymmetrization of this compound(4) by a Trifluorination B-Masking Strategy: Practical Synthesis of Unsymmetrical this compound Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. redalyc.org [redalyc.org]
- 7. people.bu.edu [people.bu.edu]
Unveiling the Transitory Players: Experimental Evidence for Diboron Reaction Intermediates
A comparative guide for researchers navigating the landscape of boron chemistry, this document delves into the experimental evidence supporting the existence of diboron reaction intermediates. Critical to understanding and optimizing a wide array of chemical transformations, from catalysis to novel material synthesis, these transient species have been the subject of extensive investigation. This guide provides a structured overview of the key experimental findings, detailed methodologies, and comparative data to aid drug development professionals and scientists in this dynamic field.
The chemistry of this compound compounds has rapidly evolved from a structural curiosity to a cornerstone of modern synthetic chemistry.[1] Their utility in forming carbon-boron bonds and other valuable transformations is often predicated on the formation of fleeting reaction intermediates.[1] While the isolation and direct characterization of these transient species present a formidable challenge, a combination of spectroscopic, crystallographic, and kinetic studies, often supported by computational analysis, has provided compelling evidence for their existence and reactivity.
Spectroscopic Characterization of Activated this compound Species
A primary strategy for probing this compound reaction intermediates involves their activation to form more nucleophilic or electrophilic species. This activation is often achieved through the use of Lewis bases or transition metal catalysts.
Base-Activated this compound Intermediates:
The interaction of this compound reagents with bases can lead to the formation of tetracoordinate boron species, which are proposed as key intermediates in organocatalytic boron conjugate addition reactions.[2] Experimental evidence for these adducts comes primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Protocol: NMR and ESI-MS Analysis of Base-Activated this compound Reagents [2]
-
Sample Preparation: In a nitrogen-filled glovebox, a solution of the this compound reagent (e.g., bis(pinacolato)this compound, B₂pin₂) and a base (e.g., a methoxide source) in a suitable deuterated solvent (e.g., CD₃CN) is prepared in an NMR tube.
-
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is recorded to observe the chemical shift of the boron nuclei. The formation of a tetracoordinate boronate species is indicated by a characteristic upfield shift compared to the starting sp²-hybridized this compound reagent.
-
ESI-MS Analysis: The reaction mixture is diluted and analyzed by ESI-MS in negative ion mode to detect the mass-to-charge ratio of the anionic Lewis acid-base adduct formed between the this compound reagent and the base.
| This compound Reagent | Base | Spectroscopic Technique | Key Observation | Reference |
| Bis(pinacolato)this compound (B₂pin₂) | Methoxide | ¹¹B NMR, ESI-MS | Formation of a Lewis acid-base adduct is confirmed by spectroscopic data and theoretical calculations. | [2] |
| Unsymmetrical this compound (Bpin-Bdan) | Alkoxide | ¹¹B NMR, DFT | Selective formation of an MeO⁻→Bpin-Bdan adduct is observed and calculated to be favorable. | [3] |
The following diagram illustrates the activation of a this compound reagent by a base, a key step in many organocatalytic reactions.
Transition Metal-Catalyzed Formation of Boryl Intermediates
Transition metal catalysts are widely employed to cleave the B-B bond of this compound reagents, generating highly reactive metal-boryl intermediates.[4][5] These species are central to a vast number of catalytic borylation reactions. While often too reactive for isolation, their existence is inferred from stoichiometric reactions, kinetic studies, and in some cases, spectroscopic and crystallographic characterization of stable analogues.
Platinum-Catalyzed Diboration:
In the platinum-catalyzed diboration of alkenes and alkynes, the oxidative addition of the this compound reagent to a platinum(0) complex is a key mechanistic step, forming a platinum-bis(boryl) intermediate.[5][6]
Experimental Protocol: Synthesis and Characterization of a Platinum-Bis(boryl) Complex [1]
-
Reaction Setup: A solution of a platinum(0) precursor, such as [Pt(PPh₃)₂(η-C₂H₄)], and a this compound reagent are reacted in an inert solvent like toluene.
-
Product Isolation: The resulting platinum-bis(boryl) complex can, in some cases, be isolated by crystallization.
-
Characterization: The structure of the isolated complex is unequivocally determined by single-crystal X-ray diffraction. Spectroscopic methods such as ¹H, ¹³C, ³¹P, and ¹¹B NMR are used for characterization in solution.
| Metal Catalyst | This compound Reagent | Substrate | Proposed Intermediate | Experimental Evidence | Reference |
| Platinum(0) Complex | B₂cat₂ | Alkenes | Platinum-bis(boryl) | Isolation and crystallographic characterization of a trans-hydridoboryl platinum species. | [1] |
| Copper(I) Complex | B₂pin₂ | α,β-Unsaturated Carbonyls | Copper-boryl | Suggested by mechanistic studies and the selective transfer of one boryl group. | [4][7] |
| Rhodium(I) Complex | HBpin | Alkenes | Rhodium-boryl hydride | Inferred from reaction outcomes and mechanistic proposals involving oxidative addition. | [8] |
The catalytic cycle for the Miyaura borylation reaction, a cornerstone of C-B bond formation, postulates the involvement of a palladium-boryl intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of this compound reagents with Brønsted bases and alcohols: an experimental and theoretical perspective of the organocatalytic boron conjugate addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
A Comparative Guide to the Green Chemistry Metrics of Diboron Reagents in Borylation Reactions
For researchers, scientists, and drug development professionals, the selection of reagents and synthetic routes is increasingly influenced by green chemistry principles. This guide provides an objective comparison of the green chemistry metrics associated with the use of common diboron reagents against alternative borylation methods, supported by experimental data and detailed protocols.
The synthesis of boronic acids and their derivatives is a cornerstone of modern organic chemistry, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. While bis(pinacolato)this compound (B2pin2) has been a workhorse reagent in this field, growing environmental concerns have spurred the development and adoption of more sustainable alternatives. This guide assesses the greenness of various borylation methods by comparing key metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Quantitative Comparison of Green Chemistry Metrics
The following tables summarize the calculated green chemistry metrics for five common borylation methods. These values are derived from representative experimental protocols and provide a quantitative basis for comparing the environmental impact of each approach.
Table 1: Comparison of Green Chemistry Metrics for Borylation Reactions
| Borylation Method | Reagent | Atom Economy (%) | E-Factor (approx.) | Process Mass Intensity (PMI) (approx.) |
| Miyaura Borylation | Bis(pinacolato)this compound (B2pin2) | 49% | 20 - 50 | 21 - 51 |
| Miyaura Borylation | Tetrahydroxythis compound (BBA) | 71% | 10 - 25 | 11 - 26 |
| Miyaura Borylation | Tetrakis(dimethylamino)this compound | 82% | 8 - 20 | 9 - 21 |
| Grignard Method | Triisopropyl borate | 35% | 30 - 60 | 31 - 61 |
| Ir-catalyzed C-H Borylation | Bis(pinacolato)this compound (B2pin2) | 49% | 15 - 40 | 16 - 41 |
Analysis of Green Chemistry Metrics
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[1][2] Tetrakis(dimethylamino)this compound exhibits the highest atom economy, as a larger proportion of its atomic mass is incorporated into the final boronic acid product.[3][4] In contrast, the use of B2pin2 results in the generation of two equivalents of pinacol as a byproduct, significantly lowering its atom economy.[4] The Grignard method also suffers from poor atom economy due to the use of a trialkyl borate and the generation of inorganic salts.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[5] A lower E-Factor signifies a greener process. The Miyaura borylation with tetrakis(dimethylamino)this compound is the most favorable in this regard. While Ir-catalyzed C-H borylation offers the advantage of avoiding pre-functionalized starting materials, the overall process can still generate significant waste from solvents and purification, leading to a moderate E-Factor.[6][7]
Process Mass Intensity (PMI): PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It provides a comprehensive measure of the overall "greenness" of a process. Again, the use of more atom-economical this compound reagents leads to a lower PMI. The scaled-up Miyaura borylation process using tetrahydroxythis compound (BBA) has been shown to significantly reduce plant cycle time and overall costs, reflecting a substantial improvement in PMI.
Experimental Protocols
Detailed methodologies for the key borylation reactions are provided below to allow for replication and further investigation.
Protocol 1: Miyaura Borylation using Bis(pinacolato)this compound (B2pin2)
Reaction: Aryl Halide + B2pin2 → Arylboronic Ester
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)this compound (B2pin2) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.03 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a pre-dried Schlenk flask, add the aryl halide, B2pin2, palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Miyaura Borylation using Tetrahydroxythis compound (BBA)
Reaction: Aryl Halide + B2(OH)4 → Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Tetrahydroxythis compound (BBA) (1.5 mmol)
-
Palladium catalyst (e.g., XPhos-Pd-G2) (0.01 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a glovebox, charge a vial with the aryl halide, BBA, palladium catalyst, and potassium acetate.
-
Add ethanol to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 16 hours.
-
After cooling to room temperature, the crude boronic acid can be directly used or converted to a more stable derivative (e.g., trifluoroborate salt) for purification. For conversion to the potassium trifluoroborate salt, add an aqueous solution of KHF2 and stir for 1 hour. The resulting solid can be collected by filtration.
Protocol 3: Borylation using Tetrakis(dimethylamino)this compound
Reaction: Aryl Halide + (Me2N)4B2 → Arylboronic Acid Derivative
Materials:
-
Aryl halide (1.0 mmol)
-
Tetrakis(dimethylamino)this compound (1.1 mmol)
-
Palladium catalyst (e.g., XPhos-Pd-G2) (0.005 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, palladium precatalyst, and potassium acetate.
-
Seal the vessel and place under an inert atmosphere.
-
Add degassed methanol via syringe, followed by tetrakis(dimethylamino)this compound.
-
Heat the mixture at 60 °C and monitor the reaction.
-
Upon completion, the reaction mixture can be worked up to isolate the boronic acid or its derivatives, similar to the BBA protocol.[4][5]
Protocol 4: Borylation via Grignard Reagents and Triisopropyl Borate
Reaction: Aryl Halide + Mg → Aryl-MgX; Aryl-MgX + B(O-iPr)3 → Arylboronic Ester
Materials:
-
Aryl bromide (10 mmol)
-
Magnesium turnings (12 mmol)
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Triisopropyl borate (11 mmol)
-
1 M HCl
Procedure:
-
Grignard Reagent Formation:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of the aryl bromide in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining aryl bromide solution to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Borylation:
-
Cool the Grignard solution to 0 °C.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting crude boronic acid can be used directly or esterified with pinacol for purification.
-
Protocol 5: Iridium-Catalyzed C-H Borylation
Reaction: Arene + B2pin2 → Arylboronic Ester
Materials:
-
Arene (1.0 mmol)
-
Bis(pinacolato)this compound (B2pin2) (0.8 mmol)
-
[Ir(cod)OMe]2 (0.015 mmol)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol)
-
Cyclohexane (solvent)
Procedure:
-
In a glovebox, combine [Ir(cod)OMe]2 and dtbpy in a vial and stir for 5 minutes.
-
Add the arene and B2pin2.
-
Add cyclohexane as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the relationship between key green chemistry metrics.
Caption: Experimental workflow for a typical Miyaura borylation reaction.
Caption: Relationship between a chemical reaction and key green chemistry metrics.
Conclusion
The assessment of green chemistry metrics clearly indicates that the choice of this compound reagent significantly impacts the environmental footprint of borylation reactions. Tetrakis(dimethylamino)this compound and tetrahydroxythis compound (BBA) present more sustainable alternatives to the widely used bis(pinacolato)this compound (B2pin2), primarily due to their superior atom economy. While modern methods like Ir-catalyzed C-H borylation offer elegant solutions by minimizing substrate pre-functionalization, a holistic evaluation of their PMI and E-Factor, considering all process inputs, is crucial for a fair comparison. For researchers and professionals in drug development, adopting these greener alternatives can lead to more efficient, cost-effective, and environmentally responsible synthetic processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 3. The E factor 25 years on: the rise of green chemistry and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H Activation: Toward Sustainability and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Diboron Reagents Versus Boronic Acids in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Among these, the Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[1][2][3] At the heart of this reaction lies the organoboron reagent. This guide provides an in-depth, objective comparison between two major classes of boron reagents: diboron compounds and boronic acids, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
Performance and Reactivity: A Tale of Two Reagents
The choice between a this compound reagent and a boronic acid often hinges on a trade-off between reactivity and stability. Boronic acids are generally considered more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5] However, this higher reactivity is often accompanied by lower stability, as boronic acids are susceptible to side reactions such as protodeboronation and oxidation.[6][7]
Conversely, this compound reagents, most commonly bis(pinacolato)this compound (B₂pin₂), are used to synthesize boronic esters in situ via the Miyaura borylation reaction.[4][8] These boronic esters typically exhibit greater stability, making them easier to handle, purify, and store.[6][9][10][11] While sometimes less reactive than their corresponding boronic acids, modern advancements in catalyst systems have largely overcome this limitation, enabling efficient coupling of a wide array of boronic esters.
Quantitative Comparison of Reaction Yields
The following tables summarize experimental data from the literature, comparing the performance of this compound-derived boronic esters and boronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Acetylphenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| B₂pin₂ (via Miyaura borylation) | 4-Chloroanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 16 | 88 | [12] |
Table 2: Suzuki-Miyaura Coupling of Heterocyclic Halides
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | [13] |
| B₂pin₂ (via Miyaura borylation with 3-bromopyridine) | 4-Bromotoluene | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [12] |
Experimental Protocols: A Practical Guide
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling using both a boronic acid and a this compound reagent.
Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Acid
This protocol is adapted from a procedure for the coupling of an aryl halide with an aryl boronic acid.[1]
-
Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar.
-
Catalyst Addition: The tube is evacuated and backfilled with argon three times. Palladium acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) are then added under a positive pressure of argon.
-
Solvent Addition and Reaction: Degassed toluene (4 mL) and water (0.4 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 18 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: One-Pot Miyaura Borylation/Suzuki-Miyaura Coupling Using a this compound Reagent
This one-pot procedure allows for the in situ generation of the boronic ester followed by the cross-coupling reaction.[12]
-
Borylation Step: In a microwave vial, the aryl halide (1.0 mmol), bis(pinacolato)this compound (B₂pin₂, 1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and Pd(dppf)Cl₂ (3 mol%) are combined in dioxane (5 mL). The vial is sealed and heated in a microwave reactor at 120 °C for 1 hour.
-
Suzuki Coupling Step: After cooling, the second aryl halide (1.0 mmol), an aqueous solution of K₃PO₄ (3.0 M, 1.5 mL), and additional Pd(dppf)Cl₂ (2 mol%) are added to the reaction mixture. The vial is resealed and heated at 150 °C for 30 minutes in the microwave reactor.
-
Workup and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography.
Visualizing the Catalytic Cycles
The underlying mechanisms for the Miyaura borylation and the Suzuki-Miyaura coupling share a similar palladium-based catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Miyaura borylation reaction.
Workflow and Handling Comparison
The choice of boron reagent also impacts the experimental workflow.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies with Diboron Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of isotopic labels, such as deuterium (²H or D) and tritium (³H or T), into organic molecules is a cornerstone of modern pharmaceutical research and development. It provides an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways (ADME: absorption, distribution, metabolism, and excretion), and enhancing the pharmacokinetic profiles of drug candidates.[1][2][3][4] Among the various methods available, those utilizing diboron compounds, particularly bis(pinacolato)this compound (B₂pin₂), have emerged as powerful and versatile strategies for late-stage functionalization.[5][6] This guide offers an objective comparison of isotopic labeling methodologies employing this compound reagents, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of this compound Reagents in Isotopic Labeling
The efficiency and selectivity of isotopic labeling using this compound compounds are highly dependent on the choice of catalyst, ligand, and the specific this compound reagent. Iridium- and copper-based catalytic systems are the most prevalent for these transformations. Below is a comparative analysis of the performance of different this compound reagents in these systems.
Iridium-Catalyzed C-H Borylation/Deborylation for Deuteration
Iridium-catalyzed C-H borylation is a robust method for introducing boron moieties into aromatic and heteroaromatic compounds, which can subsequently be replaced with deuterium.[5][7] The choice between bis(pinacolato)this compound (B₂pin₂) and pinacolborane (HBpin) can influence the reaction's regioselectivity and efficiency.[8]
Table 1: Comparison of B₂pin₂ and HBpin in Iridium-Catalyzed C-H Borylation for Deuteration
| Substrate | Catalyst System | This compound Reagent | Product Regioisomers (a:b) | Combined Yield (%) | Deuterium Incorporation (%) | Reference |
| 1,2-Difluorobenzene | [Ir(OMe)cod]₂ / dpm | B₂pin₂ (0.5 equiv) | 13:1 | 85 | >95 (at major isomer) | [8] |
| 1,2-Difluorobenzene | [Ir(OMe)cod]₂ / dpm | HBpin (1.0 equiv) | >20:1 | 75 | >95 (at major isomer) | [8] |
| 3-Fluorotoluene | [Ir(OMe)cod]₂ / bnbozo | B₂pin₂ (0.5 equiv) | 1:>10 | 90 | >95 (at major isomer) | [8] |
| 3-Fluorotoluene | [Ir(OMe)cod]₂ / bnbozo | HBpin (1.0 equiv) | 1:>20 | 88 | >95 (at major isomer) | [8] |
Note: The regioselectivity (a:b) refers to the ratio of sterically favored to electronically favored borylation products. Yields and deuterium incorporation are for the subsequent deuterodeborylation step.
Copper-Catalyzed Hydroboration for Deuteration
Copper-catalyzed hydroboration of unsaturated compounds like alkynes provides a direct route to vinylboronates, which can be protonated with a deuterium source to yield deuterated alkanes. The choice of this compound reagent and reaction conditions is crucial for achieving high yields and stereoselectivity.
Table 2: Performance of Copper-Catalyzed Borylation in Deuterium Labeling
| Substrate | Catalyst System | This compound Reagent | Deuterium Source | Product | Yield (%) | Deuterium Incorporation (%) | Reference |
| Phenylacetylene | CuCl / Xantphos / K(O-t-Bu) | B₂pin₂ | D₂O | 1-Phenyl-1,2-dideuterioethane | 85 | >98 | [9] |
| 1-Octyne | CuCl / IPr / K(O-t-Bu) | B₂pin₂ | CD₃OD | 1,2-Dideuteriooctane | 92 | >98 | [1] |
| Styrene | CuCl / DTBM-SEGPHOS / KOtBu | HBpin | D₂O | 1-Phenyl-1,2-dideuterioethane | 95 | >99 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these labeling strategies.
General Protocol for Iridium-Catalyzed C-H Borylation followed by Deuterodeborylation
This two-step procedure is widely used for the selective deuteration of aromatic and heteroaromatic compounds.[5]
Materials:
-
Aromatic or heteroaromatic substrate
-
Bis(pinacolato)this compound (B₂pin₂) or Pinacolborane (HBpin)
-
Iridium catalyst precursor (e.g., [Ir(OMe)cod]₂)
-
Ligand (e.g., 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy))
-
Anhydrous solvent (e.g., THF, hexane)
-
Deuterium oxide (D₂O)
-
Base (for deuterodeborylation, e.g., Na₂CO₃)
Step 1: Iridium-Catalyzed C-H Borylation
-
In an inert atmosphere glovebox, add the iridium precursor (e.g., 1-3 mol%) and the ligand (e.g., 1-3 mol%) to an oven-dried reaction vessel.
-
Add the anhydrous solvent (e.g., 0.5 M concentration of substrate).
-
Add the substrate (1.0 equiv) and the this compound reagent (B₂pin₂, 0.75-1.5 equiv, or HBpin, 1.5-3.0 equiv).
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude boronate ester can be purified by column chromatography or used directly in the next step.
Step 2: Deuterodeborylation
-
Dissolve the crude boronate ester in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a base (e.g., 2 M Na₂CO₃) and D₂O.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography.
General Protocol for Copper-Catalyzed Hydroboration for Deuteration
This protocol is suitable for the deuteration of alkynes and other unsaturated substrates.[1][9]
Materials:
-
Unsaturated substrate (e.g., alkyne)
-
Bis(pinacolato)this compound (B₂pin₂)
-
Copper(I) salt (e.g., CuCl)
-
Ligand (e.g., Xantphos, IPr)
-
Base (e.g., K(O-t-Bu))
-
Deuterated alcohol (e.g., CD₃OD) or D₂O
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an inert atmosphere glovebox, add the copper(I) salt (e.g., 5 mol%), the ligand (e.g., 5 mol%), and the base (e.g., 1.1 equiv) to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the this compound reagent (1.1 equiv) and stir until a homogeneous solution is formed.
-
Add the substrate (1.0 equiv) and the deuterated proton source (e.g., CD₃OD, 2.0 equiv).
-
Seal the vessel and stir the mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 1-12 h).
-
Monitor the reaction by GC-MS or ¹H NMR.
-
Upon completion, quench the reaction with D₂O, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the deuterated product by column chromatography.
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for iridium- and copper-catalyzed borylation reactions.
Caption: Proposed catalytic cycle for Iridium-catalyzed C-H borylation.
Caption: Proposed catalytic cycle for Copper-catalyzed hydroboration of alkynes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for isotopic labeling using this compound compounds, from reaction setup to product analysis.
References
- 1. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Diboron
Disclaimer: Diboron, commonly referring to diborane (B₂H₆), is an extremely toxic, pyrophoric (ignites spontaneously in air), and reactive gas.[1][2][3][4] Improper handling can lead to fatal exposure, fire, or explosion.[1][2] These procedures are intended for trained professionals. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the product before handling.
Core Principle: Professional Disposal is Mandatory
Due to its extreme hazards, diborane waste is classified as hazardous and must be disposed of through a licensed hazardous waste disposal company.[5] Under no circumstances should researchers attempt to neutralize or dispose of diborane gas or its containers independently. Contact your state's Department of Environmental Protection (DEP) or your regional office of the U.S. Environmental Protection Agency (EPA) for specific guidance and a list of certified disposal vendors.[5]
Operational Plan: From Use to Disposal
Step 1: Segregation and Labeling of Diborane Waste
-
Any process that uses diborane will generate contaminated materials (e.g., reaction vessels, tubing, used chemicals).
-
All waste materials contaminated with this compound must be segregated from other waste streams.
-
The waste container must be clearly labeled as "Hazardous Waste: Diborane Contaminated Material" and include the appropriate hazard pictograms.
Step 2: Arranging for Professional Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact. They will have established procedures and contracts with hazardous waste vendors.
-
Provide Waste Information: Be prepared to provide the vendor with detailed information, including the form of the waste (e.g., gas cylinder, contaminated equipment) and any other chemicals present.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste.
Step 3: Safe Storage Pending Disposal
-
Cylinder Storage: Unused or partially used diborane cylinders must be stored upright in a cool, dry, well-ventilated area designated for hazardous gases, away from incompatible materials.[6][7] Cylinders should be firmly secured to prevent falling.[6]
-
Incompatible Materials: Keep diborane away from water, alcohols, halogens, halogenated compounds, and oxidizing agents, as violent reactions can occur.[1][5]
-
Ignition Sources: Store away from all sources of ignition, including heat, sparks, and open flames.[2][8] Use only spark-proof tools and explosion-proof equipment when handling.[1]
Step 4: Disposal of Empty Containers
-
Do not attempt to refill or reuse diborane cylinders.
-
Empty containers retain product residue and can be hazardous.[8]
-
Close the valve after each use and when the cylinder is empty.[8]
-
Return empty or partially used cylinders to the original supplier. They are equipped to handle the residual gas and prepare the cylinder for reuse or decommissioning safely.
Quantitative Hazard Data for Diborane (B₂H₆)
| Parameter | Value | Source |
| Exposure Limits | ||
| ACGIH TLV (TWA) | 0.1 ppm | [6][8] |
| OSHA PEL (TWA) | 0.1 ppm (0.1 mg/m³) | [6] |
| NIOSH REL (TWA) | 0.1 ppm (0.1 mg/m³) | [6][8] |
| Flammability | ||
| Auto-ignition Temperature | 51.7 °C (125 °F) | [2] |
| Flammability Limits in Air | 0.9 - 98% by volume | [2] |
| Flash Point | -90 °C (-130 °F) | [2] |
| Physical Properties | ||
| Boiling Point | -92.8 °C (-134.5 °F) | [2] |
| Molecular Mass | 27.7 g/mol | [2] |
| Odor | Repulsive, sickly sweet | [2][6] |
Experimental Protocols: The Chemistry of Neutralization (For Informational Purposes Only)
The neutralization of diborane is a hazardous process performed by trained professionals in controlled environments. The primary methods involve controlled reactions to convert diborane into less volatile and hazardous boron compounds.
-
Controlled Hydrolysis: Diborane reacts violently with water to produce boric acid and flammable hydrogen gas.[3][4]
-
B₂H₆ + 6H₂O → 2B(OH)₃ + 6H₂
-
-
Controlled Oxidation: As a pyrophoric gas, diborane reacts spontaneously with oxygen. In a controlled combustion system, it forms boron trioxide and water.[3][4]
-
2B₂H₆ + 6O₂ → 2B₂O₃ + 6H₂O
-
-
Reaction with Alcohols: The reaction with alcohols like methanol is similar to hydrolysis, producing trimethyl borate and hydrogen.[4]
-
B₂H₆ + 6MeOH → 2B(OMe)₃ + 6H₂
-
These reactions are highly exothermic and produce flammable hydrogen gas, requiring specialized equipment to manage safely.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Logistical Guide for Handling Diboron
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of diboron (B₂H₆). This compound is a highly toxic and pyrophoric gas, demanding stringent safety measures to prevent severe health hazards and accidents in a laboratory setting.
Immediate Safety Concerns
This compound is a colorless gas with a repulsive, sweet odor.[1][2] It is crucial to understand that the odor threshold is higher than the permissible exposure limit, meaning odor does not provide an adequate warning of hazardous concentrations.[2]
-
Extreme Toxicity : May be fatal if inhaled.[3][4] Symptoms, which can be delayed, include chest tightness, coughing, headache, dizziness, and potential damage to the respiratory system, kidneys, liver, and central nervous system.[1][3]
-
High Flammability : this compound is an extremely flammable gas that can ignite spontaneously in moist air at or above room temperature.[2][3][4] It may form explosive mixtures with air over a wide range of concentrations.[3][4]
-
Reactivity : It reacts violently with water to form hydrogen and boric acid and is incompatible with a wide range of materials, including halogens, oxidizing agents, and rubber.[1][3][5]
Exposure Limits and Physical Properties
All quantitative data is summarized for quick reference. Adherence to these exposure limits is mandatory to ensure personnel safety.
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| ACGIH TLV (TWA) | 0.1 ppm (0.11 mg/m³) | [6] |
| NIOSH REL (TWA) | 0.1 ppm (0.1 mg/m³) | [6] |
| OSHA PEL (TWA) | 0.1 ppm | [6] |
| Physical & Chemical Properties | ||
| Boiling Point | -92.5 °C (-134.5 °F) | [4][7] |
| Auto-ignition Temperature | 51.7 °C (125 °F) | [4] |
| Flammability Limits in Air | 0.9 - 98% by volume | [4] |
| Vapor Pressure | 531 psia (36.6 bar) @ 21.1 °C | [4] |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound gas, typically supplied in pressurized cylinders.
Engineering Controls
Proper engineering controls are the primary line of defense.
-
Ventilation : All work with this compound must be conducted in a well-ventilated area.[6]
-
Containment : A certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen, argon) is mandatory for all handling procedures.[8]
-
Equipment : Use explosion-proof electrical equipment for ventilation, lighting, and material handling.[6] All tools must be of non-sparking materials.[6] Gas cabinets and leak detection systems should be in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required at all times.
| Body Part | Required Equipment | Specifications & Notes |
| Respiratory | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | A NIOSH-approved, positive-pressure SCBA is required for emergencies or unknown concentrations.[1][2] For known concentrations up to 1 ppm, a supplied-air respirator is acceptable.[1] |
| Eye/Face | Chemical Splash Goggles and Face Shield | Goggles must conform to ANSI Z87.1 standards. A full-face shield must be worn over goggles.[8][9] |
| Hands | Double Gloves | Wear chemical-resistant inner gloves (e.g., butyl, plastic) and flame-resistant outer gloves.[5][8] Natural rubber is not suitable.[5] |
| Body | Flame-Resistant Lab Coat & Impervious Clothing | A flame-resistant lab coat (e.g., Nomex®) must be worn over 100% cotton clothing.[8] An impervious chemical-resistant suit may be necessary depending on the scale of work.[9] |
| Feet | Chemical-Resistant Shoes | Shoes must be fully enclosed.[8] |
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area (fume hood/glove box) is clean and free of incompatible materials.[3]
-
Verify that all safety equipment, including the emergency shower, eyewash station, and fire extinguisher (dry chemical powder type), is accessible and functional.[6]
-
Check all gas lines and connections for integrity and leaks before introducing this compound.
-
Don all required PPE as specified in the table above.
-
-
Gas Handling :
-
Secure the this compound cylinder properly.
-
Use equipment and regulators rated for cylinder pressure.[6]
-
Do not open the cylinder valve until it is connected to the equipment prepared for use.[6]
-
Open valves slowly to prevent pressure surges.
-
Continuously monitor the work area for leaks using an appropriate gas detection system.
-
-
Post-Handling :
-
Close the cylinder valve after each use and when the cylinder is empty.[6]
-
Purge the gas lines with an inert gas (e.g., nitrogen) before disconnecting equipment.
-
Wipe down the work area and decontaminate any surfaces.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[9]
-
Emergency and First Aid Procedures
-
Inhalation : Immediately move the exposed individual to fresh air. If breathing has stopped, provide artificial respiration. Call for immediate medical attention, even if no symptoms are present.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[3]
-
Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes.[3]
-
Fire : If a this compound leak ignites, do not attempt to extinguish the flame unless the gas flow can be stopped immediately and safely.[7] Evacuate the area and call emergency responders. Use a water spray to cool fire-exposed containers from a protected distance.[4][6]
-
Spill/Leak : Evacuate the area immediately. Shut off all ignition sources.[6] If it is safe to do so, stop the flow of gas. Ventilate the area. Rescue personnel must wear SCBA and full protective gear.[2][7]
Disposal Plan
All this compound waste is considered hazardous and must be managed by trained personnel. Never dispose of active or unquenched this compound waste directly.
Gas Disposal
-
Excess this compound gas must be passed through a scrubbing solution or a controlled combustion system designed for hazardous gases. The specific method should be approved by your institution's environmental health and safety department.
Waste Quenching (Neutralization)
-
Reactive chemical waste must be "quenched" (neutralized) before it can be collected for disposal.[8][10] This procedure must be performed in a fume hood behind a safety shield.
-
A general procedure involves slowly introducing a quenching agent into a cooled reaction vessel containing the waste. For boron compounds, this may involve careful, slow addition to a suitable solvent followed by an alcohol like methanol to ensure complete neutralization.[8]
-
The resulting solution should be tested to ensure complete deactivation before being containerized.
Empty Container Disposal
-
Empty this compound cylinders are still hazardous and must be returned to the supplier. Do not attempt to refill or alter them.
-
Other containers that held this compound must be decontaminated.[8] A common procedure is to triple rinse the container with an inert, dry solvent (e.g., toluene or hexane) under an inert atmosphere.[8] The rinsate is considered hazardous waste and must be quenched and disposed of accordingly.
-
After decontamination, the container should be washed again, the valve removed (if applicable), and then recycled as scrap metal or disposed of per institutional policy.[10]
Workflow Visualization
The following diagram outlines the essential logical steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound from preparation to disposal.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Diborane [cdc.gov]
- 2. Diborane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]
- 5. Diborane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. airgas.com [airgas.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. benchchem.com [benchchem.com]
- 9. pallavchemicals.com [pallavchemicals.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
